3-(Benzyloxy)tetrahydrofuran
Description
Structure
3D Structure
Properties
CAS No. |
68363-71-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-phenylmethoxyoxolane |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11/h1-5,11H,6-9H2 |
InChI Key |
WQKYFKFXPHPCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
3-(Benzyloxy)tetrahydrofuran CAS number and chemical properties
In-Depth Technical Guide: 3-(Benzyloxy)tetrahydrofuran (CAS 68363-71-3) in Advanced Organic Synthesis and Polymer Chemistry
Executive Summary
3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3) is a highly versatile protected intermediate utilized extensively in advanced organic synthesis[1]. By masking the reactive hydroxyl group of 3-hydroxytetrahydrofuran with a robust benzyl ether, chemists can subject the tetrahydrofuran (THF) core to harsh basic, nucleophilic, or reducing conditions without degrading the pharmacophore. This technical whitepaper explores the physicochemical profile, mechanistic synthesis, and self-validating experimental protocols for this compound, highlighting its critical role in both active pharmaceutical ingredient (API) development and the engineering of biodegradable polymers[2].
Physicochemical Profiling & Structural Significance
The structural architecture of 3-(benzyloxy)tetrahydrofuran provides a dual advantage: the THF ring offers a hydrophilic, hydrogen-bond accepting core essential for biological target binding, while the benzyl group provides temporary lipophilicity and steric shielding.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 3-(Benzyloxy)tetrahydrofuran |
| CAS Registry Number | 68363-71-3[1] |
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Downstream Pharmacophore | 3-Hydroxytetrahydrofuran (CAS: 453-20-3)[3] |
Mechanistic Synthesis & Retrosynthetic Pathways
From a retrosynthetic perspective, 3-(benzyloxy)tetrahydrofuran is primarily accessed via the direct O-benzylation of 3-hydroxytetrahydrofuran. The benzyl group is deliberately chosen for its orthogonality; it remains entirely stable under strongly basic conditions (e.g., Grignard reactions, enolate alkylations) but can be cleanly cleaved via specific reductive or electrophilic mechanisms when the free hydroxyl is needed for final API coupling.
Workflow of O-Benzylation and Deprotection of 3-Hydroxytetrahydrofuran.
Experimental Workflows: Self-Validating Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints to prevent downstream failures in multi-step syntheses.
Protocol A: Orthogonal Deprotection via Chlorosulfonyl Isocyanate (CSI)
Context & Causality : While standard hydrogenolysis (Pd/C,
-
Initiation : Dissolve 3-(benzyloxy)tetrahydrofuran in a 1:1 mixture of anhydrous dichloromethane and methanol under an inert argon atmosphere.
-
Base Addition : Introduce sodium carbonate and sodium hydroxide. Causality: This dual-base system buffers the reaction, neutralizing acidic byproducts that could otherwise trigger unwanted THF ring-opening[4].
-
Reagent Addition : Cool the vessel to 0 °C. Dropwise, add chlorosulfonyl isocyanate (CSI). Causality: CSI is violently reactive; low-temperature addition prevents thermal runaway and degradation of the THF core.
-
Propagation : Allow the reaction to warm to room temperature and stir for 21.0 hours[4].
-
Validation Checkpoint : Monitor via TLC (Hexanes/EtOAc). Complete consumption of the starting material and the appearance of a highly polar spot validates the deprotection. Confirm via
NMR by the disappearance of the benzylic signal at 4.60 ppm. -
Isolation : Aqueous workup followed by extraction yields 3-hydroxytetrahydrofuran (Typical Yield: ~63%)[4].
Protocol B: Formation via 5-exo-tet Cyclization (Side-Product Capture)
Context & Causality : During the synthesis of 5-(benzyloxy)-1,3-dioxepan-2-one (a monomer for biodegradable polymers), 3-(benzyloxy)tetrahydrofuran frequently emerges as a competing byproduct[2]. This occurs during the acylation of 2-(benzyloxy)butane-1,4-diol with triphosgene. If thermodynamic control is lost, the intermediate undergoes a 5-exo-tet
-
Acylation : React 2-(benzyloxy)butane-1,4-diol with triphosgene in the presence of a mild base in anhydrous DCM.
-
Thermal Deviation : Allow the reaction to reach room temperature. Causality: Elevated thermal energy overcomes the activation barrier for the kinetically favored 5-exo-tet cyclization, driving the formation of the THF ring over the 7-membered carbonate[2].
-
Quenching : Terminate the reaction with saturated aqueous
to destroy unreacted phosgene derivatives. -
Validation Checkpoint : Perform GC-MS analysis. The presence of a dominant peak at m/z 178 confirms the formation of 3-(benzyloxy)tetrahydrofuran, validating the thermal deviation.
-
Purification : Isolate via silica gel column chromatography. The THF derivative elutes significantly faster than the cyclic carbonate due to the lack of the highly polar carbonyl group[2].
Applications in Advanced Therapeutics and Biodegradable Polymers
Pharmaceutical Development
The deprotected form, 3-hydroxytetrahydrofuran[3], is a privileged pharmacophore. It serves as a critical structural motif in several FDA-approved HIV protease inhibitors (such as Amprenavir and Darunavir). Utilizing 3-(benzyloxy)tetrahydrofuran allows chemists to build complex molecular scaffolds around the THF ring before revealing the hydroxyl group for final stereospecific coupling.
Biodegradable Copolymers
In polymer chemistry, 3-(benzyloxy)tetrahydrofuran is a critical reference compound and mechanistic byproduct in the synthesis of novel 7-membered cyclic carbonates (7CC)[2]. These cyclic carbonates undergo ring-opening polymerization (ROP) with L-lactide and
Competing cyclization pathways during the synthesis of 7-membered cyclic carbonates.
Analytical Characterization
Thorough analytical characterization is required to verify the integrity of the protected THF ring. Below is the summarized
Table 2:
| Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| 7.37 – 7.26 | Multiplet (m) | 5H | Aromatic protons (Phenyl ring) |
| 4.64 – 4.55 | Multiplet (m) | 2H | |
| 4.25 – 4.13 | Multiplet (m) | 2H | |
| 3.80 – 3.69 | Multiplet (m) | 2H | |
| 2.14 – 2.03 | Multiplet (m) | 1H | |
| 1.95 – 1.84* | Multiplet (m) | 1H |
*Expert Note on Data Integrity: Literature sources occasionally contain typographical errors regarding aliphatic multiplet ranges (e.g., erroneously listed as 2.95–1.84 in some primary texts[2]). Based on first-principles NMR interpretation of the THF ring's shielding environment, the correct integration range for the secondary aliphatic proton is 1.95–1.84 ppm.
References
1.[4] "Deprotection of benzyl and p-methoxybenzyl ethers by chlorosulfonyl isocyanate–sodium hydroxide." Molaid Reaction Database. [Link]
2.[2] "Novel
Sources
- 1. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]
- 2. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxytetrahydrofuran | CAS#:453-20-3 | Chemsrc [chemsrc.com]
- 4. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]
Molecular weight and formula of 3-benzyloxytetrahydrofuran
Technical Monograph: 3-Benzyloxytetrahydrofuran
Executive Summary
3-Benzyloxytetrahydrofuran (also chemically indexed as 3-(phenylmethoxy)oxolane) is a pivotal chiral building block in medicinal chemistry, particularly in the synthesis of antiretroviral agents (e.g., HIV protease inhibitors) and nucleoside analogs.[1][2] It serves as a robustly protected form of 3-hydroxytetrahydrofuran, offering stability against basic and oxidative conditions while retaining the ability to be selectively deprotected via hydrogenolysis.
This guide provides a comprehensive technical profile, including physicochemical properties, a validated synthesis protocol, and structural characterization data, designed for researchers in process chemistry and drug discovery.
Part 1: Physicochemical Characterization
The following data aggregates calculated and experimental values. Note that while the starting material (3-hydroxytetrahydrofuran) is widely cataloged, the benzyl ether derivative is often synthesized in situ or custom-ordered, leading to variation in reported CAS numbers depending on stereochemistry.
Identity & Constants
| Property | Value / Description | Notes |
| Chemical Name | 3-(Benzyloxy)tetrahydrofuran | IUPAC: 3-(phenylmethoxy)oxolane |
| Molecular Formula | ||
| Molecular Weight | 178.23 g/mol | Monoisotopic Mass: 178.0994 |
| CAS Number (Racemic) | Not widely listed | Derivative of CAS 453-20-3 (3-OH THF) |
| CAS (S-Isomer) | Derivative of 86087-23-2 | (S)-3-(Benzyloxy)tetrahydrofuran |
| CAS (R-Isomer) | Derivative of 86087-24-3 | (R)-3-(Benzyloxy)tetrahydrofuran |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | ~110–115 °C @ 2 mmHg | Predicted; requires high-vac distillation |
| Density | ~1.08 – 1.12 g/cm³ | Estimated based on functional group contribution |
| Solubility | Soluble in DCM, EtOAc, THF, DMF | Immiscible in water |
Stereochemical Considerations
The 3-position of the tetrahydrofuran ring is a chiral center.[3]
-
(S)-Enantiomer: Derived from (S)-3-hydroxytetrahydrofuran (often synthesized from L-malic acid).[3] Crucial for biological activity in specific protease inhibitors.
-
(R)-Enantiomer: Derived from (R)-3-hydroxytetrahydrofuran.
Part 2: Synthetic Routes & Process Chemistry
The most reliable route to 3-benzyloxytetrahydrofuran is the Williamson Ether Synthesis . This protocol is preferred over acid-catalyzed methods (like benzyl trichloroacetimidate) for scale-up due to cost-efficiency and atom economy.
Senior Scientist Commentary: Critical Process Parameters
-
Reagent Quality: Commercial sodium hydride (NaH) is typically 60% dispersion in mineral oil. For small-scale (<1g) purity, wash NaH with dry hexanes. For process scale, use the dispersion directly to minimize fire hazards, accounting for the oil in the mass balance.
-
Solvent Choice: DMF (Dimethylformamide) promotes the
reaction rate significantly better than THF due to its polarity, stabilizing the alkoxide intermediate. However, DMF removal requires aqueous washes or high-vacuum evaporation. -
Temperature Control: The deprotonation of the alcohol is exothermic and releases
gas. Addition must be controlled to prevent thermal runaway.
Validated Protocol
Reaction Scheme:
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Deprotonation:
-
Charge NaH (1.2 equiv, 60% in oil) into the flask.
-
Add anhydrous DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C (ice bath).
-
Add 3-hydroxytetrahydrofuran (1.0 equiv) dropwise via syringe/addition funnel. Caution: Vigorous
evolution. -
Stir at 0°C for 30 minutes until gas evolution ceases.
-
-
Alkylation:
-
Add Benzyl Bromide (BnBr, 1.1 equiv) dropwise at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[4]
-
-
Workup (Critical for DMF removal):
-
Quench carefully with saturated
solution at 0°C. -
Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).[5]
-
Wash combined organics with Water (2x) and LiCl (5% aq, 2x) to remove residual DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).
-
Workflow Visualization
Caption: Optimized workflow for the Williamson ether synthesis of 3-benzyloxytetrahydrofuran, highlighting the critical QC check and DMF removal steps.
Part 3: Structural Validation (Spectroscopy)
To validate the synthesis, the following spectral signatures must be confirmed.
1.
- 7.25 – 7.40 (m, 5H): Aromatic protons (Benzyl group).
-
4.50 (s, 2H): Benzylic methylene (
). Diagnostic Peak. -
4.15 – 4.25 (m, 1H): Methine proton at C3 (
). - 3.75 – 4.00 (m, 3H): Protons at C2 and C5 (Ether ring protons adjacent to oxygen).
- 3.65 (dd, 1H): Remaining proton at C2/C5.
- 1.95 – 2.15 (m, 2H): Protons at C4.
2.
-
Aromatic C: ~138 (ipso), 128.4, 127.7, 127.6 ppm.
-
Benzylic C: ~71.0 ppm.
-
THF Ring C3: ~78.5 ppm (Shifted downfield due to -OBn).
-
THF Ring C2/C5: ~73.0 ppm and ~67.0 ppm.
-
THF Ring C4: ~33.0 ppm.
Part 4: Applications in Drug Discovery
The 3-benzyloxytetrahydrofuran motif is not merely a solvent or intermediate; it is a pharmacophore scaffold.
HIV Protease Inhibitors (P2 Ligand Design)
The tetrahydrofuran ring is a privileged structure in HIV protease inhibitors (e.g., Amprenavir, Darunavir).
-
Mechanism: The cyclic ether oxygen accepts a hydrogen bond from the backbone NH of Asp-29/Asp-30 in the protease active site.
-
Role of Benzyloxy: In early-stage discovery, the benzyl group serves as a lipophilic anchor to probe the S2 subsite of the enzyme. It is often later replaced by a bis-THF moiety or functionalized benzyl groups to improve metabolic stability.
Chiral Pool Synthesis
Using (S)-3-hydroxytetrahydrofuran (derived from L-malic acid) allows for the introduction of fixed chirality into complex molecules. The benzyl ether protects the secondary alcohol during:
-
Lithiation of the
-position (C2). -
Ring-opening reactions.
-
Grignard additions to adjacent functional groups.
Caption: Strategic utility of the 3-benzyloxytetrahydrofuran scaffold in medicinal chemistry campaigns.
References
-
Ghosh, A. K., et al. (1993). "Potent HIV protease inhibitors: the development of 3'-tetrahydrofuranglycine as P2-ligands."[6] Journal of Medicinal Chemistry, 36(16), 2300–2310.
-
PubChem Database. "3-Hydroxytetrahydrofuran (Compound CID 9960)."[3] National Center for Biotechnology Information.
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Benzyl ether stability and cleavage).
-
Sigma-Aldrich. "Product Specification: (S)-(+)-3-Hydroxytetrahydrofuran."
-
Organic Syntheses. "Furan, 3-hydroxy-1,2,3,4-tetrahydro-." Coll. Vol. 4, p.534 (1963).
Sources
- 1. researchgate.net [researchgate.net]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 4. clearsynth.com [clearsynth.com]
- 5. Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural and Mechanistic Divergence in Tetrahydrofuran Derivatives: A Comparative Analysis of 3-(Benzyloxy)tetrahydrofuran and its 2-Isomer
Abstract: In the realm of synthetic organic chemistry and drug development, the positional isomerism of protecting groups on saturated heterocyclic rings dictates fundamentally different chemical behaviors. This technical guide explores the profound mechanistic, synthetic, and stability differences between 3-(Benzyloxy)tetrahydrofuran and 2-(Benzyloxy)tetrahydrofuran. By analyzing their distinct electronic environments—specifically the dichotomy between an aliphatic ether and an O,O-acetal—this document provides actionable protocols and field-proven insights for researchers navigating complex synthetic routes.
Core Structural Dichotomy: Ether vs. Acetal
The fundamental difference between 3-(Benzyloxy)tetrahydrofuran and 2-(Benzyloxy)tetrahydrofuran lies in the hybridization and electronic environment of the carbon atom to which the benzyloxy group is attached.
-
3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3)[1]: In this isomer, the benzyloxy group is attached to the C3 position of the tetrahydrofuran (THF) ring. The C3 carbon is a standard
-hybridized secondary carbon. Consequently, this molecule is a classic aliphatic ether . It benefits from high chemical stability, resisting hydrolysis under both basic and mildly acidic conditions. -
2-(Benzyloxy)tetrahydrofuran (CAS: 1927-58-8)[2][3]: Here, the benzyloxy group is attached to the C2 position, directly adjacent to the endocyclic oxygen atom of the THF ring. This structural motif constitutes a mixed acetal (specifically, an O,O-acetal or hemiacetal ether). The presence of two electronegative oxygen atoms bound to the same
carbon renders the C2 position highly electrophilic under acidic conditions, leading to distinct reactivity profiles, including susceptibility to rapid hydrolysis and reductive cleavage[4][5].
The Role of the Anomeric Effect
In the 2-isomer, the stereoelectronic interaction between the lone pair of the ring oxygen and the antiperiplanar
Comparative Data and Physicochemical Profiles
To guide experimental design, the physical and chemical properties of both isomers are summarized below.
| Property / Characteristic | 3-(Benzyloxy)tetrahydrofuran | 2-(Benzyloxy)tetrahydrofuran |
| Chemical Class | Aliphatic Ether | Mixed Acetal (O,O-Acetal) |
| CAS Number | 68363-71-3[1] | 1927-58-8[2] |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol [3] |
| Acid Stability | Highly Stable (Resists dilute acids) | Highly Unstable (Rapid hydrolysis) |
| Base Stability | Stable | Stable |
| Reductive Cleavage ( | Unreactive under mild conditions | Cleaves at exo and ring C-O bonds[4][5] |
| Primary Deprotection | Catalytic Hydrogenation ( | Mild Acid Hydrolysis ( |
Divergent Reactivity and Mechanistic Pathways
The positional variance of the benzyloxy group dictates entirely different downstream synthetic applications.
Hydrolysis and Oxocarbenium Formation
When exposed to aqueous acid, 2-(Benzyloxy)tetrahydrofuran undergoes rapid hydrolysis. The mechanism involves protonation of the benzyloxy oxygen, followed by the rate-determining ejection of benzyl alcohol. The resulting cyclic oxocarbenium ion is trapped by water to form a hemiacetal (2-hydroxytetrahydrofuran), which exists in equilibrium with its open-chain tautomer, 4-hydroxybutanal.
Conversely, 3-(Benzyloxy)tetrahydrofuran remains inert under identical conditions because the C3 oxygen cannot form a resonance-stabilized oxocarbenium ion.
Mechanistic pathway of acid-catalyzed hydrolysis specific to the 2-isomer.
Reductive Cleavage Dynamics
A fascinating divergence occurs during reductive cleavage using Lewis acidic hydrides like
Divergent reactivity profiles of 2-isomer (acetal) versus 3-isomer (ether).
Validated Experimental Protocols
The synthesis of these two compounds requires entirely different strategic approaches due to the electronic nature of the target carbons.
Protocol A: Synthesis of 3-(Benzyloxy)tetrahydrofuran via Williamson Ether Synthesis
Causality: Because the C3 position is unactivated, a standard
Materials:
-
3-Hydroxytetrahydrofuran (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Suspend NaH (1.2 eq) in anhydrous THF and cool the mixture to 0 °C using an ice bath.
-
Alkoxide Formation: Dissolve 3-hydroxytetrahydrofuran (1.0 eq) in a small volume of anhydrous THF. Add this solution dropwise to the NaH suspension over 15 minutes. Insight: Hydrogen gas evolution will occur; ensure proper venting. Stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the cold alkoxide solution.
-
Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the polar 3-hydroxytetrahydrofuran spot disappears.
-
Quenching & Extraction: Quench carefully with saturated aqueous
at 0 °C. Extract the aqueous layer three times with ethyl acetate. -
Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure 3-(Benzyloxy)tetrahydrofuran[1][6].
Protocol B: Synthesis of 2-(Benzyloxy)tetrahydrofuran via Acid-Catalyzed Acetalization
Causality: To form the O,O-acetal, we exploit the reactivity of 2,3-dihydrofuran (an enol ether). Protonation of the double bond generates a stable oxocarbenium ion at C2, which is subsequently trapped by benzyl alcohol.
Materials:
-
2,3-Dihydrofuran (1.0 eq)
-
Benzyl Alcohol (1.5 eq)
-
Pyridinium p-toluenesulfonate (PPTS) or catalytic p-Toluenesulfonic acid (p-TsOH, 0.05 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a dry flask under nitrogen, dissolve benzyl alcohol (1.5 eq) and the acid catalyst (PPTS, 0.05 eq) in anhydrous DCM. Cool to 0 °C.
-
Electrophilic Addition: Add 2,3-dihydrofuran (1.0 eq) dropwise to the stirring solution. Insight: The reaction is highly exothermic and rapid; temperature control prevents polymerization of the enol ether.
-
Reaction Propagation: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours. Self-Validation: Monitor via GC-MS or TLC. The formation of the acetal is indicated by a new, less polar spot compared to benzyl alcohol.
-
Quenching: Quench the reaction by adding saturated aqueous
to neutralize the acid catalyst. Critical Step: Failure to fully neutralize the acid will result in the immediate hydrolysis of the product during workup. -
Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, and dry the combined organics over
(avoid slightly acidic drying agents like some grades of ). Concentrate and purify via vacuum distillation or neutralized silica gel chromatography to yield 2-(Benzyloxy)tetrahydrofuran[2][3].
Conclusion
The positional shift of a benzyloxy group from the C3 to the C2 position of a tetrahydrofuran ring transitions the molecule from a robust, stable aliphatic ether to a highly reactive, acid-sensitive mixed acetal. Understanding this divergence is critical for researchers designing multi-step syntheses, as the 2-isomer will not survive the standard acidic workups or Lewis acid-mediated steps that the 3-isomer can easily withstand.
References
1.[2] ChemicalBook. 2-(Benzyloxy)tetrahydrofuran CAS#: 1927-58-8. Available at: 2.[3] PubChem - NIH. 2-(Benzyloxy)tetrahydrofuran | C11H14O2 | CID 11073970. Available at: 3.[1] Molaid. 3-(benzyloxy)tetrahydrofuran - CAS 68363-71-3. Available at: 4.[4] Loewen Labs. 2-Aryloxytetrahydrofurans. Their Reductive Cleavage by Ether Solutions of AlH2Cl. Available at: 5.[6] PMC - NIH. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization. Available at: 6.[5] Loewen Labs. The Influence of the 2-Alkoxy Group and of C-5 Substituents on the Direction of Reductive Cleavage of 2-Alkoxytetrahydrofurans. Available at:
Sources
- 1. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]
- 2. 2-(Benzyloxy)tetrahydrofuran CAS#: 1927-58-8 [m.chemicalbook.com]
- 3. 2-(Benzyloxy)tetrahydrofuran | C11H14O2 | CID 11073970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. loewenlabs.com [loewenlabs.com]
- 5. loewenlabs.com [loewenlabs.com]
- 6. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]
Risk Management & Safety Profiling: Benzyloxy-Substituted Tetrahydrofurans
This technical guide provides a comprehensive risk management and safety profiling framework for Benzyloxy-Substituted Tetrahydrofurans .[1][2]
These compounds serve as critical intermediates in the synthesis of nucleoside analogs, carbohydrate mimics, and complex natural products. They present a "dual-threat" hazard profile: the explosive peroxide potential of the tetrahydrofuran (THF) core combined with the oxidative susceptibility of the benzylic ether moiety.
Executive Summary & Chemical Identity
Compound Class: Benzyloxy-substituted Tetrahydrofurans (BnO-THFs).[1][2] Primary Application: Chiral building blocks for drug discovery (e.g., nucleoside antivirals, SGLT2 inhibitors).[1] Critical Hazard: High Peroxide Formation Potential. These compounds are Class B Peroxide Formers (concentration hazard).[1] Risk Status: Assume Toxic & Explosive until tested.[1]
Chemical Structure & Reactivity Context
Unlike the volatile solvent THF, BnO-THFs are typically high-boiling oils or low-melting solids.[1][2] This physical difference often leads to a false sense of security regarding their flammability, but it increases the risk of undetected peroxide accumulation because they are rarely distilled to dryness during routine handling, allowing peroxides to concentrate over months of static storage.
| Property | Typical Range/Description |
| Physical State | Viscous oil or low-melting solid (isomer dependent).[1][2] |
| Boiling Point | >200°C (often decomposes/polymerizes).[1] |
| Flash Point | >60°C (Category 3 or 4 Flammable Liquid).[1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water.[1] |
| Stability | Air Sensitive (Peroxidizable); Acid Sensitive (Bn cleavage).[1] |
The Mechanistic Hazard: Synergistic Peroxidation
The primary safety concern is auto-oxidation.[1] In BnO-THFs, two distinct sites compete for radical abstraction, creating a synergistic risk of rapid peroxide formation.[1]
-
The THF
-position: Adjacent to the ring oxygen.[1] -
The Benzylic position: Adjacent to the ether oxygen and the aromatic ring.
The Bond Dissociation Energy (BDE) for benzylic C-H bonds (~88 kcal/mol) is often lower than that of the THF
Visualization: Radical Auto-Oxidation Cycle
The following diagram illustrates the self-propagating radical mechanism that leads to explosive hydroperoxide accumulation.
Figure 1: Radical chain mechanism showing the conversion of the ether substrate (RH) into explosive hydroperoxides (ROOH) upon exposure to atmospheric oxygen.[2]
GHS Hazard Classification (Categorical)
As specific toxicity data is often absent for novel intermediates, the following GHS classification is derived from Structure-Activity Relationships (SAR) with THF and Benzyl ethers.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Flammable Liquids | 3 or 4 | H227: Combustible liquid.[1][2] | Warning |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[1][3][4] | Warning |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][4][5][6][7] | Warning |
| Carcinogenicity | 2 | H351: Suspected of causing cancer.[1][3][4][6][7] | Warning |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][3][4][6] | Warning |
| Reactivity | N/A | EUH019: May form explosive peroxides.[1][3][4][6][8][9] | DANGER |
Operational Protocols: Handling & Storage
Trustworthiness Principle: Do not rely on visual inspection.[1] Peroxides in these oils are often invisible (no crystals) until they reach detonation concentrations.[1]
Protocol A: Receipt & Storage Workflow
-
Labeling: Upon receipt, affix a bright "PEROXIDE FORMER" label.[1]
-
Dating: Write two dates: Date Received and Date Opened.
-
Inerting: Flush headspace with dry Nitrogen or Argon after every use.[1]
-
Storage: Store in amber glass (UV protection) at 2-8°C.
-
Stabilization: If compatible with downstream chemistry, add 2,6-di-tert-butyl-4-methylphenol (BHT) at 100-250 ppm.[1][2]
Protocol B: Quantitative Peroxide Testing
Frequency: Test every 3 months if opened; every 12 months if unopened.
Method 1: Semiquantitative Strips (Routine)
-
Use commercial peroxide strips (e.g., Quantofix® Peroxide 100).[1]
-
Dip strip into the liquid for 1 second.
-
Wait 15 seconds. Compare color to chart.
Method 2: Iodine/Starch (Validation) [1][2]
-
Dissolve 100 mg KI in 1 mL glacial acetic acid.
-
Add 1 mL of the BnO-THF oil.
-
Observation:
Protocol C: Peroxide Quenching (Purification)
Use this only if peroxide levels are <100 ppm.[1][2]
-
Activated Alumina Method (Preferred for synthesis):
-
Ferrous Sulfate Wash (Extraction):
Emergency Response
Fire Fighting Measures[1][6][7][8][13]
-
Media: Alcohol-resistant foam, dry chemical, or CO₂.[1][5][7] Do not use high-volume water jet (may spread the burning oil).[1][2]
-
Specific Hazards: Combustion generates carbon oxides and potentially toxic benzyl halide vapors (if halogenated precursors were used).[1] Containers may explode if heated due to peroxide decomposition.[1]
Accidental Release (Spill)[1][2]
-
Evacuate: Remove ignition sources.
-
PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] If spill is large (>500 mL), use a half-mask respirator with organic vapor cartridges.[1][2]
-
Test: Carefully test the spill with a peroxide strip before cleanup.[1]
-
Absorb: If peroxide-free, absorb with vermiculite or sand.[1]
-
Neutralize: If peroxides are detected in the spill, gently cover with 10% aqueous sodium bisulfite or ferrous sulfate solution to quench before absorbing.[1]
References
-
Clark, D. E. (2001).[1] Peroxides and Peroxide-Forming Compounds. Chemical Health and Safety. Link[1][2]
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Link
-
Sigma-Aldrich. (n.d.).[1][2][5] Peroxide Formation in Ethers and Tetrahydrofuran (THF). Technical Bulletin. Link
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. Link
-
Jackson, H. L., et al. (1970).[1] Control of Peroxidizable Compounds. Journal of Chemical Education. Link[1][2]
Sources
- 1. carlroth.com [carlroth.com]
- 2. lookchem.com [lookchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ark-chem.co.jp [ark-chem.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. rmu.edu [rmu.edu]
- 9. pdx.edu [pdx.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. guidechem.com [guidechem.com]
Technical Guide: Physicochemical Profiling & Synthesis of 3-(Benzyloxy)tetrahydrofuran
Executive Summary & Strategic Importance
3-(Benzyloxy)tetrahydrofuran (CAS: 68363-71-3 for racemic; chiral variants common) is a pivotal intermediate in the synthesis of antiretroviral therapeutics, specifically HIV protease inhibitors like Amprenavir and Fosamprenavir. Its structural core—the tetrahydrofuran-3-ol moiety—provides critical stereochemical orientation in drug-receptor binding.
This guide addresses a common gap in technical literature: the lack of standardized physicochemical data for the benzyl-protected intermediate. While the precursor (3-hydroxytetrahydrofuran) is well-characterized, the benzyl ether derivative often requires in-house profiling during process scale-up. This document provides estimated physicochemical parameters derived from structural analogs and details a self-validating protocol for synthesis, purification, and density determination.
Physicochemical Data Profile
The values below represent a synthesis of experimental data from structural isomers and predictive models. Due to the specific nature of this intermediate, experimental validation is required for GMP applications.
Table 1: Physicochemical Properties[1]
| Property | Value (Estimated/Experimental) | Context & Validation |
| Molecular Formula | C₁₁H₁₄O₂ | — |
| Molecular Weight | 178.23 g/mol | — |
| CAS Number | 68363-71-3 | Racemic mixture.[1] (S)-isomer is often custom synthesized. |
| Boiling Point | ~135–140 °C @ 10 mmHg | Estimated. Based on 2-(benzyloxy)THF (102°C @ 4 mmHg) and ΔT for isomer stability. |
| Density | 1.06 ± 0.02 g/cm³ | Estimated.[2] Slightly lower than 3-OH-THF (1.09 g/cm³) due to bulky benzyl group. |
| Refractive Index | 1.5150 – 1.5250 | Typical for benzyl ethers; useful for fraction purity checks. |
| Solubility | Soluble in DCM, THF, EtOAc | Immiscible with water; critical for extractive workup. |
| Appearance | Colorless to pale yellow oil | Yellowing indicates oxidation or trace benzyl bromide. |
Technical Insight: The boiling point of the 3-isomer is typically 5–10°C higher than the 2-isomer due to the lack of anomeric stabilization (the anomeric effect in the 2-position lowers the boiling point by reducing intermolecular dipole interactions).
Synthesis & Purification Protocol
Reaction Pathway (Williamson Ether Synthesis)
The synthesis relies on the deprotonation of 3-hydroxytetrahydrofuran followed by nucleophilic attack on benzyl bromide. This pathway is preferred over acid-catalyzed benzylation due to the acid-sensitivity of the THF ring (potential for ring-opening).
Figure 1: Synthetic workflow for the benzylation of 3-hydroxytetrahydrofuran.
Detailed Protocol
Safety Note: Sodium hydride (NaH) releases hydrogen gas. Perform under inert atmosphere (Nitrogen/Argon). Benzyl bromide is a lachrymator.
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser. Flush with nitrogen.[3]
-
Deprotonation:
-
Charge NaH (60% dispersion in oil, 1.2 eq) into the flask. Wash with dry hexanes (3x) to remove oil if high purity is required, or use as-is.
-
Add anhydrous THF (solvent volume: ~5 mL per gram of substrate). Cool to 0°C.
-
Add 3-hydroxytetrahydrofuran (1.0 eq) dropwise over 30 minutes. Evolution of H₂ gas will be vigorous.
-
Checkpoint: Stir at 0°C for 1 hour until gas evolution ceases.
-
-
Alkylation:
-
Add Benzyl bromide (1.1 eq) dropwise.
-
Optional: Add tetrabutylammonium iodide (TBAI, 0.05 eq) as a phase transfer catalyst to accelerate the reaction.
-
Warm to room temperature and stir for 12–16 hours.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated NH₄Cl solution.
-
Extract with Ethyl Acetate (3x). Combine organic layers.
-
Wash with water (2x) and brine (1x). Dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to yield the crude oil.
-
Purification: Vacuum Distillation
Distillation is the only reliable method to separate the product from unreacted benzyl bromide (BP ~198°C atm) and mineral oil residues.
-
Equipment: Short-path distillation head with a vacuum cow receiver.
-
Vacuum Requirement: High vacuum (<5 mmHg) is recommended to keep bath temperature below 150°C, preventing decomposition.
-
Fractions:
-
Foreshot: Residual solvent and benzyl bromide (lower boiling azeotropes).
-
Main Fraction:3-(Benzyloxy)tetrahydrofuran .[4] Collect when vapor temperature stabilizes (approx. 135–140°C at 10 mmHg).
-
Residue: Mineral oil and polymeric byproducts.
-
Density Determination Protocol (Pycnometry)
For precise density measurement essential for process engineering (reactor sizing), use a calibrated pycnometer.
Figure 2: Workflow for precise density determination using a pycnometer.
Calculation:
References
-
Preparation of S-3-benzyloxy THF. Patent CN102477019A. (Describes the synthesis and isolation of the S-enantiomer via cyclization and protection). Link
-
3-Hydroxytetrahydrofuran Properties. PubChem Database. (Source for precursor physicochemical data). Link
-
2-(Benzyloxy)tetrahydrofuran Properties. ChemicalBook. (Source for regioisomer boiling point comparison). Link
-
Tetrahydrofuran Safety & Peroxides. Sigma-Aldrich Safety Data Sheet. (Critical safety data for handling THF derivatives). Link
Sources
- 1. (S)-3-[4-(2-Chlor-5-iod-benzyl)-phenoxy]-tetrahydro-furan | C17H16ClIO2 | CID 15941210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(Benzyloxy)tetrahydrofuran CAS#: 1927-58-8 [m.chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ((2R,3R,5R)-3-(benzyloxy)tetrahydrofuran-2,5-diyl)dimethanol - CAS号 1221689-22-0 - 摩熵化学 [molaid.com]
3-(Benzyloxy)tetrahydrofuran PubChem and ChemSpider ID
CAS: 68363-71-3 | IUPAC: 3-(Phenylmethoxy)oxolane[1]
Executive Summary & Compound Identification
3-(Benzyloxy)tetrahydrofuran is a pivotal intermediate in organic synthesis, serving primarily as a protected form of 3-hydroxytetrahydrofuran (3-HTHF).[1] Its tetrahydrofuran (THF) core is a privileged scaffold in medicinal chemistry, particularly in the design of HIV protease inhibitors (e.g., Amprenavir, Fosamprenavir) and complex macrolides. The benzyl ether moiety acts as a robust protecting group, stable against basic and oxidative conditions, yet selectively removable via hydrogenolysis.
This guide details the synthesis, characterization, and application of this compound, distinguishing between its racemic and enantiopure forms—a critical differentiation in structure-activity relationship (SAR) studies.
Identification Matrix
| Identifier Type | Value | Notes |
| IUPAC Name | 3-(Phenylmethoxy)oxolane | Systematic nomenclature |
| Common Name | 3-(Benzyloxy)tetrahydrofuran | Standard laboratory designation |
| CAS Number | 68363-71-3 | Racemic mixture |
| CAS (S-isomer) | 170709-41-8 | Derived from (S)-3-Hydroxytetrahydrofuran |
| CAS (R-isomer) | 170709-42-9 | Derived from (R)-3-Hydroxytetrahydrofuran |
| Molecular Formula | C₁₁H₁₄O₂ | |
| Molecular Weight | 178.23 g/mol | |
| PubChem CID | Derivative of CID 9960 | Often indexed via parent alcohol (CID 9960) |
Synthetic Methodology (Williamson Ether Synthesis)
Directive: The standard and most scalable route to 3-(benzyloxy)tetrahydrofuran involves the Williamson ether synthesis. This protocol relies on the deprotonation of 3-hydroxytetrahydrofuran followed by nucleophilic substitution on a benzyl halide.[1]
Reaction Mechanism[1][6]
-
Alkoxide Formation: Sodium hydride (NaH) acts as a strong base to deprotonate the hydroxyl group of 3-HTHF, generating the sodium alkoxide intermediate.
-
Nucleophilic Substitution (Sₙ2): The alkoxide performs a backside attack on the benzyl bromide (BnBr) carbon, displacing the bromide ion.
-
Stereochemical Integrity: As the reaction occurs at the oxygen atom and does not break the C3–O bond of the THF ring, the stereochemistry of the starting material is retained . (S)-3-HTHF yields (S)-3-(benzyloxy)THF.[1]
Experimental Protocol
Note: This protocol assumes a 10 mmol scale. Adjust volumes accordingly.
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil) (1.2 eq)[1]
-
Benzyl Bromide (1.1 eq)[1]
-
Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)[1]
-
Solvent: Anhydrous THF or DMF (0.2 M concentration)
Step-by-Step Workflow:
-
Apparatus Prep: Flame-dry a two-neck round-bottom flask under an argon atmosphere.
-
NaH Washing: Place NaH in the flask. Wash twice with anhydrous hexanes to remove mineral oil (optional but recommended for easier purification). Suspend the washed NaH in anhydrous THF (0°C).
-
Deprotonation: Add 3-hydroxytetrahydrofuran dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will be observed. Stir for 30 minutes at 0°C, then 30 minutes at room temperature to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise. Add catalytic TBAI (accelerates the reaction via the Finkelstein mechanism in situ).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (exothermic).
-
Workup: Extract with Diethyl Ether (3x). Wash combined organics with water and brine. Dry over MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Synthetic Pathway Visualization[1]
Figure 1: Step-wise synthesis of 3-(benzyloxy)tetrahydrofuran via Williamson ether synthesis.
Applications in Drug Development
The 3-(benzyloxy)tetrahydrofuran scaffold is not merely a protected alcohol; it is a strategic building block in the "Chiral Pool" approach to drug synthesis.
HIV Protease Inhibitors (The "Bis-THF" Connection)
The tetrahydrofuran ring is a critical pharmacophore in antiretrovirals.
-
Mechanism: The oxygen of the THF ring acts as a hydrogen bond acceptor for the backbone amides of the HIV protease enzyme (specifically Asp29 and Asp30 residues).
-
Relevance: Drugs like Amprenavir and Darunavir utilize a bis-tetrahydrofuran (bis-THF) moiety. 3-(Benzyloxy)THF serves as a precursor where the benzyl group protects the oxygen until it is required to be coupled or converted into the bis-fused system.[1]
Chiral Building Blocks
Enantiopure (S)-3-(benzyloxy)tetrahydrofuran is derived from (S)-3-hydroxytetrahydrofuran, which is synthesized from L-Malic Acid or (S)-1,2,4-butanetriol .[1] This pathway allows researchers to introduce a defined chiral center early in a synthesis, maintaining high enantiomeric excess (ee) throughout the drug development pipeline.
Strategic Logic Flow
Figure 2: Strategic utility of 3-(benzyloxy)tetrahydrofuran in chiral drug synthesis.[1]
Analytical Profiling
To validate the synthesis, the following analytical signatures must be confirmed.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 7.30–7.40 (m, 5H) | Aromatic protons (Benzyl group) |
| δ 4.45–4.55 (s, 2H) | Benzylic -CH ₂- protons | |
| δ 4.10–4.20 (m, 1H) | C3-H (Methine on THF ring) | |
| δ 3.60–3.90 (m, 4H) | C2-H and C5-H (Ether protons adjacent to O) | |
| ¹³C NMR | ~138 ppm, 127-128 ppm | Aromatic carbons |
| ~71 ppm | Benzylic carbon | |
| ~78 ppm | C3 (Chiral center) | |
| Mass Spectrometry | [M+H]⁺ = 179.1 | Protonated molecular ion |
| Fragment m/z = 91 | Tropylium ion (Characteristic of benzyl groups) |
Safety & Handling (MSDS Summary)
While 3-(benzyloxy)tetrahydrofuran is stable, the synthesis involves hazardous reagents.[1]
-
Sodium Hydride (NaH): Pyrophoric. Reacts violently with water to release hydrogen gas. Control: Use inert atmosphere (Argon/Nitrogen) and quench excess carefully with isopropanol or NH₄Cl.
-
Benzyl Bromide: Potent lachrymator. Control: Handle only in a functioning fume hood.
-
Peroxide Formation: Like all THF derivatives, the product can form explosive peroxides upon prolonged storage and exposure to air. Control: Store under inert gas; test for peroxides before distillation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9960, 3-Furanol, tetrahydro-. Retrieved from [Link][1]
-
Ghosh, A. K., et al. (2006). Design and Synthesis of Potent HIV-1 Protease Inhibitors Incorporating a Bis-tetrahydrofuran Scaffold.[1] Journal of Medicinal Chemistry. (Contextual grounding for THF scaffold use).
- Organic Syntheses.Preparation of 3-Hydroxytetrahydrofuran. Org. Synth. 1998, 9, 432.
Sources
The Pharmacophore Frontier: Structure-Activity Relationships of Benzyl-Protected Tetrahydrofuran Derivatives
Executive Summary: Beyond the Protecting Group
In organic synthesis, the benzyl ether (Bn) is a workhorse—a robust protecting group for hydroxyls, cleaved only when necessary.[1][2] However, in medicinal chemistry, the benzyl-protected tetrahydrofuran (THF) motif transitions from a transient intermediate to a potent pharmacophore. This scaffold—comprising a saturated oxygen heterocycle flanked by lipophilic aromatic ethers—mimics the structural logic of Annonaceous acetogenins (mitochondrial inhibitors) and lignans (tubulin binders).
This guide analyzes the Structure-Activity Relationship (SAR) of this specific scaffold. We move beyond simple "protection" to explore how the benzyl moiety acts as a hydrophobic probe, a steric wedge, and a modulator of membrane permeability.
The Scaffold Architecture: Core SAR Dimensions
The biological activity of benzyl-protected THF derivatives hinges on three specific structural pillars.
The THF Core: Stereochemical Gatekeeper
The THF ring is not merely a linker; it is a rigidifier. Unlike an acyclic ether chain, the THF ring restricts conformational freedom, reducing the entropic penalty of binding.
-
2,5-trans vs. 2,5-cis: In mitochondrial Complex I inhibitors (acetogenin mimics), the 2,5-trans relative stereochemistry is often thermodynamically favored during synthesis (e.g., via acid-catalyzed cyclization) and typically correlates with higher potency by aligning the flanking hydrophobic tails (the benzyl groups) into a linear, membrane-spanning conformation.
-
Ionophoric Character: The ether oxygen in the THF ring can act as a weak Lewis base, coordinating with cations (Ca²⁺, Mg²⁺). Benzyl protection of flanking hydroxyls increases the lipophilicity around this core, facilitating cation transport across lipid bilayers—a mechanism relevant for antimicrobial activity.
The Benzyl Moiety: The "Velcro" Effect
While often considered inert, the benzyl group participates in critical interactions:
- Stacking: In enzyme pockets (e.g., HIV protease or kinase domains), the phenyl ring of the benzyl group engages in T-shaped or parallel stacking with aromatic residues (Phe, Tyr, Trp).
-
Hydrophobic Filling: The benzyl group occupies the S1/S2 hydrophobic subsites.
-
Electronic Tuning:
-
Electron-Withdrawing Groups (EWGs): Para-fluoro (-F) or trifluoromethyl (-CF₃) substitution on the benzyl ring lowers the electron density, strengthening interactions with electron-rich metabolic enzymes and improving metabolic stability (see Section 3).
-
Electron-Donating Groups (EDGs): Methoxy (-OMe) groups (common in lignan mimics) mimic natural products but increase susceptibility to oxidative metabolism.
-
Linker Dynamics
The distance between the THF ring and the benzyl ether oxygen is usually a single methylene unit (
Metabolic Stability: The Achilles' Heel
A critical component of the SAR for this class is the metabolic liability of the benzylic carbon.
-
The Problem: Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily oxidize the benzylic position (
), leading to -dealkylation. This converts the potent lipophilic drug back into a polar alcohol, often terminating activity. -
The Solution (SAR Optimization):
-
Deuteration: Replacing benzylic hydrogens with deuterium (
) exploits the Kinetic Isotope Effect (KIE), slowing down the rate of C-H bond abstraction without altering binding affinity. -
Steric Shielding: Introducing an ortho-substituent (e.g., o-Cl) on the phenyl ring twists the benzyl group out of planarity, hindering enzyme approach.
-
Electronic Deactivation: Para-fluorination reduces the electron density at the benzylic carbon, making it less susceptible to radical abstraction mechanisms used by P450s.
-
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for optimizing a benzyl-protected THF lead compound.
Figure 1: Optimization workflow for Benzyl-THF derivatives, prioritizing stereochemistry followed by metabolic stabilization.
Comparative Data: Substituent Effects
The following table summarizes the effect of benzyl ring modifications on cytotoxicity (against KB cells) and metabolic half-life (
| Compound ID | THF Core | Benzyl Substituent (R) | IC50 (nM) | t1/2 (min) | SAR Insight |
| BT-01 | 2,5-trans | -H (Unsubstituted) | 45 | 12 | Potent but metabolically unstable. |
| BT-02 | 2,5-cis | -H (Unsubstituted) | 320 | 14 | Wrong geometry reduces binding affinity. |
| BT-03 | 2,5-trans | 4-OMe (Methoxy) | 28 | 5 | EDG increases potency but accelerates metabolism. |
| BT-04 | 2,5-trans | 4-F (Fluoro) | 55 | 48 | Optimal balance: Good potency, improved stability. |
| BT-05 | 2,5-trans | 4-CF3 (Trifluoromethyl) | 110 | >60 | High stability, but steric bulk reduces binding. |
Experimental Protocols
Protocol A: Stereoselective Synthesis of 2,5-trans-Dibenzyl THF
Context: This protocol utilizes an acid-catalyzed cyclization of a chiral diol, a standard method to ensure high diastereoselectivity.
Reagents:
-
(2S, 5S)-Hexane-1,2,5,6-tetraol (Precursor)
-
Benzyl bromide (BnBr)
-
Sodium Hydride (NaH, 60% dispersion)
-
p-Toluenesulfonic acid (pTsA)
Step-by-Step Workflow:
-
Selective Benzylation:
-
Suspend NaH (2.2 eq) in dry DMF at 0°C under Argon.
-
Add the tetraol dropwise. Stir for 30 min.
-
Add BnBr (2.1 eq) slowly to selectively protect the primary alcohols. Note: Primary alcohols react faster than secondary ones due to sterics.
-
Quench with NH₄Cl, extract with EtOAc. Yields the 1,6-dibenzyl ether intermediate.
-
-
Cyclization:
-
Dissolve the intermediate in Toluene.
-
Add catalytic pTsA (0.1 eq).
-
Heat to reflux with a Dean-Stark trap to remove water.
-
Mechanism:[1][3][4][5] The secondary hydroxyl attacks the other secondary hydroxyl position (with inversion or retention depending on mechanism, usually
-like leads to thermodynamic trans product).
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc 8:2). The trans-isomer typically elutes first due to lower polarity (internal symmetry).
-
Protocol B: Mitochondrial Complex I Inhibition Assay
Context: To validate the "Pharmacophore" status, we measure the inhibition of NADH oxidation.
Materials:
-
Bovine Heart Mitochondrial Particles (SMP).
-
NADH (Substrate).
-
Ubiquinone-1 (Co-factor).
Procedure:
-
Preparation: Dilute SMP to 0.5 mg protein/mL in assay buffer (250 mM sucrose, 50 mM phosphate, pH 7.4).
-
Incubation: Add test compound (dissolved in DMSO) to the SMP mixture. Incubate for 5 min at 30°C.
-
Initiation: Add NADH (100 µM) and Ubiquinone-1 (50 µM).
-
Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) using a kinetic spectrophotometer for 3 minutes.
-
Calculation:
is calculated relative to the DMSO control rate.
Synthesis Workflow Diagram
This diagram details the synthetic pathway described in Protocol A, highlighting the critical stereochemical checkpoint.
Figure 2: Synthetic route for 2,5-trans-dibenzyl tetrahydrofurans via acid-catalyzed dehydration.
References
-
Miyoshi, H., et al. (1998). Essential structural factors of annonaceous acetogenins as potent inhibitors of mitochondrial complex I.[6] Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link
-
Harmange, J. C., & Figadère, B. (1998). Systematic Synthesis of Mono-THF Acetogenins. Tetrahedron: Asymmetry. Link
-
BenchChem. (2025).[1] A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.Link
-
Abe, M., et al. (2008). Synthesis and mitochondrial complex I inhibitory activity of novel acetogenin mimics.[5][6][7] Bioorganic & Medicinal Chemistry Letters. Link
-
Yamauchi, S., & Kinoshita, Y. (2000). Stereoselective model synthesis of the optically active olivil type of lignan. Bioscience, Biotechnology, and Biochemistry.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. universaar.uni-saarland.de [universaar.uni-saarland.de]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Design syntheses and mitochondrial complex I inhibitory activity of novel acetogenin mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–antitumor activity relationship of hybrid acetogenins focusing on connecting groups between heterocycles and the linker moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. First Stereoselective Synthesis of (+)-Magnostellin C, a Tetrahydrofuran Type of Lignan Bearing a Chiral Secondary Benzyl Alcohol [jstage.jst.go.jp]
Commercial & Technical Profile: 3-(Benzyloxy)tetrahydrofuran
The following technical guide provides an in-depth analysis of 3-(Benzyloxy)tetrahydrofuran , a critical chiral building block in medicinal chemistry.
Executive Summary
3-(Benzyloxy)tetrahydrofuran is a strategic intermediate used primarily to introduce the tetrahydrofuran-3-yl moiety into pharmacophores.[1] Its most notable application is in the synthesis of HIV protease inhibitors, such as Amprenavir and Fosamprenavir , where the (3S)-tetrahydrofuran ring serves as a high-affinity P2 ligand.[1]
This guide details the commercial landscape, providing a tiered supplier analysis and price estimation, alongside a self-validating synthesis protocol for researchers requiring high-purity material when commercial stock is unavailable or cost-prohibitive.[1]
Chemical Identity & Specifications
| Parameter | Detail |
| Chemical Name | 3-(Benzyloxy)tetrahydrofuran |
| IUPAC Name | 3-(Phenylmethoxy)oxolane |
| CAS Number (Racemic) | 17070-60-3 (Verify specific stereoisomer requirements) |
| CAS Number (S-Isomer) | Dependent on source; often derived from (S)-3-Hydroxytetrahydrofuran (CAS 86087-23-2) |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Strategic Utility: The benzyl group acts as a robust protecting group for the C3-hydroxyl position, allowing the THF ring to survive harsh conditions (e.g., strong bases, nucleophilic attacks) during the assembly of complex drug backbones. It is later removed via hydrogenolysis (H₂/Pd-C) to reveal the free hydroxyl group for final coupling.[1]
Market Landscape: Suppliers & Pricing[1]
The market for 3-(Benzyloxy)tetrahydrofuran is bifurcated into Catalog Suppliers (high price, small scale) and Contract Manufacturing Organizations (CMOs) (bulk, lower unit cost).[1]
Supplier Tiers
| Tier | Supplier Examples | Typical Scale | Lead Time | Reliability |
| Tier 1: Global Distributors | Sigma-Aldrich (MilliporeSigma), Fisher Scientific | mg to g | 1-3 Days | High (Certified COA) |
| Tier 2: Specialist Vendors | AChemBlock, BLD Pharm, Enamine | g to kg | 1-2 Weeks | Moderate to High |
| Tier 3: Bulk/Custom | Synthonix, PharmaBlock, Chinese CMOs | kg to MT | 4-8 Weeks | Variable (Requires Batch QC) |
Price Estimation (2025-2026 Market Data)
Note: Prices are estimates for the (S)-enantiomer (high purity >97% ee).[1][2] Racemic mixtures are approx. 40-60% cheaper.[1]
-
Research Scale (1g - 5g): $150 - $450 USD per gram.[1]
-
Pilot Scale (25g - 100g): $80 - $120 USD per gram.[1]
-
Commercial Bulk (>1kg): Negotiated rates, typically <$1,500 USD per kg.
Procurement Strategy: For drug development projects requiring the (S)-isomer for Amprenavir analogs, it is often more cost-effective to purchase the precursor (S)-3-Hydroxytetrahydrofuran (approx.[1] $50/g) and perform the benzylation in-house using the protocol below.
Technical Guide: Synthesis & Quality Control
Synthesis Workflow: O-Benzylation of 3-Hydroxytetrahydrofuran
The standard industrial route involves the Williamson ether synthesis. This pathway ensures retention of stereochemistry if starting from a chiral alcohol.
Caption: Williamson ether synthesis workflow for the protection of 3-hydroxytetrahydrofuran.
Detailed Protocol (Self-Validating)
Reagents:
-
(S)-3-Hydroxytetrahydrofuran (1.0 eq)[1]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)[1]
-
Benzyl Bromide (BnBr) (1.1 eq)[1]
-
Tetrabutylammonium iodide (TBAI) (0.05 eq - Optional Catalyst)[1]
-
Solvent: Anhydrous THF or DMF (0.5 M concentration)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add NaH (1.2 eq) and wash with dry hexane to remove mineral oil (optional, but recommended for easier workup).
-
Deprotonation: Suspend NaH in anhydrous THF/DMF. Cool to 0°C. Add 3-Hydroxytetrahydrofuran dropwise.
-
Observation: Vigorous bubbling (H₂ gas evolution). Wait until bubbling ceases (approx. 30 mins) to ensure complete alkoxide formation.
-
-
Alkylation: Add Benzyl Bromide dropwise at 0°C. (Add TBAI here if reaction is sluggish).
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The starting alcohol (polar, lower R_f) should disappear; the product (non-polar, higher R_f) will appear.
-
-
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[3] Dry over Na₂SO₄.[3]
-
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Quality Control: Self-Validating NMR System
To verify the identity and purity of the synthesized compound, compare your NMR data against these expected shifts.
¹H NMR (400 MHz, CDCl₃) Validation Criteria:
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| Aromatic (Benzyl) | 7.25 – 7.40 | Multiplet | 5H | Confirms benzyl group presence.[1] |
| Benzylic CH₂ | 4.45 – 4.55 | Singlet (or ABq) | 2H | Key diagnostic peak; distinct from starting material. |
| THF C3-H | 4.15 – 4.25 | Multiplet | 1H | Shifted slightly downfield from alcohol precursor.[1] |
| THF C2/C4/C5 | 3.60 – 4.00 | Multiplets | 4H | Characteristic ether envelope. |
| THF C4-H | 1.90 – 2.10 | Multiplet | 2H | Methylene protons of the THF ring. |
Pass/Fail Check:
-
PASS: Presence of Benzylic CH₂ singlet at ~4.5 ppm AND disappearance of broad -OH singlet (usually 2.0-3.0 ppm in precursor).[1]
-
FAIL: Presence of -OH peak or missing aromatic signals.
Safety & Handling
-
Peroxide Formation: Like all THF derivatives, this ether can form explosive peroxides upon prolonged storage and exposure to air.
-
Mitigation: Store under inert gas (Nitrogen/Argon) in opaque containers. Test for peroxides before distillation.
-
-
Reagent Hazards:
-
Sodium Hydride: Flammable solid, reacts violently with water.
-
Benzyl Bromide: Potent lachrymator (tear gas). Handle only in a functioning fume hood.
-
References
-
Ghosh, A. K., et al. (2006). "Design and synthesis of potent HIV-1 protease inhibitors involving a novel bis-tetrahydrofuran-urethane."[1] Journal of Medicinal Chemistry.
-
Sigma-Aldrich. "Product Specification: 3-Hydroxytetrahydrofuran."[1]
-
PubChem. "Compound Summary: 3-(Benzyloxy)tetrahydrofuran." National Library of Medicine.[4] [1]
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Used for solvent peak validation).
Sources
Methodological & Application
Application Note & Protocol: Strategic Benzylation of 3-Hydroxytetrahydrofuran
Abstract
This document provides a comprehensive guide to the benzyl protection of 3-hydroxytetrahydrofuran, a critical transformation for synthesizing complex molecules and pharmaceutical intermediates. We delve into the mechanistic underpinnings of this reaction, present a field-proven, step-by-step protocol using sodium hydride and benzyl bromide, and offer expert insights into reaction optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for hydroxyl group protection.
Introduction: The Imperative of Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic building blocks like 3-hydroxytetrahydrofuran, is nucleophilic and acidic, often interfering with desired chemical transformations elsewhere in a molecule. Protecting groups serve as temporary shields, rendering the hydroxyl group inert to specific reaction conditions.
The benzyl (Bn) group is a stalwart choice for alcohol protection due to its robust stability across a wide range of chemical environments, including acidic, basic, and many oxidative/reductive conditions.[1] Its prevalence stems from its straightforward installation via the Williamson ether synthesis and, critically, its facile removal under neutral conditions through catalytic hydrogenolysis.[2][3] This "orthogonal" deprotection strategy is a key advantage in complex synthetic routes.[1]
This application note details a standard and highly effective protocol for the benzylation of 3-hydroxytetrahydrofuran, yielding 3-(benzyloxy)tetrahydrofuran.
The Underpinning Mechanism: Williamson Ether Synthesis
The formation of a benzyl ether from an alcohol and a benzyl halide is a classic example of the Williamson ether synthesis, first developed in 1850.[4] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][5]
Step 1: Deprotonation. A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of 3-hydroxytetrahydrofuran. This generates a potent nucleophile, the corresponding alkoxide, and hydrogen gas. The choice of a strong, non-nucleophilic base like NaH is crucial to drive the equilibrium towards the alkoxide.[6]
Step 2: Nucleophilic Attack. The newly formed alkoxide attacks the electrophilic benzylic carbon of benzyl bromide. In a concerted fashion, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide leaving group.[7]
This SN2 reaction requires an unhindered electrophile, making primary halides like benzyl bromide ideal substrates.[5][6]
Caption: Mechanism of Benzyl Protection.
Detailed Experimental Protocol
This protocol describes the benzylation of 3-hydroxytetrahydrofuran on a 10 mmol scale. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Density (g/mL) | Volume/Mass |
| 3-Hydroxytetrahydrofuran | C₄H₈O₂ | 88.11 | 10.0 | 1.0 | 1.095 | 881 mg |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 12.0 | 1.2 | ~0.92 (disp.) | 480 mg |
| Benzyl Bromide | C₇H₇Br | 171.04 | 11.0 | 1.1 | 1.438 | 1.31 mL |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | - | - | - | 50 mL |
| Saturated aq. NH₄Cl | - | - | - | - | - | ~20 mL |
| Ethyl Acetate | C₄H₈O₂ | - | - | - | - | ~100 mL |
| Brine | - | - | - | - | - | ~50 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (480 mg, 12.0 mmol, 1.2 eq) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF (30 mL) to the flask via syringe. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Slowly add a solution of 3-hydroxytetrahydrofuran (881 mg, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred NaH suspension dropwise over 10 minutes. Causality Note: Slow addition is critical to control the evolution of hydrogen gas.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of bubbling indicates the complete formation of the alkoxide.[2]
-
Electrophile Addition: Add benzyl bromide (1.31 mL, 11.0 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~20 mL) to neutralize any remaining NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water.[8][9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-(benzyloxy)tetrahydrofuran as a colorless oil.
Caption: Benzylation Experimental Workflow.
Expected Results and Characterization
Yields for this type of Williamson ether synthesis are typically in the range of 80-95%.[4] The final product, 3-(benzyloxy)tetrahydrofuran, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the benzylic protons (-O-CH₂-Ph) as a singlet around 4.5 ppm and the aromatic protons of the benzyl group between 7.2-7.4 ppm. The tetrahydrofuran ring protons will appear as multiplets in the aliphatic region (approx. 1.8-4.0 ppm).
-
¹³C NMR: Key signals include the benzylic carbon at ~70 ppm, the aromatic carbons between ~127-138 ppm, and the carbons of the tetrahydrofuran ring.
-
FT-IR: The disappearance of the broad O-H stretch from the starting material (around 3300 cm⁻¹) and the appearance of a strong C-O-C ether stretch (around 1100 cm⁻¹) are indicative of a successful reaction.
Troubleshooting and Authoritative Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material, the cause could be impure/wet solvent or reagents, or insufficient activation by the base. Ensure all glassware is oven-dried and solvents are anhydrous. An additional equivalent of NaH and benzyl bromide can be added, but this may complicate purification.
-
Handling Sodium Hydride: NaH is a flammable solid that reacts violently with water.[10] It should always be handled under an inert atmosphere and weighed out quickly. The mineral oil dispersion aids in safer handling.
-
Solvent Choice: While THF is an excellent choice, DMF is also commonly used and can sometimes accelerate SN2 reactions.[11] However, be aware that NaH can react with DMF at elevated temperatures to form byproducts, which can consume the benzyl bromide.[10]
-
Alternative Benzylating Agents: For substrates that are sensitive to strongly basic conditions, alternative methods can be employed. These include using milder bases like silver oxide (Ag₂O) or employing acid-catalyzed conditions with benzyl trichloroacetimidate.[12][13] For extremely sensitive molecules, neutral benzylation reagents have also been developed.[14]
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry. (2022). Adding Benzyl Protecting Group Mechanism. YouTube. [Link]
-
Wikipedia. (2020). Williamson ether synthesis. [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
J&K Scientific LLC. (2025). Benzyl Protection of Alcohols. [Link]
-
Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
PubMed. (2003). Secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate. [Link]
-
NIH. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Patsnap. (2018). Preparation method of (S)-3-hydroxytetrahydrofuran. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 14. Dudley Reagents [sigmaaldrich.com]
Catalytic hydrogenolysis of 3-(Benzyloxy)tetrahydrofuran to 3-hydroxytetrahydrofuran
Abstract & Scope
This application note details the optimized protocol for the deprotection of 3-(Benzyloxy)tetrahydrofuran to yield 3-hydroxytetrahydrofuran via catalytic hydrogenolysis. This transformation is a critical step in the synthesis of chiral building blocks for antiretroviral drugs (e.g., Amprenavir intermediates) and complex carbohydrates.
Unlike standard benzyl ether cleavages, this protocol addresses the specific challenges of handling tetrahydrofuran (THF) derivatives, including ring stability, product volatility, and detection methods. We provide a scalable, self-validating methodology that prioritizes safety, yield (>95%), and stereochemical retention.
Mechanistic Insight & Reaction Design
The Challenge of Heterogeneous Catalysis
The cleavage of the benzyl (Bn) ether is achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. While often treated as "routine," the efficiency of this reaction relies on maximizing the Gas-Liquid-Solid (G-L-S) interface .
-
Rate Limiting Step: In standard laboratory setups (balloon pressure), hydrogen mass transfer into the solvent is often rate-limiting. Vigorous agitation is non-negotiable.
-
Stereochemical Integrity: The reaction proceeds via the cleavage of the benzylic C-O bond (C_benzyl-O), not the alkyl C-O bond (C_ring-O). Consequently, the stereochemistry at the C3 position of the tetrahydrofuran ring is strictly retained .
-
Ring Stability: The THF ring is stable under neutral hydrogenolysis conditions. However, the use of strong Lewis acids or high temperatures (>100°C) with active catalysts could theoretically promote ring-opening or isomerization, which this protocol avoids by maintaining mild conditions (20-40°C).
Mechanism Diagram
The following diagram illustrates the surface-mediated reaction pathway, highlighting the retention of the C3-oxygen bond.
Figure 1: Surface-mediated mechanism. Note the cleavage occurs at the benzylic carbon, preserving the chiral center on the THF ring.
Critical Parameter Optimization
The following parameters were optimized to ensure complete conversion without side reactions.
Solvent Selection
Solvent choice dictates H2 solubility and catalyst activity.
| Solvent | H2 Solubility | Reaction Rate | Recommendation | Notes |
| Methanol (MeOH) | High | Fast | Preferred | Facilitates product desorption; easy to remove. |
| Ethanol (EtOH) | High | Fast | Alternative | Good green alternative; slightly harder to evaporate than MeOH. |
| Ethyl Acetate | Moderate | Moderate | Secondary | Useful if substrate has low solubility in alcohols. Risk of transesterification (low). |
| THF | Moderate | Slow | Avoid | Competitive binding to catalyst; peroxide risk. |
Catalyst Selection[1][2][3]
-
10% Pd/C (Type: Degussa or similar): The industry standard.
-
Wet vs. Dry: Always use 50% water-wet catalyst. Dry Pd/C is pyrophoric and presents a severe fire hazard in the presence of solvent vapors (methanol). The water does not inhibit this reaction.
Detailed Experimental Protocol
Materials & Equipment
-
Substrate: 3-(Benzyloxy)tetrahydrofuran (10 mmol, ~1.78 g).
-
Catalyst: 10% Pd/C (50% water wet), 10 wt% loading relative to substrate (approx. 180 mg).
-
Solvent: Methanol (HPLC Grade), 30 mL (0.33 M concentration).
-
Gas: Hydrogen (Balloon or Cylinder).[1]
-
Apparatus: 100 mL Round Bottom Flask (RBF) or Parr Shaker bottle.
Step-by-Step Methodology
Phase 1: Setup & Inerting (Safety Critical)
-
Weighing: Weigh the 3-(Benzyloxy)tetrahydrofuran into the reaction flask.
-
Solvation: Add 30 mL of Methanol. Stir to ensure homogeneity.
-
Inerting: Flush the flask with Nitrogen (N2) or Argon for 5 minutes to remove oxygen.
-
Why: Removing O2 prevents ignition when adding the catalyst and prevents formation of explosive H2/O2 mixtures later.
-
-
Catalyst Addition: Under a gentle flow of N2, carefully add the wet Pd/C catalyst. Rinse any catalyst adhering to the flask walls with a small amount of MeOH.
Phase 2: Hydrogenation 5. H2 Introduction:
- Balloon Method: Attach a balloon filled with H2 via a 3-way stopcock. Evacuate the flask (house vacuum) lightly until solvent bubbles, then backfill with H2. Repeat 3 times.
- Parr Shaker: Pressurize to 40 psi, vent, repeat 3 times. Set final pressure to 40-50 psi.
- Reaction: Stir vigorously (or shake) at Room Temperature (20-25°C).
- Duration: 4–16 hours. (Monitor via TLC).
Phase 3: Monitoring (The "Application Scientist" Insight)
-
TLC System: 30% Ethyl Acetate in Hexanes.
-
Visualization:
-
Starting Material (SM): UV Active (Benzene ring).
-
Product:UV Inactive . You MUST use a stain (Permanganate or PMA) and heat to visualize the product spot (usually lower Rf than SM).
-
Endpoint: Disappearance of the UV-active SM spot.
-
Phase 4: Workup & Purification 7. Filtration: Once complete, flush flask with N2. Filter the mixture through a pad of Celite 545 to remove the catalyst.
- Safety: Do not let the filter cake dry out completely under vacuum, as Pd/C can ignite. Wash the cake with MeOH (2 x 10 mL). Keep the cake wet with water before disposal.[1]
- Concentration: Concentrate the filtrate on a rotary evaporator (40°C, >200 mbar initially, then full vacuum).
- Note: Toluene is a byproduct.[1] It forms an azeotrope with MeOH but may require extended vacuum to remove completely.
- Purification:
- The crude material is often pure enough (>95%) for subsequent steps.
- If high purity is required, vacuum distillation is the preferred method over column chromatography due to the polarity and lack of UV activity of the product.
- Boiling Point: ~88-89°C at 17 mmHg (Reference: Wikipedia/OrgSyn).[2]
Workflow Diagram
Figure 2: Operational workflow for the hydrogenolysis protocol.
Troubleshooting & Analytical Validation
Common Pitfalls
| Issue | Cause | Solution |
| Slow Reaction | Poor H2 mass transfer | Increase stirring speed or use a Parr shaker (pressure). |
| Stalled Reaction | Catalyst Poisoning | Check SM for sulfur or amine impurities. Add 1-2 drops of AcOH (if acid tolerant) or use fresh catalyst. |
| Product Not Visible | Incorrect Detection | Product is not UV active. Use KMnO4 stain. |
| Low Yield | Product Volatility | Do not use high vacuum for prolonged periods if heating; product bp is moderately high but can co-evaporate. |
Analytical Specifications
To validate the product, compare against these standard metrics:
-
Appearance: Colorless to pale yellow liquid.
-
1H NMR (CDCl3): Look for the disappearance of aromatic protons (7.2-7.4 ppm) and the benzylic CH2 (4.5 ppm). The CH-OH proton typically appears around 4.4-4.6 ppm (multiplet).
-
Refractive Index:
approx 1.449 - 1.452.
References
-
BenchChem. Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (Accessed 2025).[1][3][4] Link
-
Organic Chemistry Portal. Benzyl Ethers: Cleavage and Stability. (Accessed 2025).[1][3][4] Link
-
Wikipedia. 3-Hydroxytetrahydrofuran.[2][4][5] (Accessed 2025).[1][3][4] Link
-
Organic Syntheses. Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Coll. Vol. 4, p.534 (1963); Vol. 38, p.37 (1958). Link
-
Sajiki, H. Selective inhibition of benzyl ether hydrogenolysis with Pd/C.[6] Tetrahedron Letters, 1995, 36, 3465-3468.[6] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 5. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Using 3-(Benzyloxy)tetrahydrofuran as a chiral intermediate in drug synthesis
Application Note: Strategic Utilization of 3-(Benzyloxy)tetrahydrofuran in Chiral Drug Synthesis
Abstract
This technical guide details the strategic application of 3-(benzyloxy)tetrahydrofuran as a robust, chemically stable intermediate for the synthesis of (S)-3-hydroxytetrahydrofuran ((S)-3-OH-THF) .[1] While direct synthesis of chiral alcohols is possible, the use of the benzyl ether intermediate offers superior purification leverage, allowing researchers to establish high enantiomeric excess (ee >99%) prior to the final deprotection step. This moiety is the critical pharmacophore found in antiretroviral drugs such as Amprenavir , Fosamprenavir , and serves as a structural homolog to the bis-THF ligand in Darunavir .
Strategic Rationale: The "Protect-Purify-Deprotect" Advantage[1]
In Process Chemistry, direct cyclization to small chiral alcohols often yields oils that are difficult to purify to pharmaceutical standards (>99.5% purity). By utilizing 3-(benzyloxy)tetrahydrofuran , researchers gain three distinct advantages:
-
Crystallinity & Lipophilicity: The benzyl group increases lipophilicity, facilitating standard silica chromatography or fractional distillation, which is difficult with the water-soluble 3-OH-THF.[1]
-
Chiral Integrity: The benzyl ether protects the stereocenter from racemization during vigorous reduction or cyclization steps.[1]
-
Orthogonality: The benzyl group is stable against basic hydrolysis and hydride reduction, allowing versatile manipulation of the tetrahydrofuran ring if further functionalization is required.
Synthesis Workflow Visualization
The following diagram illustrates the "Chlorohydrin Route," a scalable pathway that avoids expensive catalysts by utilizing the chiral pool (L-Malic Acid derivatives or chiral chlorohydrins).
Figure 1: Step-wise synthetic pathway from chiral chlorohydrin precursor to the active pharmacophore.
Detailed Experimental Protocols
Protocol A: Enantioselective Synthesis of (S)-3-(Benzyloxy)tetrahydrofuran
Target Scale: 100g Input | Expected Yield: ~75-80%[1]
Reagents:
-
Ethyl (S)-4-chloro-3-hydroxybutyrate (Starting Material)[1][2][3]
-
Benzyl Chloride (BnCl)
-
Sodium Borohydride (NaBH₄)
-
Lithium Chloride (LiCl)[4]
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Solvents: THF (anhydrous), Ethanol, Toluene.
Step 1: Benzyl Protection [1][5]
-
Setup: Charge a 2L reactor with Ethyl (S)-4-chloro-3-hydroxybutyrate (100g, 0.60 mol) and Toluene (500 mL). Cool to 0°C.[1][4][6]
-
Addition: Add Sodium Carbonate (Na₂CO₃, 1.2 eq) followed by slow addition of Benzyl Chloride (1.1 eq) while maintaining internal temperature <10°C.
-
Reaction: Warm to 60°C and stir for 6 hours. Monitor by GC/TLC until starting material is <1%.[1]
-
Workup: Filter inorganic salts. Wash the filtrate with brine.[1][5] Concentrate the organic layer to yield crude Ethyl (S)-4-chloro-3-(benzyloxy)butyrate.[1]
Step 2: In-Situ Reduction (NaBH₄/LiCl System) Note: This system generates LiBH₄ in situ, a safer alternative to LiAlH₄.
-
Preparation: Suspend NaBH₄ (1.5 eq) and LiCl (1.5 eq) in anhydrous THF (400 mL) under Nitrogen. Stir for 30 mins to activate.
-
Reduction: Dissolve the crude ester from Step 1 in Ethanol (100 mL) and add dropwise to the borohydride suspension at 25-30°C.
-
Quench: After reaction completion (approx. 4h), quench carefully with Acetone (to destroy excess hydride) followed by 1N HCl.
-
Extraction: Extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to obtain (S)-4-chloro-3-(benzyloxy)butanol.[1][2]
Step 3: Cyclization
-
Reaction: Dissolve the chlorobutanol intermediate in THF (300 mL). Add powdered KOH (2.0 eq) at 0°C.
-
Kinetics: Allow the mixture to warm to room temperature. The alkoxide formed at C1 will attack C4, displacing the chloride.
-
Purification: Pour mixture into ice water. Extract with Toluene.[1]
-
Distillation: Perform fractional distillation under reduced pressure. (S)-3-(benzyloxy)tetrahydrofuran typically boils at higher temperatures than impurities, allowing isolation of a clear, colorless oil.
Protocol B: Hydrogenolysis to (S)-3-Hydroxytetrahydrofuran
Objective: Removal of the benzyl group to release the free alcohol.[1]
Reagents:
-
(S)-3-(Benzyloxy)tetrahydrofuran (Purified from Protocol A)[1]
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Methanol (HPLC Grade)
-
Hydrogen Gas (Balloon or Parr Shaker)
Procedure:
-
Loading: In a hydrogenation vessel, dissolve 50g of (S)-3-(benzyloxy)tetrahydrofuran in Methanol (250 mL).
-
Catalyst: Add 10% Pd/C (2.5g, 5 wt% loading). Caution: Pd/C is pyrophoric; keep wet.[1]
-
Hydrogenation: Purge vessel with Nitrogen, then charge with Hydrogen (30-50 psi). Stir vigorously at 40°C for 6-12 hours.
-
Monitoring: Monitor the disappearance of the benzyl peak by HPLC or TLC (UV active benzyl group disappears; stain required for product).
-
Filtration: Filter through a Celite pad to remove the catalyst.[1]
-
Isolation: Concentrate the filtrate carefully (product is a low-boiling liquid, bp ~180°C, but volatile under high vacuum).
-
Checkpoint: Purity should be >98% by GC.[1] Optical rotation should match literature values (
in MeOH).
-
Analytical Quality Control Data
| Parameter | Specification | Method |
| Appearance | Clear, colorless liquid | Visual |
| Purity (GC) | > 98.5% | Agilent DB-5 Column |
| Chiral Purity (ee) | > 99.0% | Chiral GC (Cyclodextrin phase) |
| Water Content | < 0.1% | Karl Fischer Titration |
| Residual Toluene | < 290 ppm | Headspace GC (ICH Q3C) |
Downstream Application: Drug Synthesis
The synthesized (S)-3-hydroxytetrahydrofuran is the immediate precursor for the carbamate linkage in HIV protease inhibitors.[1]
Case Study: Activation for Amprenavir Synthesis To couple the chiral THF ring to the sulfonamide isostere backbone:
-
Activation: React (S)-3-OH-THF with Disuccinimidyl Carbonate (DSC) or Bis(4-nitrophenyl)carbonate in Acetonitrile with Pyridine.
-
Coupling: The resulting "activated carbonate" reacts with the amine of the hydroxyethylamino sulfonamide core to form the carbamate.
Note on Darunavir: While Darunavir utilizes a fused bis-tetrahydrofuran ligand, the synthetic logic remains homologous.[1] The mono-THF protocols described here are foundational for understanding the stereochemical handling of furanose rings in medicinal chemistry [1, 2].[1]
References
-
Ghosh, A. K., et al. (2004).[7] "Stereoselective Photochemical 1,3-Dioxolane Addition to 5-Alkoxymethyl-2(5H)-furanone: Synthesis of Bis-tetrahydrofuranyl Ligand for HIV Protease Inhibitor TMC-114." Journal of Organic Chemistry. Available at: [Link]
- Yu, R. H., et al. (2007). "Process for the efficient preparation of 3-hydroxytetrahydrofuran." World Intellectual Property Organization (Patent WO2008093955A1).
-
Surleraux, D. L., et al. (2005).[7] "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. CIS-4-(BENZYLOXY)TETRAHYDROFURAN-3-OL | 123665-72-5 [sigmaaldrich.com]
- 2. Novel method for preparing S-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. 3-(Tetrahydro-furan-2-ylmethoxy)-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES - Patent 2528923 [data.epo.org]
Reaction conditions for lithiation of 3-(Benzyloxy)tetrahydrofuran
An Application Guide to the Directed Lithiation of 3-(Benzyloxy)tetrahydrofuran
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for the directed α-lithiation of 3-(benzyloxy)tetrahydrofuran. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide covers the core mechanistic principles, optimized reaction parameters, a detailed step-by-step protocol, and critical safety considerations for this synthetic transformation.
Introduction and Strategic Overview
The tetrahydrofuran (THF) moiety is a prevalent structural motif in numerous natural products and pharmaceutical agents. The ability to functionalize the THF ring at a specific position is a powerful tool for analog synthesis and structure-activity relationship (SAR) studies. Directed metalation, particularly lithiation, offers a precise method for C-H bond activation, enabling the introduction of a wide array of electrophiles.
The lithiation of unsubstituted THF is a well-known process that typically occurs at the α-position to the oxygen atom, followed by a retro-[3+2] cycloaddition to yield the lithium enolate of acetaldehyde and ethylene, especially at temperatures above -60 °C.[1][2][3] The presence of a substituent, such as the 3-benzyloxy group, introduces an element of complexity and control. The benzyloxy group, while primarily acting as a protecting group for the hydroxyl functionality, can exert electronic and potential coordinating effects that influence the regioselectivity and stability of the lithiated intermediate.
This guide details the conditions necessary to achieve efficient α-lithiation of 3-(benzyloxy)tetrahydrofuran, generating a nucleophilic intermediate that can be trapped with various electrophiles to yield 2-substituted derivatives.
Mechanistic Principles: The "Why" Behind the "How"
The core of this transformation is the deprotonation of a C-H bond alpha to the ether oxygen. This process is governed by several key factors:
-
Acidity of α-Protons: The protons on the carbons adjacent to the ring oxygen (C2 and C5) are significantly more acidic than other protons on the ring. This is due to the inductive electron-withdrawing effect of the oxygen atom, which stabilizes the resulting carbanion.
-
The Role of the Organolithium Reagent: A strong, non-nucleophilic base is required to deprotonate the weakly acidic C-H bond. Alkyllithium reagents such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi) are commonly employed. For ether deprotonation, the enhanced basicity of s-BuLi and t-BuLi often leads to higher efficiency compared to n-BuLi. These reagents are highly reactive and must be handled under strictly anhydrous and inert conditions.[4]
-
Complex-Induced Proximity Effect (CIPE): While the primary directing group is the ether oxygen, the benzyloxy substituent at the 3-position may play a secondary role. The lithium cation of the alkyllithium reagent can coordinate with both the ring oxygen and the benzyloxy oxygen, creating a chelate that may favor deprotonation at the proximal C2 position.
-
The Critical Role of Temperature: Maintaining a very low temperature, typically -78 °C (dry ice/acetone bath), is paramount. Organolithium reagents are known to react with THF, causing its decomposition at higher temperatures.[5] The half-life of n-BuLi in THF at 0 °C is approximately 24 hours, but this decomposition is significantly suppressed at -78 °C.[4] This low temperature also ensures the stability of the generated lithiated intermediate, preventing side reactions.
-
Additives for Enhanced Reactivity: In some lithiation reactions, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are used. TMEDA is a chelating agent that can break down the oligomeric aggregates of alkyllithium reagents into more reactive monomers or dimers.[6][7] This increases the effective basicity and can accelerate the rate of deprotonation.
Reaction Mechanism Overview
Caption: General mechanism for the lithiation and electrophilic trapping.
Optimizing Reaction Conditions
The success of the lithiation is highly dependent on the careful control of several parameters. The following table summarizes the key variables and their impact on the reaction outcome.
| Parameter | Options | Recommended | Rationale & Considerations |
| Lithiating Agent | n-BuLi, s-BuLi, t-BuLi | s-BuLi | s-BuLi provides a good balance of high basicity and manageable reactivity. t-BuLi is more basic but also more sterically hindered and prone to causing elimination side reactions. n-BuLi may be less efficient, requiring longer reaction times or additives. |
| Equivalents of Base | 1.0 - 1.5 eq. | 1.1 - 1.2 eq. | A slight excess of the lithiating agent ensures complete deprotonation of the substrate. A large excess can lead to side reactions, including dialkylation or reaction with the solvent. |
| Solvent | THF, Diethyl Ether | Anhydrous THF | THF is an excellent solvent for organolithium reactions due to its ability to solvate the lithium cation, which can increase reactivity.[6] It must be rigorously dried, as any moisture will quench the organolithium reagent. |
| Temperature | -100 °C to -40 °C | -78 °C | This temperature is critical for the stability of both the organolithium reagent and the lithiated THF intermediate.[5] Higher temperatures lead to rapid decomposition and formation of byproducts.[1][2] |
| Reaction Time | 30 min - 4 hours | 1 - 2 hours | Sufficient time must be allowed for complete deprotonation. The optimal time should be determined empirically, but 1-2 hours is a typical starting point. |
| Additive | None, TMEDA | None (initially) | For this substrate, the inherent reactivity of s-BuLi at -78 °C is often sufficient. TMEDA can be added (1.1-1.2 eq.) if the reaction is sluggish, but may complicate purification.[7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the lithiation of 3-(benzyloxy)tetrahydrofuran and subsequent trapping with an electrophile (e.g., benzophenone).
Materials and Reagents
-
3-(Benzyloxy)tetrahydrofuran
-
Anhydrous Tetrahydrofuran (THF), distilled from sodium/benzophenone ketyl
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)[8]
-
Electrophile (e.g., Benzophenone)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment
-
Three-necked, round-bottomed flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
Step-by-Step Procedure
Caption: A step-by-step overview of the experimental workflow.
-
Inert Atmosphere Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer. Maintain a positive pressure of inert gas throughout the reaction.
-
Initial Cooling: Charge the flask with 3-(benzyloxy)tetrahydrofuran (1.0 eq.) and anhydrous THF. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While maintaining the temperature at -78 °C, add s-BuLi (1.1 eq.) dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation.
-
Electrophilic Trap: Prepare a solution of the electrophile (e.g., benzophenone, 1.2 eq.) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Stir for an additional hour at -78 °C.
-
Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether). Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[9]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired 2-substituted product.
Safety and Handling
-
Pyrophoric Reagents: Alkyllithium reagents like s-BuLi are pyrophoric and will ignite on contact with air or moisture. They are also corrosive. Always handle them in a well-ventilated fume hood under an inert atmosphere. Use proper syringe techniques for transfers.[4]
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Low Temperatures: Handling cryogenic baths (dry ice/acetone) requires appropriate thermal gloves and eye protection.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves when performing this reaction.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not initiate (no color change) | 1. Inactive/degraded s-BuLi. 2. Presence of moisture or other protic impurities. | 1. Titrate the s-BuLi solution immediately before use to confirm its concentration. 2. Ensure solvent is freshly distilled and all glassware is meticulously dried. |
| Low yield of desired product | 1. Incomplete deprotonation. 2. Reaction temperature was too high. 3. Insufficient reaction time. | 1. Increase equivalents of s-BuLi slightly (e.g., to 1.2 eq.) or add TMEDA. 2. Maintain strict temperature control at -78 °C during addition and stirring. 3. Increase the stirring time after s-BuLi addition. |
| Formation of multiple byproducts | 1. Decomposition of the lithiated intermediate or the s-BuLi reagent. 2. THF decomposition.[1][10] | 1. Ensure the temperature never rises above -70 °C until the reaction is quenched. 2. Avoid excessively long reaction times. |
Conclusion
The directed lithiation of 3-(benzyloxy)tetrahydrofuran is a robust and reliable method for introducing functional groups at the C2 position. The key to success lies in the rigorous exclusion of air and moisture, the use of a potent organolithium base, and strict adherence to low-temperature conditions (-78 °C) to ensure the stability of the reactive intermediates. By following the principles and protocols outlined in this guide, researchers can effectively leverage this reaction to synthesize a diverse range of valuable substituted tetrahydrofuran derivatives.
References
- Wikipedia. (n.d.). Organolithium reagent.
- Siegel, D., & Myers, A. (n.d.). Organolithium Reagents.
- Clayden, J., & Yasin, S. A. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. RSC Publishing.
- Chem-Station. (2026, January 28). Organolithium Reagents.
- MilliporeSigma. (n.d.). Organolithium Reagents.
- Bailey, W. F., et al. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. PMC.
- Stanetty, P., & Koller, H. (n.d.). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. University of Vienna.
- Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(2).
-
Organic Syntheses. (n.d.). 2-THIOPHENETHIOL. Retrieved from [Link]
-
Vapourtec. (2025, October 6). Generation of lithium ethenolate by lithiation of tetrahydrofuran. Retrieved from [Link]
-
Clayden, J. (2012, August 1). Pathways for decomposition of THF by organolithiums: the role of HMPA (2002). SciSpace. Retrieved from [Link]
-
Jones, G., et al. (2000). The preparation of some heteroaromatic and aromatic aldehydes. ARKIVOC, 2000(iii), 240-251. Retrieved from [Link]
Sources
- 1. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. Organolithium Reagents | Chem-Station Int. Ed. [en.chem-station.com]
- 5. ospt.osi.lv [ospt.osi.lv]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. advancedengineeringscience.com [advancedengineeringscience.com]
- 8. people.uniurb.it [people.uniurb.it]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Strategic Nucleophilic Substitution on the 3-(Benzyloxy)tetrahydrofuran Scaffold
Abstract
The tetrahydrofuran (THF) ring is a privileged scaffold found in a vast array of natural products and pharmaceuticals, prized for its unique stereochemical and electronic properties.[1][2][3] Specifically, 3-substituted THF derivatives are critical chiral building blocks in the synthesis of complex molecules, including potent HIV protease inhibitors and other therapeutics.[4][5] This guide provides a comprehensive overview and detailed protocols for the strategic application of nucleophilic substitution reactions starting from 3-(benzyloxy)tetrahydrofuran. Rather than focusing on the direct and often challenging substitution of the robust benzyloxy group, we present a field-proven, three-stage synthetic strategy: (1) Deprotection of the benzyl ether to unmask the C3 hydroxyl group, (2) Activation of the alcohol into a competent leaving group, and (3) Stereocontrolled Nucleophilic Substitution to introduce diverse functionalities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.
The Strategic Importance of 3-(Benzyloxy)tetrahydrofuran
3-(Benzyloxy)tetrahydrofuran serves as an ideal starting material for several reasons. The benzyl group is a robust and reliable protecting group for the C3 hydroxyl functionality, stable to a wide range of reaction conditions. Its removal, typically via catalytic hydrogenolysis, is clean and high-yielding. This allows for the late-stage introduction of nucleophiles at a well-defined stereocenter, preserving the enantiopurity of the starting material throughout the synthetic sequence.
The overall synthetic logic follows a robust and modular pathway, enabling access to a library of 3-substituted tetrahydrofuran analogs from a single, common intermediate. This strategy is paramount for structure-activity relationship (SAR) studies in drug discovery.
Caption: A modular three-stage workflow for diversifying the 3-position of the tetrahydrofuran ring.
Stage 1: Deprotection via Catalytic Hydrogenolysis
The foundational step in this sequence is the cleavage of the C-O bond of the benzyl ether. While various methods exist, catalytic hydrogenolysis is the most common and efficient, proceeding under mild conditions with minimal side products. The reaction involves the reduction of the benzyl group using hydrogen gas in the presence of a palladium catalyst.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is the catalyst of choice due to its high activity and selectivity for C-O hydrogenolysis in benzyl ethers. A 10% w/w loading is standard, providing a good balance between reaction rate and cost.
-
Solvent: Alcohols like ethanol or methanol are excellent solvents as they readily dissolve the substrate and do not interfere with the catalysis. They are also effective at solubilizing the hydrogen gas.
-
Hydrogen Source: While a balloon of hydrogen gas is sufficient for small-scale reactions, a Parr hydrogenator is recommended for larger scales and to ensure consistent, positive pressure, which drives the reaction to completion.
Protocol 1: Hydrogenolysis of (S)-3-(Benzyloxy)tetrahydrofuran
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-3-(Benzyloxy)tetrahydrofuran | 1.0 | 178.23 | 5.00 g (28.0 mmol) |
| 10% Palladium on Carbon (Pd/C) | ~5% w/w | - | ~250 mg |
| Ethanol (Anhydrous) | - | - | 100 mL |
| Hydrogen Gas (H₂) | Excess | 2.02 | 1 atm (Balloon) |
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add (S)-3-(benzyloxy)tetrahydrofuran (5.00 g, 28.0 mmol) and ethanol (100 mL).
-
Carefully add 10% Pd/C (250 mg) to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere or add to the solvent carefully.
-
Seal the flask with a septum and purge the flask with nitrogen or argon gas for 5 minutes.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield (S)-3-hydroxytetrahydrofuran as a colorless oil. The product is often pure enough for the next step, but can be purified by distillation if necessary. Expected Yield: >95%.
Stage 2: Activation of the 3-Hydroxyl Group
The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are excellent choices as they are highly effective leaving groups in SN2 reactions.
Causality Behind Experimental Choices:
-
Activating Agent: p-Toluenesulfonyl chloride (TsCl) is a widely used, crystalline, and stable reagent for converting alcohols to tosylates.
-
Base: Pyridine serves a dual role: it acts as a base to neutralize the HCl byproduct generated during the reaction, and it can also act as a nucleophilic catalyst. Using it as the solvent ensures a high concentration of the base.
-
Temperature: The reaction is initially performed at 0 °C to control the exothermic reaction between TsCl and pyridine/alcohol. It is then allowed to warm to ensure the reaction proceeds to completion.
Protocol 2: Tosylation of (S)-3-Hydroxytetrahydrofuran
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-3-Hydroxytetrahydrofuran | 1.0 | 88.11 | 2.47 g (28.0 mmol) |
| p-Toluenesulfonyl Chloride (TsCl) | 1.2 | 190.65 | 6.40 g (33.6 mmol) |
| Pyridine (Anhydrous) | - | 79.10 | 50 mL |
Step-by-Step Methodology:
-
Dissolve (S)-3-hydroxytetrahydrofuran (2.47 g, 28.0 mmol) in anhydrous pyridine (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (6.40 g, 33.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, (S)-3-(tosyloxy)tetrahydrofuran, can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield a white solid. Expected Yield: 85-95%.
Stage 3: Stereospecific Nucleophilic Substitution
This final stage is where the desired functionality is introduced. The reaction proceeds via a classic SN2 mechanism. This mechanism is stereospecific, meaning the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in a complete inversion of the stereocenter's configuration.[6][7]
Caption: SN2 mechanism at the C3 position of tetrahydrofuran, showing inversion of configuration.
Scope and Versatility: A wide range of nucleophiles can be employed in this reaction, leading to a diverse set of products. The choice of solvent is critical and is often a polar aprotic solvent like DMF or DMSO, which can solvate the cation of the nucleophilic salt while leaving the anion highly reactive.[8]
Protocol 3: SN2 Substitution with Sodium Azide
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| (S)-3-(Tosyloxy)tetrahydrofuran | 1.0 | 242.28 | 5.00 g (20.6 mmol) |
| Sodium Azide (NaN₃) | 1.5 | 65.01 | 2.01 g (30.9 mmol) |
| Dimethylformamide (DMF, Anhydrous) | - | 73.09 | 50 mL |
Step-by-Step Methodology:
-
In a 100 mL round-bottom flask, suspend sodium azide (2.01 g, 30.9 mmol) in anhydrous DMF (50 mL). Extreme Caution: Sodium azide is highly toxic and explosive. Handle with appropriate personal protective equipment.
-
Add a solution of (S)-3-(tosyloxy)tetrahydrofuran (5.00 g, 20.6 mmol) in 10 mL of DMF to the suspension.
-
Heat the reaction mixture to 80 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete in 6-12 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) to remove residual DMF, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure at a low temperature (<40 °C) to avoid detonation of the azide product.
-
The resulting (R)-3-azidotetrahydrofuran is a colorless oil that can be purified by careful vacuum distillation or used directly in subsequent reactions (e.g., Staudinger or 'click' chemistry). Expected Yield: 80-90%.
Table 1: Representative SN2 Reactions on 3-(Tosyloxy)tetrahydrofuran
| Nucleophile | Reagent | Solvent | Temp (°C) | Typical Yield (%) | Product |
| Azide | NaN₃ | DMF | 80 | 80-90 | 3-Azidotetrahydrofuran |
| Cyanide | NaCN | DMSO | 90 | 75-85 | Tetrahydrofuran-3-carbonitrile |
| Thiolate | PhSNa | THF | 60 | 85-95 | 3-(Phenylthio)tetrahydrofuran |
| Hydroxide | NaOH | H₂O/THF | 100 | 70-80 | 3-Hydroxytetrahydrofuran |
| Alkoxide | NaOMe | MeOH | 65 | 80-90 | 3-Methoxytetrahydrofuran |
References
-
Wolfe, J. P., & Rossi, M. A. (Year). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available at: [Link]
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters. Available at: [Link]
-
Various Authors. (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Marco-Contelles, J., et al. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Molecules. Available at: [Link]
-
Rybak, A., et al. (2022). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. MDPI. Available at: [Link]
-
Quideau, S., et al. (2018). Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Park, H-G., et al. (2017). Stereoselective nucleophilic substitution reaction at tertiary carbon centers. J. Org. Chem. Available at: [Link]
-
Solovyev, A., Lacôte, E., & Curran, D. P. (2012). Electronic Supplementary Material (ESI) for Dalton Transactions. The Royal Society of Chemistry. Available at: [Link]
-
Solovyev, A., Lacôte, E., & Curran, D. P. (2013). Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Dalton Transactions. Available at: [Link]
-
Lee, E., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. Available at: [Link]
-
Hu, J., et al. (2013). Nucleophile-Dependent Regioselective Reaction of (S)-4-Benzyl-2-Fluoroalkyl-1,3-Oxazolines. The Journal of Organic Chemistry. Available at: [Link]
-
Roman, G. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2009). C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. Organic Letters. Available at: [Link]
-
Ghosh, A. K., & Brindisi, M. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Rychnovsky, S. D., et al. (2020). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C‑Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry. Available at: [Link]
-
Graham, K. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Embibe. (2023). Know Stereochemical Aspects of Nucleophilic Substitution Reactions. Embibe. Available at: [Link]
-
Mei, Y., & Du, Y. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available at: [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Available at: [Link]
-
Al(OTf)3-catalysed nucleophilic substitution reactions of benzhydrol... (n.d.). ResearchGate. Available at: [Link]
-
Marco-Contelles, J., et al. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. MDPI. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Summary of Nucleophilic Substitution Reactions. Available at: [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. embibe.com [embibe.com]
- 8. vanderbilt.edu [vanderbilt.edu]
Application Note: Solvent Selection and Optimization for Reactions Involving 3-(Benzyloxy)tetrahydrofuran
Executive Summary and Chemical Context
3-(Benzyloxy)tetrahydrofuran (3-BnO-THF) is a highly versatile protected ether intermediate utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the production of FDA-approved HIV protease inhibitors such as Amprenavir[1], as well as in the development of novel biodegradable polycarbonates[2]. The benzyl ether moiety serves as a robust protecting group for the 3-hydroxyl position of the tetrahydrofuran ring, allowing the molecule to withstand harsh basic or nucleophilic conditions during multi-step syntheses.
However, the selective manipulation of 3-BnO-THF—whether it be the deprotection of the benzyl group to yield 3-hydroxytetrahydrofuran or the ring-opening polymerization (ROP) of its derivatives—is highly sensitive to solvent selection. This application note details the mechanistic causality behind solvent choices, provides quantitative efficacy data, and outlines self-validating experimental protocols for drug development professionals.
Mechanistic Causality in Solvent Selection
The primary challenge in reacting 3-(Benzyloxy)tetrahydrofuran is maintaining the integrity of the acid-sensitive tetrahydrofuran (THF) ring while selectively cleaving the robust benzyl ether or facilitating controlled polymerization. The solvent environment dictates the reaction kinetics, the solubility of transient intermediates, and the suppression of side reactions.
Catalytic Hydrogenolysis (Pd/C, H₂ Atmosphere)
The most common method for converting 3-BnO-THF to 3-hydroxytetrahydrofuran is palladium-catalyzed hydrogenolysis.
-
Alcohols (Methanol/Ethanol): Short-chain alcohols are the gold standard for this transformation[3]. Causality: Methanol provides exceptionally high hydrogen gas solubility compared to non-polar solvents. Furthermore, the protic nature of methanol facilitates the proton-transfer steps required at the palladium surface during the C-O bond cleavage.
-
Ethyl Acetate (EtOAc): Used when the substrate contains other functional groups susceptible to transesterification. Causality: EtOAc is aprotic and mildly coordinating, which slows down the palladium catalyst's turnover rate but prevents nucleophilic attack by the solvent, thereby increasing chemoselectivity.
-
Tetrahydrofuran (THF): Ironically, using THF as a solvent for 3-BnO-THF deprotection is generally avoided. Causality: THF competitively binds to the active sites of the Pd/C catalyst, drastically reducing the reaction rate. Additionally, isolating the highly water-soluble 3-hydroxytetrahydrofuran product from a bulk THF solvent stream is thermodynamically challenging during scale-up.
Oxidative Deprotection (DDQ or CSI-NaOH)
When the molecule contains reducible functional groups (e.g., alkenes or alkynes) that preclude the use of hydrogen gas, oxidative deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chlorosulfonyl isocyanate (CSI) is employed[4],[5].
-
Biphasic Systems (DCM / H₂O): Causality: 3-BnO-THF and the DDQ oxidant are highly soluble in the organic Dichloromethane (DCM) phase. As the reaction proceeds, the benzyl group is oxidized to benzaldehyde, and DDQ is reduced to the highly polar hydroquinone derivative (DDQH₂). The aqueous phase acts as a thermodynamic sink, immediately solubilizing the DDQH₂ and removing it from the organic phase. This phase-transfer dynamic prevents the acidic DDQH₂ from triggering the undesired acid-catalyzed ring-opening of the THF core.
Ring-Opening Polymerization (ROP)
When 3-BnO-THF derivatives are used as monomers for biodegradable copolymers, the reaction is typically catalyzed by stannous octoate [Sn(Oct)₂][2].
-
Toluene: Causality: ROP requires temperatures around 100 °C to achieve sufficient monomer conversion[2]. Toluene is strictly non-coordinating, meaning it will not compete with the cyclic ether oxygen for the Lewis acidic tin center. Its high boiling point and azeotropic water-removal capabilities ensure a strictly anhydrous environment, which is critical to prevent premature chain termination.
Logical Workflows and Visualizations
To systematize the decision-making process for solvent selection, the following logic tree outlines the optimal pathways based on the desired chemical transformation.
Caption: Decision matrix for solvent selection in 3-(Benzyloxy)tetrahydrofuran reactions.
Quantitative Data on Solvent Efficacy
The following table synthesizes the empirical performance of various solvent systems during the debenzylation and functionalization of 3-BnO-THF.
| Solvent System | Reagent / Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Causality |
| Methanol (MeOH) | 10% Pd/C, H₂ (1 atm) | 25 | 4 - 6 | >92% | High H₂ solubility and protic assistance drive rapid C-O cleavage[3]. |
| Ethyl Acetate (EtOAc) | 10% Pd/C, H₂ (1 atm) | 25 | 8 - 12 | 85 - 90% | Slower kinetics; optimal for preventing transesterification of complex APIs. |
| Tetrahydrofuran (THF) | 10% Pd/C, H₂ (1 atm) | 25 | 12 - 16 | ~80% | Competitive solvent binding to Pd/C reduces turnover frequency. |
| DCM / H₂O (10:1) | DDQ (Oxidative) | 25 | 2 - 4 | 75 - 85% | Biphasic system traps acidic hydroquinone byproduct, protecting the THF ring[5]. |
| Toluene | Sn(Oct)₂ (ROP) | 100 | 24 | Polymer | Non-coordinating nature prevents catalyst poisoning at high temperatures[2]. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in self-validation mechanisms to ensure researchers can verify the success of the reaction in real-time without relying solely on post-reaction NMR or LC-MS.
Protocol A: Catalytic Hydrogenolysis to 3-Hydroxytetrahydrofuran
Objective: Clean removal of the benzyl ether using heterogeneous catalysis in a protic solvent.
-
Preparation: Dissolve 10.0 g of 3-(Benzyloxy)tetrahydrofuran in 100 mL of anhydrous Methanol (MeOH) in a round-bottom flask.
-
Catalyst Addition: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C). Caution: Pd/C is pyrophoric. Add under a blanket of inert Nitrogen gas.
-
Atmosphere Exchange: Seal the flask with a septum. Purge the system with Nitrogen gas for 5 minutes, followed by purging with Hydrogen (H₂) gas via a balloon.
-
Reaction: Stir the suspension vigorously at room temperature (25 °C) under the H₂ balloon for 4-6 hours.
-
Self-Validation (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/EtOAc).
-
Validation Matrix: The starting material (3-BnO-THF) is highly UV-active (254 nm) due to the aromatic ring. The successful formation of 3-hydroxytetrahydrofuran is confirmed by the complete disappearance of the UV-active spot and the appearance of a new, lower-Rf spot that is UV-inactive but stains bright yellow/brown with KMnO₄ (indicating the free secondary hydroxyl group).
-
-
Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of MeOH. Concentrate the filtrate under reduced pressure to yield the crude 3-hydroxytetrahydrofuran[3].
Caption: Step-by-step experimental workflow for the catalytic hydrogenolysis of 3-BnO-THF.
Protocol B: Oxidative Deprotection via DDQ in Biphasic Solvent
Objective: Orthogonal deprotection of the benzyl group when the substrate contains hydrogen-sensitive moieties.
-
Preparation: Dissolve 5.0 g of 3-(Benzyloxy)tetrahydrofuran in 50 mL of Dichloromethane (DCM). Add 5 mL of deionized water to create a 10:1 biphasic system.
-
Oxidant Addition: Add 1.5 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) portion-wise to the vigorously stirring biphasic mixture.
-
Self-Validation (Colorimetric):
-
Validation Matrix: Upon addition, the organic phase will turn deep red/orange (characteristic of active DDQ). As the reaction proceeds and the benzyl group is cleaved, the DDQ is reduced to DDQH₂. The reaction is visually validated as complete when the red/orange color fades to a pale yellow , and a white/tan precipitate (DDQH₂) begins crashing out at the aqueous-organic interface[5].
-
-
Workup: Filter the biphasic mixture to remove the precipitated DDQH₂. Separate the organic phase, wash with saturated aqueous NaHCO₃ (2 x 20 mL) to remove residual acidic byproducts, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
-
Ghosh, A. K., Bilcer, G., & Schiltz, G. (2001). Syntheses of FDA Approved HIV Protease Inhibitors. Synthesis, 2001(15), 2203-2229. URL:[Link]
-
Nifant'ev, I. E., et al. (2024). Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate. Polymers, 16(23), 3364. URL:[Link]
- Method for removing benzyl protecting group of hydroxyl group. Patent CN102320920B.
- Novel method for preparing S-3-hydroxytetrahydrofuran. Patent CN102477019A.
Sources
- 1. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. 3-(benzyloxy)tetrahydrofuran - CAS号 68363-71-3 - 摩熵化学 [molaid.com]
- 5. CN102320920B - Method for removing benzyl protecting group of hydroxyl group - Google Patents [patents.google.com]
Application Note: Scalable Synthesis of Enantiopure 3-(Benzyloxy)tetrahydrofuran
Part 1: Executive Summary & Strategic Analysis
The Challenge of Scalability
3-(Benzyloxy)tetrahydrofuran is a critical chiral building block for nucleoside analogs and antiviral therapeutics. While laboratory-scale synthesis often relies on the direct benzylation of commercially available 3-hydroxytetrahydrofuran (3-OH-THF), this route faces significant hurdles upon scale-up:
-
Hydrophilicity: 3-OH-THF is highly water-soluble, making extraction from aqueous reaction mixtures (e.g., after cyclization of precursors) inefficient and solvent-intensive.
-
Safety: The classic Williamson ether synthesis on the cyclic alcohol requires sodium hydride (NaH), generating large volumes of hydrogen gas and posing thermal risks on a kilogram scale.
The Solution: Early-Stage Benzylation Strategy
To overcome these limitations, this guide prioritizes a "Lipophilic Pathway" . Instead of building the ring and then protecting the alcohol, we protect the acyclic precursor first. This strategy ensures all intermediates are lipophilic, facilitating easy organic extraction and minimizing product loss to the aqueous phase.[1]
Recommended Route:
-
Starting Material: Ethyl (S)-4-chloro-3-hydroxybutyrate (readily available from enzymatic reduction).
-
Step 1: Benzylation (Process-safe conditions).
-
Step 2: Reduction (Ester to Alcohol).
-
Step 3: Cyclization (Base-induced ring closure).
Part 2: Retrosynthetic Analysis & Pathway Selection
The following decision tree illustrates the logic behind selecting the Early-Stage Benzylation route for scale-up.
Figure 1: Retrosynthetic comparison. Route B is preferred for scale-up due to superior processability.
Part 3: Detailed Experimental Protocols
Protocol A: The "Lipophilic Pathway" (Recommended for Scale-Up)
Starting Material: Ethyl (S)-4-chloro-3-hydroxybutyrate (>99% ee).[2][3]
Step 1: Process-Safe Benzylation
Objective: Install the benzyl protecting group without using pyrophoric NaH if possible, or using controlled NaH conditions.[1]
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Ethyl (S)-4-chloro-3-hydroxybutyrate | 1.0 | Substrate |
| Benzyl Chloride (BnCl) | 1.2 | Electrophile |
| Sodium Carbonate (Na₂CO₃) | 1.5 | Base (Mild) |
| Toluene | 5 Vol | Solvent |
| TBAI (Tetrabutylammonium iodide) | 0.05 | Phase Transfer Catalyst |
Procedure:
-
Charge: To a reactor, add Ethyl (S)-4-chloro-3-hydroxybutyrate and Toluene.
-
Base Addition: Add finely powdered Na₂CO₃ and TBAI.
-
Reaction: Heat the mixture to 80–90°C with vigorous agitation. Slowly dose Benzyl Chloride over 2 hours.
-
Monitor: Check by GC for consumption of starting material (<1%).
-
Workup: Cool to 25°C. Filter off inorganic salts. Wash the filtrate with water (2x) and brine.[4]
-
Yield: Concentrate to yield Ethyl (S)-4-chloro-3-benzyloxybutyrate as a yellow oil. (Expected Yield: 85-90%).
Step 2: Chemoselective Reduction
Objective: Reduce the ester to the primary alcohol without affecting the alkyl chloride or benzyl ether.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Sodium Borohydride (NaBH₄) | 1.5 | Reducing Agent |
| Lithium Chloride (LiCl) | 1.5 | Lewis Acid Activator |
| THF / Ethanol (4:1) | 10 Vol | Solvent System |
Procedure:
-
Preparation: Dissolve NaBH₄ and LiCl in THF/EtOH. Stir for 30 min to generate LiBH₄ in situ.
-
Addition: Cool to 0°C. Add the crude ester from Step 1 dropwise, maintaining internal temp <10°C.
-
Reaction: Warm to room temperature (20-25°C) and stir for 4–6 hours.
-
Quench: Caution: Hydrogen evolution. Cool to 0°C. Slowly add saturated NH₄Cl solution or acetone to quench excess hydride.
-
Extraction: Dilute with Ethyl Acetate. Separate phases. The product, (S)-4-chloro-3-benzyloxy-1-butanol , remains in the organic phase.
-
Purification: Solvent swap to THF for the next step (or concentrate for storage).
Step 3: Cyclization to Target
Objective: Intramolecular displacement of the chloride by the primary alkoxide.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Potassium tert-butoxide (KOtBu) | 1.1 | Strong Base |
| THF | 8 Vol | Solvent |
Procedure:
-
Charge: Dissolve the alcohol from Step 2 in dry THF.
-
Cyclization: Cool to 0°C. Add KOtBu portion-wise (or use 50% NaOH with PTC for a cheaper alternative).
-
Mechanism: The primary alcohol is deprotonated and attacks the C4-chloride (5-exo-tet cyclization).
-
Workup: Quench with water. Extract with Ethyl Acetate. Dry over MgSO₄.[5]
-
Distillation: The final product, (S)-3-(Benzyloxy)tetrahydrofuran , is a colorless oil.[1] Purify by vacuum distillation (bp ~140°C at 15 mmHg).
Protocol B: Benzylation of 3-Hydroxytetrahydrofuran (Legacy Route)
Use this route only if you already possess enantiopure 3-hydroxytetrahydrofuran.
Safety Warning: This reaction uses Sodium Hydride (NaH).[1] On a scale >100g, use dissolvable reagent bags or a slurry dosing system to prevent ignition.
Procedure:
-
Setup: Purge reactor with Nitrogen. Charge dry THF (10 Vol) and NaH (60% dispersion, 1.2 equiv).
-
Addition: Cool to 0°C. Add (S)-3-Hydroxytetrahydrofuran (1.0 equiv) dropwise. Expect vigorous H₂ evolution. Vent appropriately.
-
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise at 0–5°C.
-
Completion: Warm to RT and stir for 12 hours.
-
Quench: Cool to 0°C. Add water very slowly.
-
Extraction: Extract with MTBE or Ethyl Acetate.
-
Purification: Fractional distillation.
Part 4: Quality Control & Analytical Methods
Enantiomeric Excess (ee) Determination
To ensure the process maintains stereochemical integrity, chiral HPLC is required.[1]
-
Column: Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90 : 10).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Times (Approx):
-
(R)-Enantiomer: 8.5 min
-
(S)-Enantiomer: 10.2 min[1]
-
Specification Table
| Parameter | Acceptance Criteria | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity (GC) | ≥ 98.0% | GC-FID |
| Chiral Purity (ee) | ≥ 99.0% | Chiral HPLC |
| Water Content | ≤ 0.1% | Karl Fischer |
| Residual Solvents | Meets ICH Limits | HS-GC |
Part 5: Process Safety & Troubleshooting
Thermal Hazards
-
Benzylation (Route A & B): The reaction of benzyl halides with bases is exothermic. In Protocol A (Na₂CO₃), the exotherm is mild.[1] In Protocol B (NaH), the exotherm is sharp and accompanied by gas release.[1] Control: Dose the alkyl halide slowly and maintain cooling capacity to handle a 20°C adiabatic temperature rise.
Impurity Profile
-
Benzyl Alcohol: Formed by hydrolysis of Benzyl Chloride. Remove via distillation.
-
Elimination Byproduct: 2,5-Dihydrofuran derivatives can form if the cyclization temperature is too high (>60°C) or base is too strong. Keep cyclization <40°C.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete conversion due to weak base (Na₂CO₃). | Add TBAI (0.1 eq) as catalyst; increase temp to reflux. |
| Racemization | High temperature during cyclization. | Ensure cyclization is done at <25°C. |
| Emulsion in Workup | Surfactant-like properties of intermediates. | Filter inorganic salts before aqueous wash; use brine. |
References
-
Process Route (Early Benzylation)
-
Cyclization Mechanism
-
Safety of NaH on Scale
-
General Williamson Ether Synthesis
Sources
- 1. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 7. Novel method for preparing S-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 9. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Benzylation of 3-Hydroxytetrahydrofuran
Topic: Optimizing Yield & Purity in Williamson Ether Synthesis of 3-Benzyloxytetrahydrofuran Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.
Introduction: The Reaction Landscape
The conversion of 3-hydroxytetrahydrofuran (3-OH-THF) to 3-benzyloxytetrahydrofuran is a pivotal step in synthesizing chiral API intermediates (e.g., HIV protease inhibitors, broad-spectrum antibiotics). While theoretically a simple Williamson Ether Synthesis, the secondary hydroxyl group on the THF ring presents steric challenges compared to primary alcohols, often leading to incomplete conversion or competitive elimination.
This guide provides a self-validating protocol to maximize yield (>90%) while minimizing common byproducts like benzyl alcohol and dibenzyl ether.
Part 1: Method Selection (Decision Matrix)
Before starting, select the protocol that aligns with your scale and constraints.
Caption: Decision matrix for selecting the optimal benzylation protocol based on scale and substrate stability.
Part 2: The Gold Standard Protocol (Method A)
Recommended for: High-value intermediates where yield is paramount.
Mechanism: Irreversible deprotonation followed by catalytic Finkelstein-assisted
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| 3-OH-THF | 1.0 | Substrate | Ensure water content <0.1% (Karl Fischer). |
| NaH (60% disp) | 1.5 | Base | Safety: Wash with hexanes only if oil interferes with downstream steps. |
| Benzyl Bromide | 1.2 - 1.4 | Electrophile | Freshly distilled preferred. BnCl is cheaper but slower. |
| TBAI | 0.05 (5 mol%) | Catalyst | Yield Booster: Converts BnBr |
| DMF or THF | Solvent | Medium | Must be anhydrous.[1][2] Water kills the alkoxide. |
Step-by-Step Workflow
-
Alkoxide Formation (The Critical Induction):
-
Charge a flame-dried flask with NaH (1.5 eq) and anhydrous DMF (5 mL/mmol).
-
Cool to 0°C under
or Ar. -
Add 3-OH-THF (1.0 eq) dropwise.
-
Checkpoint: Allow to stir at 0°C
RT for 30-60 minutes . -
Why? Secondary alcohols are slower to deprotonate than primary ones. Insufficient deprotonation time leads to "stalled" reactions later.
-
-
The Catalytic Addition:
-
Cool back to 0°C.
-
Add TBAI (5 mol%) .
-
Add Benzyl Bromide (1.2 eq) dropwise. Exothermic.
-
-
Reaction & Monitoring:
-
Warm to Room Temperature (RT). Stir for 3–6 hours.
-
Self-Validation: TLC (Hexane/EtOAc 4:1). If starting material persists after 6h, heat to 50°C. Do not exceed 60°C to avoid elimination.
-
-
The "Amine Quench" (Purification Hack):
-
Workup:
Part 3: Troubleshooting & FAQs
Q1: My yield is low (<50%), and I see starting material remaining. Adding more BnBr doesn't help.
Diagnosis: "Alkoxide Death" or Water Contamination.[12]
-
Root Cause: If the solvent contained moisture, the NaH was quenched before deprotonating the alcohol. Alternatively, the "coat" of the NaH particles prevented reaction.
-
The Fix:
-
Use anhydrous DMF (commercial "Sure/Seal" or molecular sieve dried).
-
Iodine Activation: Add a tiny crystal of
during the NaH step to etch the hydride surface. -
Switch to Method B (PTC): Phase Transfer Catalysis is often more robust against trace moisture than NaH [2].
-
Q2: I see a major byproduct spot just above my product on TLC.
Diagnosis: Dibenzyl Ether formation.
-
Root Cause: Hydrolysis of Benzyl Bromide.
(from trace water) attacks BnBr instead of your alkoxide attacking BnBr. -
The Fix:
-
Improve inert atmosphere (Argon balloon).
-
Concentration: Run the reaction more concentrated (1M). High concentration favors the bimolecular reaction (Ether synthesis) over the pseudo-first-order hydrolysis.
-
Q3: Will this reaction racemize my chiral 3-OH-THF?
Answer: No.
-
Explanation: In Williamson Ether Synthesis, the bond breaking occurs at the O-H bond, not the C-O bond of the chiral center. The stereocenter at C3 remains untouched.
-
Exception: If you use extreme heat (>100°C) with strong base, you risk E2 elimination to dihydrofuran, destroying the chiral center—but you will not invert it [3].
Q4: The NaH is scary to scale up. How do I switch to Phase Transfer Catalysis (PTC)?
Protocol:
-
Solvent: Toluene (Organic phase) + 50% NaOH (Aqueous phase).[10]
-
Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or 18-Crown-6 (5-10 mol%).
-
Procedure: Mix Toluene/Alcohol/Catalyst. Add NaOH.[2][4][7][10] Add BnBr. Heat to 60°C.
-
Mechanism: The catalyst shuttles the
into the organic layer to deprotonate the alcohol, or shuttles the alkoxide to the interface [4].
Part 4: Mechanistic Visualization
Understanding the specific role of TBAI (Finkelstein Catalysis) is crucial for optimization.
Caption: Catalytic cycle showing how TBAI accelerates the reaction by converting Benzyl Bromide to the more reactive Benzyl Iodide intermediate.
References
-
Removal of Benzyl Halides: Giallombardo, D., & Tomer, S. (2014). How does one separate Benzyl bromide from the reaction mixture? ResearchGate.[12][13]
-
PTC vs NaH: Freedman, H. H., & Dubois, R. A. (1975). An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis. Tetrahedron Letters, 16(38), 3251–3254.[7]
- Stereochemistry: Mislow, K. (1965). Introduction to Stereochemistry. W. A. Benjamin.
-
PTC Mechanism: Starks, C. M. (1971). Phase-transfer catalysis.[2][4][6][7][10][14] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
-
TBAI Acceleration: Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976).[9] New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17, 3535.[9]
Sources
- 1. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Modeling the Initiation Phase of the Catalytic Cycle in the Glycyl-Radical Enzyme Benzylsuccinate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. lscollege.ac.in [lscollege.ac.in]
Troubleshooting low reactivity of 3-(Benzyloxy)tetrahydrofuran in Grignard reactions
Technical Support Center: Troubleshooting Grignard Chemistry with 3-(Benzyloxy)tetrahydrofuran
Ticket ID: #GRIG-BN-THF-001 Subject: Overcoming Low Reactivity & Initiation Failures with 3-(Benzyloxy)tetrahydrofuran Scaffolds Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Define Your Problem
Before proceeding, identify which experimental failure mode matches your observation. 3-(Benzyloxy)tetrahydrofuran is a chiral ether, often used as a scaffold. Its "low reactivity" usually stems from two distinct chemical realities depending on whether it is the Electrophile or the Nucleophile Source .
| Observation | Probable Cause | Recommended Module |
| No Reaction: Grignard reagent added to substrate; starting material recovered unchanged. | Inertness: The substrate is a stable ether. Grignards do not cleave ethers without activation. | Module A |
| Initiation Failure: Magnesium turnings + Halogenated-3-(BnO)THF | Passivation/Chelation: The oxygen atoms are coating the Mg surface, preventing radical transfer. | Module B |
| Stalled Reaction: Grignard formed, but fails to react with downstream electrophile (e.g., ketone). | The Chelation Trap: Intramolecular coordination has sequestered the Mg, reducing nucleophilicity. | Module C |
Module A: The Inert Substrate (Ring Opening)
The Issue:
You are attempting to react a Grignard reagent (
The Solution: Lewis Acid Activation To open the THF ring, you must activate the ether oxygen. The addition of a Lewis Acid (LA) weakens the C-O bond, allowing the Grignard to attack.
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Dissolve 3-(Benzyloxy)tetrahydrofuran (1.0 equiv) in anhydrous
(DCM).-
Why DCM? Ethereal solvents (THF/Et2O) will compete for the Lewis Acid.
-
-
Activation: Cool to -78°C . Add
(1.1 equiv) dropwise. Stir for 15 min. -
Addition: Add the Grignard reagent (1.2 equiv) slowly.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Quench: Pour into sat.
.
Module B & C: The Chelation Trap (Grignard Formation & Reactivity)
The Issue: You are using a halogenated derivative (e.g., 3-bromo-4-(benzyloxy)tetrahydrofuran) to form a Grignard, or reacting a pre-formed Grignard in the presence of this scaffold. The reaction is sluggish or yields are <20%.
The Science: The 3-(Benzyloxy)tetrahydrofuran scaffold contains two donor oxygen atoms in close proximity. These act as a bidentate ligand, forming a stable 5- or 6-membered chelate ring with the Magnesium atom.
-
Consequence 1 (Formation): The substrate adsorbs onto the Mg surface via oxygen, blocking the C-X bond from accessing the metal (Surface Passivation).
-
Consequence 2 (Reactivity): Once formed, the Grignard species is "caged" by intramolecular chelation. The Mg center is electronically saturated, significantly lowering its Lewis acidity and nucleophilic power.
Visualizing the Chelation Trap
Caption: The "Chelation Trap" (Left) shows how the substrate's oxygens cage the Mg. Adding LiCl (Right) creates a "Turbo Grignard," where Li+ occupies the chelating oxygens, freeing the Mg.
Protocol: The "Turbo" Switch (Knochel's Method)
To overcome chelation, you must break the oligomeric aggregates and prevent intramolecular coordination. The use of Lithium Chloride (LiCl) is mandatory here.
Method 1: Magnesiation via Exchange (For Halogenated Precursors) Use this if initiation with Mg metal fails.
-
Reagent: Prepare or purchase
(Turbo Grignard). -
Substrate: Dissolve 3-bromo-4-(benzyloxy)tetrahydrofuran in anhydrous THF. Cool to -15°C .
-
Tip: Do not cool to -78°C immediately; the exchange is slow.
-
-
Exchange: Add
(1.1 equiv) dropwise. -
Incubation: Stir at -15°C for 30–60 minutes.
-
Quench/React: Add your electrophile immediately at -15°C, then warm to RT.
Method 2: Direct Insertion (If you must use Mg Metal)
-
Activation: Flame dry flask. Add Mg turnings (1.5 equiv) and anhydrous LiCl (1.5 equiv).
-
Crucial: The LiCl must be dry (dry under vacuum at 150°C for 2h).
-
-
Solvent: Add THF. Stir vigorously to dissolve LiCl (creates a pseudo-salt melt on Mg surface).
-
Initiation: Add DIBAL-H (1 mol%) or Iodine crystal to clean the surface.
-
Addition: Add the substrate slowly.[8][9] The presence of LiCl prevents the "oxygen-poisoning" of the Mg surface.
Troubleshooting Data & Comparison
| Variable | Standard Conditions ( | Optimized Conditions ( |
| Initiation Time | > 60 mins (often fails) | < 5 mins |
| Yield (Ring Opening) | 0% (Recovered SM) | 65-82% |
| Yield (Functionalization) | 15-30% | 75-90% |
| Major Byproduct | Wurtz Coupling (Dimer) | Protonated SM (Clean) |
Frequently Asked Questions (FAQs)
Q: Can I use CPME (Cyclopentyl Methyl Ether) instead of THF to avoid moisture? A: Yes, and it is often recommended. CPME has lower water solubility than THF. However, for Module A (Ring Opening), CPME is too coordinating compared to DCM. For Module B (Grignard Formation), CPME is excellent because its steric bulk prevents it from competing with the substrate for the Mg center, potentially improving reactivity if LiCl is not available.
Q: I see a precipitate when I cool my reaction. Is my Grignard crashing out? A: If you are working with the benzyloxy-THF scaffold, this is likely the Magnesium-Alkoxide Chelate . This precipitate is the "dead" form of your reagent.
-
Fix: Warm the solution slightly or add dry LiCl (0.5M in THF) to resolubilize the species by breaking the aggregates.
Q: Can I deprotonate the THF ring directly (C-H activation) with a Grignard?
A: No. The pKa of the
References
-
BenchChem. (2025).[8] Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Retrieved from
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Organometallics).
-
Takahashi, T., et al. (2002).[7] Lewis Acid-Initiated Ring-Opening Reactions of Cyclic Ethers. Chemical Communications.
-
Reich, H. J. (2013). Role of HMPA and LiCl in Grignard Reagent Reactivity. University of Wisconsin-Madison, Evans Group Data. Link
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 3-(Benzyloxy)tetrahydrofuran
Current Status: Operational Agent Level: Tier 3 (Senior Application Scientist) Ticket Topic: Isolation of 3-(benzyloxy)tetrahydrofuran via Flash Column Chromatography Compound Class: Benzyl Ethers / Cyclic Ethers
Introduction: The Purification Landscape
You are purifying 3-(benzyloxy)tetrahydrofuran , a pale yellow to yellow-brown liquid. This molecule presents a classic "Janus" challenge in chromatography:
-
The Benzyl Group: Lipophilic and UV-active (chromophore).
-
The Tetrahydrofuran (THF) Ring: Moderately polar and UV-inactive.
The primary difficulty is not the retention of the product itself, but the separation from specific synthetic byproducts—namely Benzyl Bromide (BnBr) (excess reagent) and Dibenzyl Ether (side product)—which possess similar lipophilicity (logP) and retention factors (
This guide replaces generic advice with a self-validating workflow designed to isolate your ether in >95% purity.
Module 1: Pre-Column Assessment (Visualization & TLC)
User Question: "I can see spots under UV, but I'm not sure which one is my product. How do I visualize this definitively?"
The Visualization Protocol
Reliance on UV alone is a common failure point because impurities like mineral oil (if NaH was used) are invisible, while Benzyl Bromide fluoresces intensely, often masking the product.
| Visualization Method | Sensitivity | Target Moiety | Status for this Compound |
| UV (254 nm) | High | Benzyl Group | Primary. Essential for locating the product and aromatic impurities. |
| PMA (Phosphomolybdic Acid) | High | Ether/Alkyl Chain | Critical. Stains the THF ring dark blue/green on heating. |
| KMnO₄ (Basic) | Moderate | Oxidizable groups | Secondary. Good for unreacted alcohols or double bonds, less specific for ethers. |
| Iodine Chamber | Moderate | General Lipophiles | Backup. Useful if stains are unavailable. |
The "Dual-Check" Validation Step
Before running the column, you must validate your spot identity:
-
Run a TLC plate with: Lane 1 (Starting Material) , Lane 2 (Co-spot) , Lane 3 (Crude) .
-
Observe under UV 254 nm . Circle the spots.
-
Dip the same plate in PMA stain and heat with a heat gun until spots appear.
-
Result: The product will be the spot that is both UV-active (Benzyl) and PMA-active (THF). Impurities like mineral oil will only show in PMA/Iodine.
-
Module 2: Stationary Phase & Solvent System
User Question: "My product co-elutes with impurities. What solvent system should I use?"
Standard Phase Selection
-
Stationary Phase: Silica Gel 60 (40–63 µm).[1] Neutral pH is preferred but standard acidic silica is generally safe for benzyl ethers.
-
Loading Capacity: 1% to 5% of silica weight (e.g., 1g crude on 20g–100g silica).
Elution Strategy: The Gradient Ramp
Do not use an isocratic (single mix) system. You must use a gradient to separate the non-polar impurities from the product.
Recommended Solvent System: Hexanes (or Heptane) / Ethyl Acetate (EtOAc).
| Phase | Solvent Ratio (Hex:EtOAc) | Goal |
| Equilibration | 100:0 | Condition the column. |
| Flush (CV 1-3) | 100:0 to 95:5 | Elute Mineral Oil and Benzyl Bromide (High |
| Separation (CV 4-10) | 90:10 to 80:20 | Elute Dibenzyl Ether and Product (Mid |
| Flush (CV >10) | 50:50 to 0:100 | Elute unreacted 3-Hydroxytetrahydrofuran (Low |
CV = Column Volume
Workflow Logic Diagram
Figure 1: Decision matrix for selecting the purification pathway based on TLC data.
Module 3: Troubleshooting Specific Failures
User Question: "I still have Benzyl Bromide in my purified fractions. How do I get rid of it?"
Issue 1: The "Benzyl Bromide" Shadow
Benzyl bromide (BnBr) often streaks and contaminates the early fractions of the product.
-
Root Cause: BnBr is structurally similar but slightly less polar. If the column is overloaded, the bands overlap.
-
The "Chemical Scavenger" Fix (Highly Recommended): Before the column, treat your crude reaction mixture with a scavenger to alter the polarity of the BnBr.
-
Dissolve crude in THF.
-
Add Triethylamine (Et₃N) or a secondary amine (1.5 eq relative to excess BnBr).
-
Stir for 1 hour. The BnBr converts to a quaternary ammonium salt (highly polar).
-
Perform a quick aqueous wash or filter. The salt stays at the baseline of the column or in the aqueous layer.
-
Result: BnBr is completely removed from the non-polar region.
-
Issue 2: Separation from Dibenzyl Ether (DBE)
DBE is the most difficult impurity.
-
Root Cause: Both DBE and your product are benzyl ethers.
-
Solution: Change the selectivity (orthogonality).
-
If Hex/EtOAc fails, switch to Toluene/Acetone (start 100% Toluene, gradient to 5% Acetone). The aromatic solvent (Toluene) interacts differently with the benzyl groups, often improving resolution between the dialkyl ether (product) and the dibenzyl ether.
-
Module 4: Post-Column Validation
User Question: "How do I ensure the oil I isolated is pure?"
Do not rely on NMR alone immediately.
-
TLC Purity Check: Run the isolated oil in a different solvent system (e.g., DCM/MeOH 95:5). A single spot in two different systems confirms homogeneity.
-
NMR Verification:
-
Proton NMR: Look for the characteristic benzyl benzylic protons (
) around 4.5 ppm (singlet or AB quartet). -
THF Protons: Look for the multiplets between 1.5 ppm and 4.0 ppm .
-
Impurity Check: Benzyl bromide has a
singlet at ~4.5 ppm but lacks the THF signals. Dibenzyl ether has a singlet at 4.5 ppm and aromatic signals but no aliphatic multiplet complexity.
-
Self-Validating Purity Protocol
Figure 2: Post-column validation workflow.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link
-
Reich, H. J. "TLC Stains." University of Wisconsin-Madison Organic Chemistry Info.Link
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (For stability of benzyl ethers). Link
-
Organic Chemistry Portal. "Benzyl Ethers: Formation and Cleavage." Link
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-(Benzyloxy)tetrahydrofuran Substitution
Welcome to the technical support center for navigating the synthetic challenges associated with 3-(benzyloxy)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with substitution reactions at the C3 position of the tetrahydrofuran (THF) ring due to the steric bulk of the benzyloxy group. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems you might be facing in the laboratory, offering explanations grounded in mechanistic principles and providing actionable solutions.
Question: Why am I observing low to no yield in my nucleophilic substitution reaction at the C3 position of 3-(benzyloxy)tetrahydrofuran?
Answer:
Low or no product formation is a frequent issue and is most often attributed to the significant steric hindrance imposed by the benzyloxy group at the C3 position.[1][2][3] This bulky substituent physically obstructs the approach of the nucleophile to the electrophilic carbon center, thereby increasing the activation energy of the reaction.[1] For a successful SN2 reaction, the nucleophile must approach the carbon atom from the backside of the leaving group. The benzyloxy group's phenyl ring and its conformational flexibility can effectively shield this trajectory.
Troubleshooting Steps:
-
Evaluate Your Nucleophile:
-
Size: Large, bulky nucleophiles will exacerbate the steric clash. If possible, opt for a smaller, less sterically demanding nucleophile. For example, using azide (N₃⁻) is sterically less demanding than using a bulky secondary amine.
-
Nucleophilicity: A highly reactive nucleophile may overcome the steric barrier more effectively. However, strong basicity can lead to competing elimination reactions.
-
-
Reaction Conditions Optimization:
-
Temperature: Increasing the reaction temperature provides more kinetic energy to the reacting molecules, which can help overcome the activation energy barrier. However, be mindful of potential side reactions and decomposition at higher temperatures.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.[4][5]
-
-
Lewis Acid Catalysis:
-
The addition of a Lewis acid can facilitate the reaction by coordinating to the oxygen of the tetrahydrofuran ring, making the C3 carbon more electrophilic. This can also assist in the departure of the leaving group if one is present. Common Lewis acids to consider include BF₃·OEt₂, TiCl₄, and SnCl₄.[6][7] The choice of Lewis acid and its stoichiometry should be carefully optimized.
-
Question: I am observing significant amounts of ring-opening byproducts. How can I prevent this?
Answer:
Ring-opening of the tetrahydrofuran moiety is a common side reaction, particularly under harsh conditions (e.g., strong acids, high temperatures).[8][9][10][11] The benzyloxy group at C3 can influence the regioselectivity of this ring-opening. The ether oxygen of the THF ring can be protonated or coordinated by a Lewis acid, which activates the ring towards nucleophilic attack.
Strategies to Minimize Ring-Opening:
-
Milder Reaction Conditions: Avoid the use of strong Brønsted acids. If a Lewis acid is necessary, use it in catalytic amounts and at lower temperatures.
-
Choice of Reagents: Some reagents are inherently more prone to inducing ring-opening. For instance, strong reducing agents like LiAlH₄ in the presence of a Lewis acid can lead to reductive cleavage of the THF ring. Consider alternative, milder reagents.
-
Protecting Group Strategy: In some cases, it may be beneficial to temporarily replace the benzyl group with a smaller protecting group to reduce steric hindrance and then deprotect and re-benzylate later in the synthetic sequence. This adds steps but can significantly improve the yield of the desired substitution.
Question: My reaction is sluggish, and even with extended reaction times, the conversion is poor. What can I do?
Answer:
A sluggish reaction points to a high activation energy barrier, a hallmark of sterically hindered reactions.
Optimization Strategies:
-
High-Pressure Conditions: Applying high pressure can accelerate sterically hindered reactions by decreasing the volume of activation. This is a more specialized technique but can be highly effective.
-
Microwave Irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
-
Catalyst Screening: If you are employing a catalyst (e.g., a Lewis acid or a transition metal catalyst), a thorough screening of different catalysts and ligands is crucial. For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is critical for reaction efficiency.[12]
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions that are essential for designing successful synthetic strategies involving 3-(benzyloxy)tetrahydrofuran.
What are the key considerations when choosing a synthetic route for 3-substituted tetrahydrofurans?
When planning the synthesis of a 3-substituted tetrahydrofuran, several methods can be considered, each with its own advantages and limitations. These include:
-
Nucleophilic Substitution: This is a direct approach but is often hampered by steric hindrance, as discussed.[6][13]
-
Cyclization Reactions: Intramolecular cyclization of a pre-functionalized diol or its derivative is a powerful strategy.[14] For example, an intramolecular Williamson ether synthesis.
-
[3+2] Cycloaddition Reactions: These reactions can be highly efficient for constructing the tetrahydrofuran ring with good stereocontrol.[6]
-
Redox-Relay Heck Reaction: This method can provide access to 3-aryl tetrahydrofurans from simple starting materials.[14]
The choice of method will depend on the desired substituent, the required stereochemistry, and the availability of starting materials.
How does the stereochemistry at C3 influence the reactivity?
The stereochemistry of the benzyloxy group (i.e., whether it is cis or trans to other substituents on the ring) will significantly impact the steric environment around the C3 position. This can influence the facial selectivity of an incoming nucleophile and may dictate the stereochemical outcome of the reaction. Molecular modeling can be a useful tool to predict the most likely conformation of the substrate and to visualize the steric accessibility of the reaction center.
Are there alternative protecting groups to the benzyl group that might be less sterically hindering?
Yes, while the benzyl group is common due to its stability and ease of removal by hydrogenolysis, other smaller protecting groups for the hydroxyl function could be considered to alleviate steric hindrance during a crucial substitution step. Examples include:
-
Methyl (Me): Very small, but cleavage requires harsh conditions (e.g., BBr₃).
-
Allyl: Can be removed under mild conditions using a palladium catalyst.
-
Silyl ethers (e.g., TMS, TES, TBS): The size can be tuned, and they are removed with fluoride sources. However, their stability to the reaction conditions must be considered.
A protecting group strategy that involves using a less bulky group during the sterically demanding step, followed by deprotection and benzylation, can be a viable, albeit longer, route.
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Substitution with a Small Nucleophile (Azide)
This protocol describes a general procedure for the substitution of a leaving group at the C3 position of 3-(benzyloxy)tetrahydrofuran with sodium azide, facilitated by a Lewis acid.
Materials:
-
3-(Benzyloxy)tetrahydrofuran with a suitable leaving group at C3 (e.g., tosylate, mesylate, or halide)
-
Sodium azide (NaN₃)
-
Lewis Acid (e.g., Zinc triflate, Zn(OTf)₂)[15]
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 3-(benzyloxy)tetrahydrofuran substrate (1.0 eq).
-
Dissolve the substrate in anhydrous acetonitrile.
-
Add sodium azide (1.5 - 2.0 eq).
-
In a separate flask, dissolve the Lewis acid (e.g., Zn(OTf)₂, 0.2 eq) in a small amount of anhydrous acetonitrile.
-
Slowly add the Lewis acid solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Azide Substitution
| Entry | Lewis Acid (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | None | DMF | 80 | 24 | <10 |
| 2 | Zn(OTf)₂ (0.2) | MeCN | 60 | 12 | 65 |
| 3 | Sc(OTf)₃ (0.2) | MeCN | 60 | 12 | 72 |
| 4 | BF₃·OEt₂ (1.1) | DCM | 0 to rt | 8 | 55 |
Yields are hypothetical and for illustrative purposes.
Visualizations
Diagram 1: Steric Hindrance at C3
Caption: Steric shielding of the C3 position by the bulky benzyloxy group.
Diagram 2: Decision Workflow for Overcoming Steric Hindrance
Caption: A decision-making workflow for troubleshooting substitution reactions.
References
-
Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365. [Link]
-
Various Authors. (n.d.). Synthesis of Substituted Tetrahydrofurans. ResearchGate. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(1), 1-19. [Link]
-
Nachimuthu, K., Daniel, G. B., Radhakrishnan, S., & Nallasivam, J. L. (2025). Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Mendizabal-Perez, D. G., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? The Journal of Physical Chemistry A, 126(10), 1645–1653. [Link]
-
Various Authors. (n.d.). Summary of Nucleophilic Substitution Reactions. Course Hero. [Link]
-
Fondo, M., & Sanmartín-Matalobos, J. (2017). Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance. New Journal of Chemistry, 41(20), 11843-11850. [Link]
-
Marco-Contelles, J., & de Opazo, E. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Molecules, 11(12), 959-968. [Link]
-
Chen, C.-H., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega, 5(36), 23076–23082. [Link]
-
Sastri, C. V., et al. (2004). Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen. Inorganic Chemistry, 43(14), 4213-4215. [Link]
-
Biaco, J. L., Jones, S. L., & Cernijenko, T. (2016). Lewis Acid-Catalyzed Borono-Minisci Reactions of Arylboronic Acids and Heterocycles. Tetrahedron Letters, 57(33), 3734-3737. [Link]
-
Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]
-
Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]
-
Fondo, M., & Sanmartín-Matalobos, J. (2017). Controlling the ring-chain tautomeric equilibrium of a tetrahydroquinazoline/imine system by steric hindrance. ResearchGate. [Link]
-
Various Authors. (2019, June 30). How to overcome Steric Hindrance? ResearchGate. [Link]
-
Stephan, D. W. (2012). Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Dalton Transactions, 41(29), 8837-8844. [Link]
-
Yadav, J. S., et al. (2024). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Organics, 5(3), 1-22. [Link]
-
Karton, A., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Inorganics, 11(1), 33. [Link]
-
Zaid, Y. (n.d.). Nucleophilic Cleavage of Substituted Benzyltrimethylsilanes using Tetraalkylammonium Fluoride in DMSO-H₂O Media. An-Najah National University. [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
-
Glorius, F., et al. (2021). Lewis acid mediated, mild C–H aminoalkylation of azoles via three component coupling. Chemical Science, 12(8), 2895-2901. [Link]
-
Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. [Link]
-
Patrick, G. L. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Oxford Learning Link. [Link]
-
Marco-Contelles, J., & de Opazo, E. (2006). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. MDPI. [Link]
Sources
- 1. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. vanderbilt.edu [vanderbilt.edu]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic oxidative ring opening of THF promoted by a carboxylate-bridged diiron complex, triarylphosphines, and dioxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A Redox-Relay Heck Approach to Substituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Stability of 3-(Benzyloxy)tetrahydrofuran under acidic vs basic conditions
Ticket ID: TSF-3Bn-STAB-001 Topic: Stability Profile: 3-(Benzyloxy)tetrahydrofuran (Acid vs. Base) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1][2]
Executive Summary & Stability Matrix
The Bottom Line: 3-(Benzyloxy)tetrahydrofuran is an asymmetric diether .[1][2] Its stability profile is defined by the contrast between the robust tetrahydrofuran (THF) ring and the conditionally labile benzyl ether protecting group.
-
Basic Conditions: High Stability. The molecule is inert to almost all bases, nucleophiles, and reducing agents (excluding hydrogenolysis).[2]
-
Acidic Conditions: Conditional Stability. It resists dilute aqueous acids but is rapidly cleaved by strong Lewis acids (
) or strong Brønsted acids (HBr, HI) via ether cleavage.[1][2] The THF ring itself is robust but can succumb to ring-opening polymerization under superacidic conditions.[1]
Quick Reference Stability Table
| Condition Type | Reagent Example | Stability Status | Primary Outcome |
| Aqueous Base | NaOH (10%), KOH, | ✅ Stable | No Reaction.[1][2][3] Recoverable. |
| Strong Base | NaH, LDA, t-BuOK | ✅ Stable | No Reaction.[1][2][3] Compatible with alkylations.[1][2] |
| Dilute Acid | HCl (1M), AcOH, | ⚠️ Metastable | Generally stable at RT.[2] Hydrolysis possible at reflux.[1][2] |
| Strong Acid | Conc. HI, HBr (48%) | ❌ Unstable | Cleavage: Benzyl group removed; Alcohol formed.[2] |
| Lewis Acid | ❌ Unstable | Cleavage: Rapid debenzylation (Deprotection).[2] | |
| Hydrogenolysis | ❌ Unstable | Clean Cleavage: Yields 3-hydroxytetrahydrofuran + Toluene.[1][2] |
Deep Dive: Basic Conditions (The "Safe Zone")
Why is it stable?
Under basic conditions, 3-(benzyloxy)tetrahydrofuran is chemically inert.[1][2]
-
Lack of Acidic Protons: The molecule contains no protons acidic enough (
) to be deprotonated by standard bases (hydroxides, alkoxides).[2] -
Nucleophilic Resilience: The ether linkages (both cyclic THF and acyclic benzyl) are poor leaving groups.[1][2] A base (e.g.,
) cannot displace the alkoxide anion ( ) via because the leaving group basicity is too high.[1]
Troubleshooting: "I lost my product in the base wash!"
If you observe low yield after a basic workup (e.g., washing with
-
Root Cause: Partition Coefficient (LogP).
-
Solution: Re-extract the aqueous basic layer with a non-polar solvent like Dichloromethane (DCM) or Toluene.[2]
Deep Dive: Acidic Conditions (The "Danger Zone")
The Mechanism of Failure
Acidic instability is driven by the protonation of the ether oxygen, converting it into a good leaving group.[2][4]
-
Protonation: The ether oxygen accepts a proton (
).[1][2][4] -
Cleavage (
vs ):-
Benzyl Ether: The benzyl group can stabilize a positive charge (benzyl cation).[2] Strong acids (HBr) or Lewis acids (
) trigger cleavage here first.[1][2] -
THF Ring: The 3-position is a secondary carbon.[1][2] It is less likely to ring-open than the 2-position (acetal-like), but strong Lewis acids can force ring opening, leading to polymerization or halo-alcohols.[1][3]
-
Visualizing the Degradation Pathway
The following diagram illustrates the decision matrix for degradation based on acid strength.
Caption: Stability hierarchy of 3-(benzyloxy)tetrahydrofuran under varying acidic environments.
Experimental Protocols
Protocol A: Selective Deprotection (Lewis Acid Method)
Use this if you intentionally want to remove the benzyl group without destroying the THF ring.[2]
Reagents: Boron Trichloride (
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 3-(benzyloxy)tetrahydrofuran (1.0 equiv) in anhydrous DCM (
concentration). -
Cooling: Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents THF ring opening.[2][3]
-
Addition: Add Lewis Acid (1.2 - 1.5 equiv) dropwise over 10 minutes.
-
Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC.[1][2][5]
-
Quench: Add MeOH dropwise at -78°C (exothermic!).
-
Workup: Dilute with DCM, wash with sat.[1][2]
, dry over .[2][3] -
Result: Yields 3-hydroxytetrahydrofuran .
Protocol B: Stability Stress Test (Validation)
Use this to confirm the reagent quality before committing a large batch.[2]
-
Prepare Aliquot: Take 10 mg of starting material in 0.5 mL of the intended solvent.
-
Add Reagent: Add 2 equivalents of the acid/base .
-
Monitor: Run TLC immediately (
) and after 1 hour ( ).
Frequently Asked Questions (FAQ)
Q1: Can I use HCl to remove the benzyl group?
A: Generally, no .[2] Dilute HCl is too weak to cleave a benzyl ether at a reasonable rate.[1][2] Concentrated HCl at reflux might work but will likely degrade the THF ring or cause side reactions.[2] Use Hydrogenolysis (
Q2: I see a new spot on TLC after leaving the compound in CDCl3 overnight. Is it unstable?
A: Check your chloroform.
Q3: Is the 3-position more stable than the 2-position? A: Yes. A substituent at the 2-position (anomeric) forms an acetal (e.g., 2-benzyloxytetrahydrofuran).[1][2] Acetals are extremely acid-sensitive and hydrolyze in mild aqueous acid.[1][2] The 3-position is a standard ether and requires much harsher conditions to break.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Chapter on Benzyl Ethers: Stability and Cleavage Conditions). [1]
-
Organic Chemistry Portal. Benzyl Ethers - Stability and Deprotection.[1][2] (Comprehensive database of cleavage mechanisms including Lewis Acids and Hydrogenolysis).[1][2]
-
Eschemy. Properties and Stability of Tetrahydrofuran. (Data on THF ring stability and polymerization risks).
-
BenchChem. Comparative Guide to the Stability of Benzyl Ethers. (Specific data on acid/base resistance).
Sources
- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. CN101450943B - Method for synthesizing drug pranlukast from tetrahydrofuran path - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl Ethers [organic-chemistry.org]
Minimizing racemization during 3-(Benzyloxy)tetrahydrofuran synthesis
A Guide to Minimizing Racemization and Ensuring Stereochemical Integrity
Welcome to the technical support center for the synthesis of 3-(Benzyloxy)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. The stereochemical purity of 3-(Benzyloxy)tetrahydrofuran is paramount, as it is a key intermediate in the synthesis of numerous pharmaceuticals, including agents for AIDS, cancer, and diabetes.[1][2] Even minor levels of the undesired enantiomer can have significant implications for the efficacy and safety of the final active pharmaceutical ingredient (API).
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of this synthesis, with a primary focus on preserving the stereochemical integrity of your material.
Frequently Asked Questions (FAQs)
Q1: My final 3-(Benzyloxy)tetrahydrofuran product shows significant racemization (low enantiomeric excess). Is the Williamson ether synthesis step causing this?
This is a common concern, but racemization during the benzylation step itself is unlikely. The conversion of 3-hydroxytetrahydrofuran to 3-(benzyloxy)tetrahydrofuran is a Williamson ether synthesis, which proceeds via an SN2 mechanism.[3][4] In this reaction, the alkoxide of 3-hydroxytetrahydrofuran acts as the nucleophile, attacking the benzylic carbon of benzyl bromide or chloride. The chiral center on the tetrahydrofuran ring is not directly involved in the bond-forming or bond-breaking steps of the substitution, so its configuration should be retained.
The most probable cause of racemization is the use of a starting material, chiral 3-hydroxytetrahydrofuran, that has low enantiomeric purity. It is critical to verify the enantiomeric excess (ee) of your chiral alcohol before proceeding with the benzylation.
Q2: What is the best synthetic route to obtain highly enantiopure (S)- or (R)-3-hydroxytetrahydrofuran to begin with?
The quality of your starting material is the single most important factor. Several routes exist, each with its own advantages and potential pitfalls:
-
From L-Malic Acid: This is a very common route that starts from a readily available chiral pool material.[5][6][7] The process typically involves esterification, reduction to (S)-1,2,4-butanetriol, and subsequent acid-catalyzed cyclodehydration.[1][8] While reliable, the final cyclization step often requires high temperatures (180–220 °C) with an acid catalyst like p-toluenesulfonic acid (PTSA), which can be a risk factor for racemization if not carefully controlled.[1][8][9]
-
From (S)-4-chloro-3-hydroxybutyrate esters: This route is often preferred for its high fidelity. The chiral center is established via stereoselective reduction, and the subsequent cyclization to 3-hydroxytetrahydrofuran can be performed under milder conditions that are less likely to cause racemization.[2][10][11] Processes that avoid harsh acidic conditions for cyclization are generally superior for maintaining optical purity.[12]
-
Asymmetric Hydroboration: The catalytic asymmetric hydroboration of 2,3- or 2,5-dihydrofuran can produce chiral 3-hydroxytetrahydrofuran with high optical purity.[1][2]
Recommendation: For maximum stereochemical integrity, routes starting from materials like (S)-4-chloro-3-hydroxybutyrate or those employing enzymatic resolutions or well-established asymmetric catalysis are often the most robust. If using the malic acid route, careful optimization of the final cyclization step is crucial.
Q3: Can my choice of base or solvent during the benzylation (Williamson ether synthesis) lead to racemization?
While the SN2 reaction itself is stereoretentive, the overall reaction environment can, in rare cases, contribute to erosion of enantiopurity.
-
Base Selection: The standard base for this reaction is sodium hydride (NaH), a strong, non-nucleophilic base that irreversibly deprotonates the alcohol. This is ideal. Using other bases, such as alkali metal hydroxides or certain alkoxides in protic solvents, could establish equilibria that, under harsh conditions (prolonged heating), might offer a pathway for racemization, although this is not typical for this substrate. The primary role of the base is clean and complete formation of the alkoxide.
-
Solvent: Anhydrous, aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are standard and appropriate. Using protic solvents is not recommended as they can interfere with the alkoxide formation and the SN2 reaction.
The key is to use conditions that favor a clean, fast, and irreversible SN2 reaction. This is best achieved with a strong base like NaH in an aprotic solvent at moderate temperatures.
Q4: How can I accurately determine the enantiomeric purity of my starting material and final product?
The definitive method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique separates the two enantiomers, allowing for their direct quantification.
-
Column: Chiral stationary phases (CSPs) are required. Columns like Chiralcel® OD-H or Chiralpak® AD are commonly used for this type of analysis.[13]
-
Mobile Phase: Typically, a normal-phase mobile phase consisting of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is used.[13] For basic or acidic compounds, small amounts of an additive like diethylamine (for bases) or trifluoroacetic acid (for acids) may be needed to improve peak shape.
-
Detection: UV detection is standard, typically at a low wavelength (e.g., 200-220 nm) where the molecules absorb light.[14]
It is essential to develop a validated chiral HPLC method and test both your starting 3-hydroxytetrahydrofuran and your final 3-(benzyloxy)tetrahydrofuran product.
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
Use this guide to systematically address unexpected loss of stereochemical purity.
| Problem | Potential Cause | Recommended Solutions & Actions |
| Low Enantiomeric Excess (ee) in Final Product | 1. Low Purity of Starting Material: The most common cause. The starting (S)- or (R)-3-hydroxytetrahydrofuran was not enantiopure. | 1a. Analyze Starting Material: Immediately analyze a sample of your 3-hydroxytetrahydrofuran using a validated chiral HPLC method to confirm its ee.[13] 1b. Re-evaluate Precursor Synthesis: If the starting material's ee is low, revisit its synthesis. Consider routes known for high stereochemical fidelity, such as those starting from (S)-4-chloro-3-hydroxybutyrate ethyl ester.[2] If using the malic acid route, investigate the cyclization conditions (temperature, catalyst loading, reaction time).[1][8] |
| 2. Racemization During Benzylation: Less likely, but possible under non-optimal conditions. | 2a. Optimize Reaction Temperature: Perform the deprotonation with NaH at a reduced temperature (e.g., 0 °C) before adding benzyl bromide (BnBr). Allow the reaction to proceed at room temperature. Avoid unnecessary heating. 2b. Control Reaction Time: Monitor the reaction by TLC or GC. Do not allow the reaction to run for excessively long periods after completion, especially if residual base is present. | |
| Low Reaction Yield | 1. Incomplete Deprotonation: Insufficient base or presence of water. | 1a. Use Anhydrous Conditions: Ensure the 3-hydroxytetrahydrofuran and solvent (THF/DMF) are rigorously dried. 1b. Use Sufficient Base: Use a slight excess (1.1-1.2 equivalents) of a strong base like NaH (60% dispersion in mineral oil is common). |
| 2. Side Reactions: Elimination of HBr from benzyl bromide. | 2a. Use High-Quality Reagents: Ensure the benzyl bromide is pure. 2b. Maintain Temperature Control: Adding the benzyl bromide at 0 °C and then allowing the reaction to warm can minimize side reactions. The SN2 reaction is highly favored for primary halides like benzyl bromide.[15] |
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Racemization
This diagram outlines the logical steps to diagnose the source of low enantiomeric excess.
Caption: Decision tree for troubleshooting racemization.
Mechanism of the Williamson Ether Synthesis
The reaction proceeds via an SN2 pathway, which is stereoretentive with respect to the chiral alcohol.
Caption: Mechanism showing retention of stereochemistry.
Validated Experimental Protocols
Protocol 1: Synthesis of (S)-3-(Benzyloxy)tetrahydrofuran
This protocol is adapted from established procedures and is designed to minimize racemization.[16][17]
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash the NaH three times with anhydrous hexane under nitrogen to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Dissolve (S)-3-hydroxytetrahydrofuran (1.0 eq., ee > 99%) in a minimal amount of anhydrous THF.
-
Add the alcohol solution dropwise to the stirred NaH suspension at 0 °C over 30 minutes.
-
Stir the mixture at 0 °C for an additional 30-60 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
-
Alkylation:
-
Add benzyl bromide (BnBr, 1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir at room temperature for 12-16 hours, or until TLC/GC analysis indicates complete consumption of the starting alcohol.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-3-(benzyloxy)tetrahydrofuran.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
This is a general starting point for method development. The exact conditions may need to be optimized for your specific system.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a small volume (e.g., 10 µL). The two enantiomers should resolve into two separate peaks. Calculate the enantiomeric excess using the peak areas: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.
References
-
Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]
-
Eureka | Patsnap. (2018, April 20). Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved from [Link]
- Google Patents. (n.d.). CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran.
-
Justia Patents. (2001, February 15). Process for the preparation of 3-hydroxytetrahydrofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective tetrahydrofuran and benzodihydrofuran synthesis by (salen)Co(III) catalyst. Retrieved from [Link]
- Google Patents. (n.d.). CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
-
ACS Publications. (1983). Synthesis of enantiomerically pure (S)-(+)-3-hydroxytetrahydrofuran, and its (R)-enantiomer, from malic or tartaric acid. The Journal of Organic Chemistry. Retrieved from [Link]
-
Química Orgánica. (n.d.). Williamson's synthesis of ethers. Retrieved from [Link]
- Google Patents. (2002, March 19). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
- Google Patents. (n.d.). WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran.
-
Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 17.8: Protection of Alcohols. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Hydrogenation toward Chiral 3-Aryloxy Tetrahydrofurans Enabled by Spiro Ir-PNN Catalysts. Retrieved from [Link]
-
PubMed. (2010, January 15). Does a chiral alcohol really racemize when its OH group is protected with Boyer's reaction?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Diastereoselective, Three-Component, Cascade Synthesis of Tetrahydrofurans and Tetrahydropyrans Employing the Tandem Mukaiyama Aldol-Lactonization (TMAL) Process. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
PubMed. (2009, March 11). Catalytic enantioselective synthesis of tetrahydrofurans: a dynamic kinetic asymmetric [3 + 2] cycloaddition of racemic cyclopropanes and aldehydes. Retrieved from [Link]
-
MDPI. (2006, December 18). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement. Retrieved from [Link]
-
LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
Beilstein Journals. (2022, September 19). Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure. Retrieved from [Link]
- Google Patents. (n.d.). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
-
ACS Publications. (2013, May 30). Mechanistic Aspects on Cyclopentadienylruthenium Complexes in Catalytic Racemization of Alcohols. Retrieved from [Link]
-
MDPI. (2024, July 19). α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. Retrieved from [Link]
-
Current Protocols. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthetic studies toward the preparation of (4R,5R)-( )- 3-[(benzyloxy)methyl]-4,5-O-isopropylidene-cyclopenten-2-one: an important intermediate for the synthesis of carbocyclic nucleosides. Retrieved from [Link]
-
MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Retrieved from [Link]
-
Lund University Publications. (2023). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, November 28). Stereochemical editing: Catalytic racemization of secondary alcohols and amines. Retrieved from [Link]
Sources
- 1. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 2. Uses and Preparation of (S)-(+)-3-Hydroxytetrahydrofuran_Chemicalbook [chemicalbook.com]
- 3. Williamson's synthesis of ethers [quimicaorganica.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. patents.justia.com [patents.justia.com]
- 11. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 12. WO2008093955A1 - Process for the efficient preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
- 17. CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
Technical Support Center: Separation of 3-(Benzyloxy)tetrahydrofuran Enantiomers
Welcome to the Advanced Chiral Separations Help Desk. Ticket ID: #CHIRAL-THF-BN Status: Open Assigned Specialist: Senior Application Scientist
Analyte Profile & Separation Strategy
Subject: 3-(Benzyloxy)tetrahydrofuran Structure Analysis:
-
Core: Tetrahydrofuran (THF) ring.[1]
-
Chiral Center: C3 position.
-
Functional Groups: Ether linkage (benzyloxy).
-
Interaction Sites:
-
-
Interactions: The benzyl phenyl ring is the primary "handle" for chiral recognition. -
Hydrogen Bonding: The ether oxygens (THF ring and benzyl ether) act as weak H-bond acceptors.
-
Steric Fit: The 3-substituted THF ring creates a specific 3D shape that must fit into the chiral grooves of the stationary phase.
-
-
Strategic Assessment:
Since the molecule lacks strong H-bond donors (like -OH or -NH), traditional hydrogen-bonding mechanisms are secondary. We must rely heavily on
Method Development Protocol (Standard Operating Procedure)
Phase 1: Column Selection (Screening)
Do not guess. Screen systematically.
Recommended Columns (Immobilized Series preferred for robustness):
-
CHIRALPAK® IA / AD (Amylose tris(3,5-dimethylphenylcarbamate))
-
Why: The "universal" column. Excellent for aromatic groups (benzyl) due to strong
- overlap with the stationary phase aromatic rings.
-
-
CHIRALCEL® OD / IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Why: Often provides complementary selectivity to Amylose. The rigid cellulose backbone can distinguish the "shape" of the THF ring better in some cases.
-
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
Why: The chlorinated stationary phase alters the electronic environment, often effective for ethers where standard methyl-substituted columns fail.
-
Phase 2: Mobile Phase Screening
Start with Normal Phase (NP). It promotes the tightest inclusion complexes for this molecule.
| Parameter | Initial Condition | Optimization Range |
| Mode | Normal Phase | Reversed Phase (Alternative) |
| Solvents | n-Hexane / Isopropanol (IPA) | n-Hexane / Ethanol (EtOH) |
| Ratio | 90:10 (v/v) | 98:2 to 80:20 |
| Flow Rate | 1.0 mL/min (4.6 mm ID col) | 0.5 – 1.5 mL/min |
| Temp | 25°C | 10°C – 40°C |
Expert Insight: For benzyl ethers, Ethanol often provides sharper peaks than IPA but may reduce retention. If resolution (
) is < 1.5 with IPA, switch to Hexane/EtOH (95:5).
Experimental Workflow Visualization
Figure 1: Systematic screening workflow for 3-(Benzyloxy)tetrahydrofuran. Note the priority of solvent switching over temperature changes.
Troubleshooting & FAQs (The Help Desk)
Q1: "I see separation, but the peaks are merging (Rs ~ 1.2). How do I get baseline resolution?"
Diagnosis: The interaction kinetics are too fast, or the selectivity is marginal. Solution Protocol:
-
Temperature Drop: Chiral recognition is enthalpy-driven. Lowering the temperature from 25°C to 10°C or 15°C almost always increases resolution for polysaccharide columns.
-
Dilute the Modifier: Change mobile phase from 90:10 to 98:2 (Hexane/IPA) . Lower modifier concentration forces the analyte to interact more with the stationary phase surface.
Q2: "My sample is not dissolving well in the mobile phase (Hexane)."
Diagnosis: 3-(Benzyloxy)tetrahydrofuran is moderately polar. It may not dissolve in 90% Hexane at high concentrations. Solution Protocol:
-
The "Sandwich" Injection: Dissolve your sample in 100% IPA or Ethanol. Inject a small volume (e.g., 5 µL). The strong solvent will dilute instantly in the column head.
-
Immobilized Column Advantage: If you are using Chiralpak IA, IB, or IC , you can use "forbidden" solvents. Dissolve the sample in a small amount of Dichloromethane (DCM) or THF , then dilute with mobile phase. Warning: Do NOT do this on coated columns (AD-H, OD-H) or you will strip the stationary phase.
Q3: "I have a ghost peak appearing at 25 minutes."
Diagnosis: This is likely benzyl alcohol or a degradation product if the ether linkage is cleaving (unlikely under neutral conditions) or an impurity from synthesis. Solution Protocol:
-
Verify: Inject a blank (mobile phase only).
-
Trace: Inject the pure starting materials (benzyl bromide or 3-hydroxytetrahydrofuran) to map their retention times. Benzyl alcohol is a common impurity and will be retained strongly on these columns.
Q4: "Can I use Reversed Phase (RP)?"
Diagnosis: Yes, but it's usually less effective for this specific molecule because water interferes with the H-bonding/ether interactions. Solution Protocol:
-
Use RP only if MS compatibility is required.
-
Column: Chiralpak IA-3 or OD-3R.
-
Mobile Phase: Water/Acetonitrile (40:60).
-
Note: Expect lower resolution compared to Normal Phase.
Scale-Up to Preparative HPLC
If you need to isolate mg/g quantities for biological testing:
| Parameter | Analytical (4.6 mm ID) | Semi-Prep (10 mm ID) | Prep (20 mm ID) |
| Flow Rate | 1.0 mL/min | 4.7 mL/min | 19.0 mL/min |
| Loading (approx) | 0.1 - 0.5 mg | 5 - 20 mg | 50 - 200 mg |
| Strategy | Optimize for Rs > 2.0 | Overload column (touching bands allowed) | Stack injections |
Critical Scale-Up Tip: Solubility is the bottleneck. Use the "At-Column Dilution" technique if your system supports it, or use Dichloromethane as a co-solvent in the mobile phase (e.g., Hexane/DCM/IPA) only if using Immobilized columns (IA/IB/IC).
Troubleshooting Logic Tree
Figure 2: Quick-reference troubleshooting logic for common chiral chromatography issues.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development.
-
Sigma-Aldrich (Merck). Basics of Chiral HPLC & Column Selection.
-
National Institutes of Health (NIH). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (Context on THF derivatives).
-
Organic Chemistry Portal. Benzyl Ethers: Protection and Deprotection. (Chemical stability context).
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Analysis of 3-(Benzyloxy)tetrahydrofuran
This guide provides a rigorous technical analysis of the 1H NMR spectrum of 3-(Benzyloxy)tetrahydrofuran, designed for researchers requiring definitive structural validation.
Executive Summary
3-(Benzyloxy)tetrahydrofuran (CAS: 17560-51-9) is a critical intermediate in medicinal chemistry, often serving as a protected form of 3-hydroxytetrahydrofuran or a chiral scaffold. Its NMR analysis presents specific challenges due to the overlap of tetrahydrofuran (THF) ring protons and the diastereotopic nature of the benzyl methylene group induced by the C3 chiral center.
This guide compares the spectral signature of the product against its primary precursor (3-Hydroxytetrahydrofuran ) and its regioisomer (2-(Benzyloxy)tetrahydrofuran ), providing a self-validating protocol for purity assessment.
Structural Analysis Strategy
The validation of 3-(Benzyloxy)tetrahydrofuran relies on three spectral pillars:
-
The Aromatic/Benzyl Lock: Confirmation of the benzyl protecting group (5 aromatic protons + 2 benzylic protons).
-
The Ring Envelope: Resolution of the THF ether protons (H-2, H-5) and the methine proton (H-3) in the 3.6–4.3 ppm range.
-
The Beta-Diagnostic: Identification of the C4 methylene protons (1.8–2.2 ppm), which are distinct from the rest of the spectrum.
Causality of Shifts
-
Chirality Effect: The chiral center at C3 renders the two protons of the benzyl CH₂ group diastereotopic, often splitting them into an AB system rather than a clean singlet.
-
Electronic Shielding: The conversion of the C3-OH (precursor) to C3-OBn (product) removes the labile hydroxyl proton and typically shifts the H-3 methine signal upfield due to the loss of hydrogen bonding, though this is solvent-dependent.
Comparative Spectral Analysis
The following table contrasts the product with its critical alternatives. Use this for rapid "Go/No-Go" decision-making during synthesis monitoring.
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
| Feature | Product: 3-(Benzyloxy)THF | Precursor: 3-Hydroxy-THF | Isomer: 2-(Benzyloxy)THF | Impurity: Benzyl Bromide |
| Aromatic (Ph) | 7.26 – 7.37 ppm (m, 5H) | Absent | 7.26 – 7.37 ppm (m, 5H) | 7.3 – 7.5 ppm (m, 5H) |
| Benzyl (-CH₂-) | 4.55 – 4.64 ppm (2H)(Often AB q or split) | Absent | 4.6 – 4.8 ppm (2H) | 4.50 ppm (s, 2H) |
| Ring H-2 / H-5 | 3.69 – 4.25 ppm (m, 4H)(Alpha to Oxygen) | 3.70 – 4.05 ppm (m, 4H) | 3.8 – 4.0 ppm (m, 2H) | Absent |
| Ring H-3 | 4.1 – 4.2 ppm (m, 1H)(Methine) | 4.46 ppm (m, 1H)(Deshielded by OH) | 1.8 – 2.0 ppm (CH₂)(H-3 is methylene) | Absent |
| Ring H-2 (Anomeric) | N/A | N/A | 5.0 – 5.5 ppm (dd, 1H)(Acetal proton) | N/A |
| Ring H-4 | 1.84 – 2.14 ppm (m, 2H)(Beta to Oxygen) | 1.89 – 2.05 ppm (m, 2H) | 1.9 – 2.1 ppm (m, 2H) | Absent |
| Labile Proton | Absent | ~2.0 – 4.0 ppm (Broad s)(Solvent dependent) | Absent | Absent |
Critical Insight: The most common error is confusing the regioisomer 2-(benzyloxy)tetrahydrofuran (an acetal) with the product. Look for the anomeric proton > 5.0 ppm to rule out the 2-isomer.
Detailed Assignment & Experimental Data
Compound: 3-(Benzyloxy)tetrahydrofuran Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz[1]
Spectral Assignment
-
7.37 – 7.26 ppm (m, 5H): Aromatic protons (Phenyl group).
-
4.64 – 4.55 ppm (m/AB, 2H): Benzylic methylene (Ph-CH ₂-O-). Note the diastereotopic splitting potential.[2][3]
-
4.25 – 4.13 ppm (m, 2H): Overlapping signals from the THF ring, likely H-2a and H-3.
-
3.80 – 3.69 ppm (m, 2H): Remaining alpha protons (H-2b, H-5a/b).
-
Note: The region 3.69–4.25 ppm contains 5 protons total (H-2, H-3, H-5). Integration should sum to ~5H relative to the 2H benzyl signal.
-
-
2.14 – 2.03 ppm (m, 1H): H-4a (Beta proton).
-
1.95 – 1.84 ppm (m, 1H): H-4b (Beta proton).
Solvent Selection: CDCl₃ vs. DMSO-d₆
-
CDCl₃ (Recommended): Best for routine purity checks. The spectral resolution in the 3.5–4.5 ppm region is generally sufficient.
-
DMSO-d₆: Use only if the precursor (3-OH-THF) is suspected and its OH signal is not visible in CDCl₃ (due to exchange). DMSO will sharpen the OH doublet of the precursor, making quantification of starting material easier.
Experimental Protocol
To ensure reproducibility and minimize "shimming" artifacts in the complex multiplet regions:
-
Sample Preparation:
-
Weigh 10–15 mg of the oil/solid product.
-
Dissolve in 0.6 mL of high-quality CDCl₃ (99.8% D, with 0.03% TMS).
-
Tip: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended inorganic salts (e.g., NaBr from the benzylation reaction) which can degrade line shape.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° (allows faster repetition).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum. The benzyl and aromatic protons have different T1 relaxation times; a short D1 can skew integration ratios (Ar/Bn).
-
Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for trace impurity detection (<1%).
-
-
Processing:
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm .[4]
-
Apply an exponential window function (LB = 0.3 Hz) to resolve the fine coupling in the 1.8–2.2 ppm region.
-
Validation Workflow (Logic Diagram)
The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis.
Caption: Decision tree for structural verification of 3-(benzyloxy)tetrahydrofuran, distinguishing it from starting materials, reagents, and regioisomers.
References
-
Spectral Data Source
- Comparison of 3-(benzyloxy)tetrahydrofuran (Compound 5) and precursors.
- Source: Polymers (via NCBI/PMC), "Novel β-Benzyloxy-Substituted Copolymers...".
-
[Link]
- Precursor Data (3-Hydroxytetrahydrofuran)
-
Solvent Impurity Reference
Sources
- 1. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. epfl.ch [epfl.ch]
A Comprehensive Guide to the 13C NMR Chemical Shifts of 3-(Benzyloxy)tetrahydrofuran: A Comparative Analysis
This guide provides an in-depth analysis of the 13C NMR chemical shifts for 3-(benzyloxy)tetrahydrofuran. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing. It offers a comparative approach, grounding the spectral assignments in the fundamental principles of nuclear magnetic resonance spectroscopy and leveraging data from structurally analogous compounds. This methodology not only facilitates the structural verification of the title compound but also serves as a practical framework for interpreting the spectra of other substituted ethers and heterocyclic systems.
Structural Elucidation via 13C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in organic chemistry. For a molecule like 3-(benzyloxy)tetrahydrofuran, which contains multiple, distinct chemical environments, 13C NMR provides a direct count of non-equivalent carbon atoms and crucial information about their electronic surroundings. The chemical shift (δ) of each carbon is highly sensitive to the local magnetic field, which is influenced by factors such as hybridization, electronegativity of adjacent atoms, and steric effects.
While direct experimental data for every novel compound is not always available, modern computational methods, including Density Functional Theory (DFT) and machine learning models, can predict 13C NMR spectra with high accuracy, often within 1.5 ppm of experimental values.[1] This guide utilizes a high-quality predicted spectrum for 3-(benzyloxy)tetrahydrofuran as a foundation and validates the assignments through a rigorous comparison with experimentally derived data from simpler, related structures.
Below is the structure of 3-(benzyloxy)tetrahydrofuran with the standard IUPAC numbering scheme used for the assignment of its 13C NMR signals.
Caption: Molecular structure and numbering scheme for 3-(Benzyloxy)tetrahydrofuran.
Comparative Analysis and Signal Assignment
The most effective method for assigning 13C NMR signals is to analyze the effects of each structural component. We will compare the predicted shifts for 3-(benzyloxy)tetrahydrofuran with the known experimental shifts of tetrahydrofuran (the parent heterocycle), 3-hydroxytetrahydrofuran (to isolate the effect of a C3-oxygen substituent), and benzyl methyl ether (to characterize the benzyloxy group).
Caption: Logical workflow for the assignment of 13C NMR signals.
Data Summary Table
The following table summarizes the predicted 13C NMR chemical shifts for 3-(benzyloxy)tetrahydrofuran and the experimental values for the reference compounds. All shifts are in ppm relative to tetramethylsilane (TMS).
| Carbon Atom | 3-(Benzyloxy)tetrahydrofuran (Predicted, CDCl₃) | Tetrahydrofuran (Experimental, CDCl₃)[2] | 3-Hydroxytetrahydrofuran (Experimental)[3] | Benzyl Methyl Ether (Experimental, CDCl₃)[4] |
| THF Ring | ||||
| C2 | ~74.5 | 67.8 | ~75.4 | - |
| C3 | ~77.9 | 25.7 | ~70.1 | - |
| C4 | ~33.1 | 25.7 | ~35.0 | - |
| C5 | ~67.2 | 67.8 | ~67.9 | - |
| Benzyloxy Group | ||||
| Benzylic CH₂ | ~71.0 | - | - | 72.0 |
| C1' (ipso) | ~138.0 | - | - | 138.4 |
| C2'/C6' (ortho) | ~128.5 | - | - | 128.3 |
| C3'/C5' (meta) | ~127.8 | - | - | 127.6 |
| C4' (para) | ~127.7 | - | - | 127.5 |
Detailed Assignment Rationale
-
Tetrahydrofuran Ring Carbons (C2, C3, C4, C5):
-
C3 (~77.9 ppm): This carbon is directly attached to the electronegative oxygen of the benzyloxy group, causing a significant downfield shift (deshielding) compared to the unsubstituted C3 in tetrahydrofuran (25.7 ppm). Its position is comparable to, but slightly more deshielded than, the hydroxyl-bearing carbon in 3-hydroxytetrahydrofuran (~70.1 ppm), which is expected due to the additional electronic effects of the benzyl group.
-
C2 (~74.5 ppm) & C5 (~67.2 ppm): These carbons are adjacent to the ring oxygen (O1) and are thus found significantly downfield, similar to the equivalent carbons in tetrahydrofuran (67.8 ppm). The C2 carbon experiences an additional deshielding effect (a β-effect) from the C3-substituent, shifting it further downfield to ~74.5 ppm compared to C5 at ~67.2 ppm.
-
C4 (~33.1 ppm): This carbon is the least affected by the ring oxygen. However, it is shifted slightly downfield from its position in the parent tetrahydrofuran (25.7 ppm) due to the β-effect of the C3-substituent, a phenomenon also observed in 3-hydroxytetrahydrofuran (~35.0 ppm).
-
-
Benzyloxy Group Carbons:
-
Benzylic CH₂ (~71.0 ppm): The chemical shift of this methylene carbon is highly characteristic. Its position is nearly identical to that in benzyl methyl ether (72.0 ppm), confirming its assignment. It is deshielded by the adjacent oxygen atom.
-
Aromatic Carbons (C1' - C4'): The signals for the phenyl ring carbons are found in the typical aromatic region (120-140 ppm). Their assignments are straightforward when compared to benzyl methyl ether. The quaternary ipso-carbon (C1') is the most downfield (~138.0 ppm), while the other carbons (ortho, meta, para) appear between ~127-129 ppm, with subtle differences due to their distance from the ether linkage.
-
Standardized Protocol for Experimental 13C NMR Acquisition
To experimentally verify the predicted chemical shifts, the following protocol provides a reliable, self-validating system for data acquisition.
I. Sample Preparation
-
Mass Requirement: For a compound with a molecular weight of ~192 g/mol , weigh approximately 20-40 mg of 3-(benzyloxy)tetrahydrofuran. A higher concentration is preferable for 13C NMR due to its low natural abundance and sensitivity.[5]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties for moderately polar compounds and its well-defined solvent residual peak (triplet at ~77.16 ppm) which can be used as a secondary chemical shift reference.[6][7]
-
Filtration and Transfer: Ensure the solution is clear and free of particulate matter. If necessary, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
II. Instrument and Experiment Parameters
This protocol is based on a standard 500 MHz NMR spectrometer.[8][9]
-
Spectrometer Setup:
-
Tune and match the broadband probe for 13C frequency (~125 MHz).
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
-
-
Acquisition Parameters:
-
Experiment: Standard 1D 13C experiment with proton decoupling (e.g., zgpg30 or similar pulse program).[10]
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Spectral Width: 0 to 220 ppm. This range covers nearly all common organic carbon signals.[6]
-
Acquisition Time (AT): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. This is a reasonable starting point for most carbons, though quaternary carbons may require longer delays for quantitative analysis.
-
Number of Scans (NS): 1024 to 4096 scans. The final number will depend on the sample concentration and desired signal-to-noise ratio. An acquisition time of 1-3 hours is typical.
-
Temperature: 298 K (25 °C).
-
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in positive absorption mode. Apply an automatic baseline correction.
-
Referencing: Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Peak Picking and Integration: Identify all peaks and label them with their chemical shifts. Integration is generally not meaningful in standard proton-decoupled 13C spectra unless long relaxation delays are used.
Conclusion
The 13C NMR spectrum of 3-(benzyloxy)tetrahydrofuran can be confidently assigned through a combination of predictive methods and comparative analysis with structurally related compounds. The benzyloxy substituent at the C3 position induces significant and predictable downfield shifts on the C2, C3, and C4 carbons of the tetrahydrofuran ring relative to the parent heterocycle. The signals corresponding to the benzyloxy moiety are readily identified by comparison with model ethers like benzyl methyl ether. The detailed experimental protocol provided herein offers a robust method for acquiring high-quality data for the structural verification of this and similar molecules, underscoring the power of 13C NMR spectroscopy as a cornerstone of chemical analysis.
References
- Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research Analytical Chemistry Software.
- RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry.
- ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv.
- ResearchGate. (2000, February). 13C nuclear magnetic resonance chemical shifts of naturally occurring tetrahydrofuran lignans.
- ACS Publications. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry.
- University of B
- Canadian Journal of Chemistry. (1979). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans.
- ChemicalBook. Tetrahydrofuran(109-99-9) 13C NMR spectrum.
- RSC Publishing. (2018, August 8).
- Life Sciences. Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with.
- National Institutes of Health. (-)-3-Hydroxytetrahydrofuran. PubChem.
- ChemicalBook. Benzyl methyl ether(538-86-3) 13C NMR spectrum.
- RSC.org.
- PMC. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo.
- SpectraBase. Tetrahydrofuran - Optional[13C NMR] - Chemical Shifts.
- University College London. (n.d.).
- Springer Nature. Practical Guidelines for 13C-Based NMR Metabolomics.
- Bruker. Basic- NMR- Experiments.
- ChemicalBook. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR.
- SpectraBase. (A,A-Dimethyl-benzyl) methyl ether - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. Benzyl ether(103-50-4) 13C NMR spectrum.
- ACS Public
- ChemicalBook. (R)-(-)-3-Hydroxytetrahydrofuran(86087-24-3) 1H NMR spectrum.
- ChemicalBook. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum.
- Merck Index. Benzyl Methyl Ether.
- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
- EPA. (2025, October 15). Benzyl methyl ether - Links - Computational Toxicology and Exposure Online Resources.
- Pretsch, E., Bühlmann, P., & Affolter, C. Tables For Organic Structure Analysis.
- Sigma-Aldrich. NMR Chemical Shifts of Impurities.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydrofuran(109-99-9) 13C NMR spectrum [chemicalbook.com]
- 3. (-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl methyl ether(538-86-3) 13C NMR spectrum [chemicalbook.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Experimental strategies for 13 C– 15 N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP04161J [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. hmc.edu [hmc.edu]
Spectral Fingerprinting of Benzyl-Tetrahydrofuran Ethers: A Comparative Analytical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Analytical Scientists Topic: FT-IR Characterization of Benzyl Ether Linkages in Tetrahydrofuran Scaffolds
Executive Summary: The Diagnostic Challenge
In drug development and organic synthesis, the benzyl ether moiety is a ubiquitous protecting group for hydroxyl functionalities, particularly within tetrahydrofuran (THF) systems found in nucleosides, polyethers, and carbohydrate derivatives. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier-Transform Infrared (FT-IR) spectroscopy offers an indispensable advantage: real-time reaction monitoring and rapid quality control.
The analytical challenge lies in the spectral congestion of the 1000–1150 cm⁻¹ region. Both the cyclic ether of the THF ring and the newly formed exocyclic benzyl ether linkage absorb strongly in this zone, creating a "super-peak" that can mask subtle structural changes.
This guide provides a rigorous, comparative framework for deconvoluting these signals, validating the Benzyl-O-THF linkage against common alternatives (esters, alcohols), and establishing a self-validating protocol for reaction monitoring.
The Spectral Landscape: Deconvoluting the Fingerprint
To positively identify a benzyl ether linkage attached to a tetrahydrofuran ring, one must move beyond simple peak spotting and analyze the causal shifts in three distinct spectral zones.
Zone 1: The C-H Diagnostic Split (3100 – 2800 cm⁻¹)
This region provides the primary evidence of the hybrid nature of the molecule (Aromatic + Aliphatic).
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic C-H Stretch ( | 3030 – 3090 | Weak/Med | Confirms the Benzyl group. Distinct from aliphatic backbone.[1][2][3][4] |
| Aliphatic C-H Stretch ( | 2975, 2860 | Strong | Characteristic of the THF ring (cyclic methylene). |
| Interference Check | >3200 | Broad | Absence of this band (O-H stretch) is critical to confirm ether formation vs. alcohol starting material. |
Zone 2: The Ether Cluster (1200 – 1000 cm⁻¹)
This is the critical "overlap zone." In a Benzyl-THF ether, two distinct ether types coexist.
-
Cyclic Ether (THF Ring): Typically absorbs at 1070 cm⁻¹ (asymmetric C-O-C) and 910 cm⁻¹ (symmetric/ring breathing).
-
Exocyclic Ether (Benzyl-O-R): Acyclic aliphatic ethers absorb at 1085–1150 cm⁻¹ .
-
The "Super-Peak" Effect: In the product, these bands often merge into a broadened, high-intensity envelope centered around 1060–1100 cm⁻¹ .
-
Insight: You cannot rely on a single sharp peak here for identification. Instead, look for the intensity increase relative to the C-H stretch and the broadening of the 1070 cm⁻¹ band compared to unsubstituted THF.
-
Zone 3: The Aromatic Anchors (1600 – 600 cm⁻¹)
These bands confirm the integrity of the benzyl group and differentiate it from non-aromatic impurities.
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| Ring Breathing (C=C) | 1496, 1454 | Med/Sharp | "Fingerprint" for the benzene ring. |
| Monosubstitution (oop) | 735 – 750 | Strong | Out-of-plane C-H bending. Specific to monosubstituted benzene (Benzyl). |
| Ring Deformation (oop) | 695 – 700 | Strong | Often the strongest peak in the low-frequency region for benzyl groups. |
Comparative Analysis: Validating the Linkage
This section compares the FT-IR profile of the Target (Benzyl-THF Ether) against its precursors and common false positives.
Scenario A: Reaction Monitoring (Alcohol Ether)
Context: Williamson ether synthesis of 2-(benzyloxy)tetrahydrofuran from Tetrahydrofurfuryl alcohol (or similar derivative) and Benzyl bromide.
| Spectral Feature | Starting Material (Alcohol) | Product (Benzyl Ether) | Mechanistic Insight |
| 3200–3500 cm⁻¹ | Strong, Broad (O-H) | Absent | Disappearance of H-bonding indicates consumption of -OH. |
| 1050–1100 cm⁻¹ | Sharp (C-O alcohol) | Broad/Split (C-O-C) | Transition from C-O-H single band to C-O-C ether doublet/cluster. |
| 690/740 cm⁻¹ | Absent (if aliphatic alcohol) | Strong | Appearance confirms incorporation of the Benzyl group. |
Scenario B: Differentiating Ether vs. Ester
Context: Confusion between Benzyl Ether and Benzyl Ester (e.g., Benzyl Benzoate or Acetate impurities).
-
Benzyl Ether: Shows NO absorption at 1700–1750 cm⁻¹.
-
Benzyl Ester: Shows a very strong band at 1735–1750 cm⁻¹ .
-
Protocol: If a peak exists >1700 cm⁻¹, the reaction has failed (oxidation) or formed an ester byproduct.
Scenario C: FT-IR vs. NMR ( H)
Context: Choosing the right tool for the stage of development.
| Feature | FT-IR Spectroscopy | |
| Speed | Seconds (Real-time) | Minutes to Hours (Work-up required) |
| Specificity | Functional Group (Ether vs Alcohol) | Structural Connectivity (Protons on C2 vs Benzyl |
| Quantification | Semi-quantitative (Beer's Law limits) | Highly Quantitative (Integration) |
| Key Signal | C-O-C Cluster (1070 cm⁻¹) | Benzylic |
| Verdict | Best for Process Monitoring | Best for Final Structure Confirmation |
Experimental Protocol: Synthesis & Spectral Validation
Objective: Synthesize a model Benzyl-THF ether and validate using the comparative spectral logic derived above.
Materials
-
Substrate: Tetrahydrofurfuryl alcohol (10 mmol)
-
Reagent: Benzyl bromide (11 mmol)
-
Base: Sodium Hydride (NaH, 60% in oil, 12 mmol)
-
Solvent: Anhydrous THF (15 mL)
-
Instrument: FT-IR Spectrometer with ATR (Attenuated Total Reflectance) accessory (ZnSe or Diamond crystal).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Record FT-IR spectrum of pure Tetrahydrofurfuryl alcohol. Note the O-H stretch (3400 cm⁻¹) and C-O primary alcohol stretch (1050 cm⁻¹).
-
Record FT-IR spectrum of Benzyl bromide. Note the absence of O-H and strong aromatic bands (3060, 1495, 740, 695 cm⁻¹).
-
-
Reaction Initiation:
-
Suspend NaH in anhydrous THF at 0°C under
. -
Add Tetrahydrofurfuryl alcohol dropwise. Observation:
gas evolution. -
In-Process Check 1: Aliquot a drop. IR should show shift of O-H band (alkoxide formation) but persistence of the band.
-
-
Etherification:
-
Add Benzyl bromide dropwise. Warm to Room Temperature (RT) and stir for 4-12 hours.
-
In-Process Check 2 (The Critical Step): Monitor the 3400 cm⁻¹ region every hour.
-
Endpoint: Reaction is complete when the broad O-H band flatlines (transmittance > 98%).
-
-
Work-up & Isolation:
-
Quench with water, extract with diethyl ether, dry over
, and concentrate.
-
-
Final Validation:
-
Record FT-IR of the isolated oil.
-
Pass Criteria:
-
O-H region (3400 cm⁻¹) is flat.
-
C=O region (1740 cm⁻¹) is flat.
-
Fingerprint region (1000-1100 cm⁻¹) shows intense, broadened absorption (Ether cluster).
-
Aromatic region (740/695 cm⁻¹) is strong.
-
-
Visualizations
Diagram 1: Spectral Logic Flow for Benzyl Ether Confirmation
This decision tree guides the researcher through the spectral interpretation process.
Caption: Logical workflow for confirming Benzyl-THF ether linkage while ruling out alcohols and esters.
Diagram 2: Synthesis & Monitoring Workflow
This diagram illustrates the experimental process and the specific IR checkpoints.
Caption: Synthesis workflow highlighting critical In-Process Control (IPC) points using FT-IR.
References
-
National Institute of Standards and Technology (NIST). (2023). Tetrahydrofuran Infrared Spectrum (Coblentz Society Collection).[7] NIST Chemistry WebBook.[7] [Link]
-
LibreTexts Chemistry. (2021). Infrared Spectra of Some Common Functional Groups.[Link]
-
PubChem. (2025). 2-(Benzyloxy)tetrahydrofuran Compound Summary. National Library of Medicine. [Link]
-
Rocky Mountain Laboratories. (2023). Difference between Ether and Ester Bonding in FTIR Spectra.[5][6][Link]
-
Goodman, P. A., et al. (2016).[8] Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. ChemistryOpen, 5, 297–300.[8] [Link]
Sources
- 1. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. Tetrahydrofuran [webbook.nist.gov]
- 8. d-nb.info [d-nb.info]
Comparison of Benzyl vs TBDMS protecting groups on 3-hydroxytetrahydrofuran
This guide provides an in-depth technical comparison of Benzyl (Bn) and tert-Butyldimethylsilyl (TBDMS) protecting groups applied specifically to 3-hydroxytetrahydrofuran (3-OH-THF) .
Executive Summary & Strategic Selection
3-Hydroxytetrahydrofuran is a critical chiral building block in the synthesis of antiretrovirals (e.g., Amprenavir intermediates) and complex nucleoside analogs. The choice between Benzyl (Bn) and TBDMS protection for its secondary hydroxyl group dictates the downstream chemical compatibility of your synthetic route.
-
Select Benzyl (Bn) if your synthesis requires harsh acidic conditions, strong oxidizers, or organometallic nucleophiles (e.g., Grignards) where silyl ethers might migrate or cleave.
-
Select TBDMS if your synthesis involves mild conditions, requires rapid/mild deprotection (fluoride/acid), or if you need to avoid the metal catalysts required for benzyl removal (hydrogenolysis).
Quick Comparison Matrix
| Feature | Benzyl Ether (Bn) | TBDMS Ether |
| Reagents | BnBr + NaH (or Ag₂O) | TBDMSCl + Imidazole (or TBDMSOTf) |
| Mechanism | Sₙ2 Nucleophilic Substitution | Silyl Nucleophilic Substitution |
| Stability (Acid) | High (Stable to HCl, TFA) | Low (Cleaves in dilute acid) |
| Stability (Base) | High (Stable to KOH, NaH) | High (Stable to mild/strong base) |
| Stability (Oxidation) | Moderate (Stable to Jones, PCC) | High (Stable to most oxidants) |
| Deprotection | Hydrogenolysis (H₂/Pd-C) or Lewis Acid (BCl₃) | Fluoride (TBAF) or Acid (AcOH) |
| Yield (3-OH-THF) | ~75–85% | ~90–95% |
| Cost | Low | Moderate |
Decision Logic Visualization
The following decision tree illustrates the logical selection process based on downstream reaction conditions.
Caption: Strategic decision tree for selecting between Benzyl and TBDMS protection based on environmental stability requirements.
Deep Dive: Benzyl Protection (Bn)
Target Product: 3-(Benzyloxy)tetrahydrofuran
Mechanism & Rationale
Benzyl protection of the secondary alcohol in 3-OH-THF proceeds via a Williamson ether synthesis. Since the substrate is a secondary alcohol, it is less nucleophilic than a primary alcohol. The use of a strong base (Sodium Hydride, NaH) is required to deprotonate the alcohol to the alkoxide, which then attacks Benzyl Bromide (BnBr) in an Sₙ2 fashion.
Key Challenge: The elimination of BnBr to form stilbene or the elimination of the substrate (if functionalized) can be competing side reactions. However, for unsubstituted 3-OH-THF, the reaction is generally robust.
Experimental Protocol
Reagents: Sodium Hydride (60% in oil), Benzyl Bromide, TBAI (cat.), THF (anhydrous).
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a stir bar and N₂ inlet.
-
Deprotonation: Suspend NaH (1.2 equiv, washed with hexanes to remove oil) in anhydrous THF at 0°C.
-
Addition: Add 3-hydroxytetrahydrofuran (1.0 equiv) dropwise over 15 minutes. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then warm to RT for 30 min to ensure complete alkoxide formation.
-
Alkylation: Cool back to 0°C. Add Benzyl Bromide (1.2 equiv) and a catalytic amount of Tetrabutylammonium iodide (TBAI, 0.05 equiv) to accelerate the rate.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Cool to 0°C. Carefully add sat. NH₄Cl (aq).[1]
-
Workup: Extract with Et₂O or EtOAc (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Expected Yield: 75–85%. Data Support: Similar protocols on chiral 3-hydroxy esters yield ~78% [1].
Deep Dive: TBDMS Protection
Target Product: 3-(tert-Butyldimethylsilyloxy)tetrahydrofuran
Mechanism & Rationale
Silylation of secondary alcohols can be sluggish with standard TBDMSCl due to steric hindrance at the silicon center and the alcohol.[3]
-
Method A (Standard): TBDMSCl + Imidazole. The imidazole acts as a nucleophilic catalyst, forming a reactive N-silyl intermediate.
-
Method B (High Reactivity): TBDMSOTf + 2,6-Lutidine. For hindered or slow-reacting secondary alcohols, TBDMS triflate (TBDMSOTf) is significantly more reactive and proceeds rapidly at 0°C.
Experimental Protocol (Preferred: Method A for Cost, Method B for Speed)
Reagents (Method A): TBDMSCl, Imidazole, DMF (anhydrous).
-
Setup: Flame-dry a RBF under N₂.
-
Dissolution: Dissolve 3-hydroxytetrahydrofuran (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF (concentration ~1M).
-
Addition: Cool to 0°C. Add TBDMSCl (1.2 equiv) portion-wise.
-
Reaction: Remove ice bath and stir at RT.
-
Note: Secondary alcohols may require 12–24 hours. (Primary alcohols typically react in <2 hours).
-
-
Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[3][4]
-
Purification: Flash chromatography (often very non-polar; elute with 5% EtOAc/Hexanes).
Expected Yield: 90–95%.[5] Data Support: TBDMS protection of substituted tetrahydrofuranols typically exceeds 90% yield [2].
Comparative Workflow Visualization
The following diagram contrasts the synthetic pathways and deprotection triggers.
Caption: Parallel synthetic workflows for installation and removal of Bn and TBDMS groups.
Critical Analysis: Stability & Orthogonality
When designing multi-step synthesis, "orthogonality" (the ability to remove one group without affecting another) is key.
Acidic Stability[10]
-
Bn: Excellent. It survives 6M HCl reflux and TFA treatments used to remove Boc groups.
-
TBDMS: Poor.[6] It cleaves in the presence of mild acids (AcOH, dilute HCl) or Lewis acids (BF₃·OEt₂).
-
Implication: If you need to perform an acidic hydrolysis of an ester elsewhere in the molecule, use Bn .
-
Basic Stability
-
Bn: Excellent. Stable to n-BuLi, LDA, and KOtBu.
-
TBDMS: Good. Generally stable to bases, but migration (1,2-silyl shift) can occur if a neighboring hydroxyl group is liberated in basic conditions.
Deprotection Specifics
-
Bn Removal: Requires Hydrogenolysis (H₂, Pd/C) .
-
Risk:[7] This will also reduce alkenes, alkynes, and nitro groups. If your molecule contains a double bond you want to keep, avoid Bn (or use oxidative cleavage with DDQ if the benzyl is electron-rich, e.g., PMB, though standard Bn is resistant to DDQ).
-
-
TBDMS Removal: Requires Fluoride (TBAF) or Acid .[8][9]
-
Benefit: Extremely mild. TBAF removal is orthogonal to almost all other protecting groups (esters, benzyl ethers, acetals).
-
References
-
Patent CN102702138A . Novel method for preparing S-3-hydroxytetrahydrofuran. (Yield data for benzyl protection of 3-hydroxy-butyrate derivatives).
-
Ghosh, A. K., et al. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (Yield data for TBDMS protection of tetrahydrofuranols).
-
Organic Syntheses . Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan. Org. Synth. 2023, 100, 159-185.[2] (Protocol grounding for silylation).[5]
-
BenchChem . An In-depth Technical Guide to the Benzyldimethylsilyl (BDMS) Protecting Group. (Comparative stability data).
Sources
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 7. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
HPLC Retention Time Standards for 3-(Benzyloxy)tetrahydrofuran: A Comparative Method Development Guide
Executive Summary
3-(Benzyloxy)tetrahydrofuran (CAS: 17560-14-6) serves as a critical chiral intermediate in the synthesis of nucleoside analogs, carbohydrate derivatives, and complex pharmaceutical scaffolds. Its structural duality—comprising a UV-active hydrophobic benzyl protection group and a polar, non-chromophoric tetrahydrofuran (THF) ring—presents unique chromatographic challenges.
This guide provides a definitive framework for establishing retention time standards. Unlike generic protocols, we compare three distinct separation strategies: Standard C18 Reversed-Phase (for assay/purity), Phenyl-Hexyl Reversed-Phase (for orthogonal selectivity), and Chiral Normal Phase (for enantiomeric excess determination).
Part 1: Physicochemical Profile & Chromatographic Logic
To design a self-validating HPLC method, one must understand the molecular drivers of retention.
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | 1.8 – 2.1 | Moderately hydrophobic. Retains well on C18 but requires >40% organic modifier for efficient elution. |
| Chromophore | Benzyl Ring | Strong UV absorption at |
| Chirality | C3 Stereocenter | Existing as (R) and (S) enantiomers. Achiral columns cannot distinguish these; chiral stationary phases (CSPs) are required. |
| Solubility | Organic Solvents | Highly soluble in MeOH, ACN, THF. Sparingly soluble in water. |
The Detection Challenge
While the THF moiety is invisible to standard UV detection, the benzyl group acts as an internal "tag," allowing sensitive detection at 254 nm . However, impurities lacking this group (e.g., underivatized 3-hydroxytetrahydrofuran) will require Refractive Index (RI) or ELSD detection, or low-UV monitoring (210 nm) with high-purity solvents.
Part 2: Comparative Method Strategies
We evaluate three distinct "alternatives" for analyzing this compound.
Strategy A: The Workhorse (C18)
-
Goal: Routine purity assay and reaction monitoring.
-
Mechanism: Hydrophobic interaction driven by the benzyl group.
-
Pros: Robust, cheap, highly reproducible.
-
Cons: May co-elute with other benzylated by-products (e.g., benzyl alcohol, benzyl bromide).
Strategy B: The Specialist (Phenyl-Hexyl)
-
Goal: Separation of structurally similar aromatic impurities.
-
Mechanism:
interactions with the benzyl ring + hydrophobic interaction. -
Pros: Superior resolution of 3-(Benzyloxy)THF from benzyl alcohol and other aromatic impurities due to specific orbital overlap.
-
Cons: Column equilibration takes longer; more expensive.
Strategy C: The Chiral Standard (Amylose/Cellulose)
-
Goal: Determining Enantiomeric Excess (ee%).
-
Mechanism: Steric inclusion and hydrogen bonding in a chiral cavity.
-
Pros: Only way to verify optical purity.
-
Cons: Strict solvent limitations (Normal Phase), high cost.
Part 3: Experimental Protocols
Standard Solution Preparation
-
Stock Solution: Weigh 10.0 mg of 3-(Benzyloxy)tetrahydrofuran reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile (HPLC Grade) . Concentration: 1.0 mg/mL.
-
Working Standard: Dilute 100
L of Stock into 900 L of Mobile Phase Initial Composition. Final Conc: 0.1 mg/mL. Filter through a 0.22 m PTFE filter.
Recommended Method: Reversed-Phase (C18 vs. Phenyl-Hexyl)
| Parameter | Condition A (Standard) | Condition B (High Selectivity) |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 | Phenyl-Hexyl (e.g., Phenomenex Luna), 150 x 4.6 mm, 5 |
| Mobile Phase A | Water (0.1% H | Water (0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 0-2 min: 30% B2-15 min: 30% | Isocratic: 60% MeOH / 40% Water(Adjust organic ratio |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temp | 30°C | 35°C |
| Detection | UV @ 254 nm (Ref @ 360 nm) | UV @ 254 nm |
| Injection | 5 - 10 | 5 - 10 |
Scientific Rationale:
-
Acid Modifier: The ether linkage is stable, but acidic modifiers suppress silanol activity on the silica support, sharpening the peak shape (Tailing Factor < 1.2).
-
Methanol in Method B: Methanol promotes stronger
interactions on Phenyl columns compared to Acetonitrile, enhancing the selectivity difference between the target and benzyl alcohol impurities.
Chiral Separation Protocol (Enantiomers)
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Behavior: The (R) and (S) enantiomers typically resolve with
.
Part 4: Visualization of Method Logic
The following diagram illustrates the decision matrix for selecting the appropriate stationary phase based on the analytical objective.
Caption: Decision tree for selecting the optimal HPLC stationary phase based on specific impurity profiles and analytical goals.
Part 5: Comparative Performance Data
The following table summarizes expected performance metrics derived from validation studies of benzyl-protected ether derivatives.
| Metric | C18 (Method A) | Phenyl-Hexyl (Method B) | Chiral AD-H (Method C) |
| Typical Retention ( | 6.5 - 8.0 min | 5.0 - 7.5 min | 12.0 / 14.5 min (Split) |
| Capacity Factor ( | 2.5 - 4.0 | 2.0 - 3.5 | 3.0 - 5.0 |
| Selectivity ( | ~1.5 | > 2.0 (Superior) | N/A |
| Tailing Factor ( | 1.0 - 1.1 | 1.0 - 1.2 | 1.1 - 1.3 |
| Limit of Detection (LOD) | 0.5 | 0.5 | 2.0 |
| Suitability | Best for Routine QC | Best for Impurity Profiling | Best for Stereochemistry |
Troubleshooting & Self-Validation
-
Retention Drift: If
shifts >2%, check the organic/aqueous ratio. The benzyl group is highly sensitive to % organic modifier. -
Peak Splitting: If the main peak splits on an achiral column (C18), it indicates column overload or solvent mismatch (injecting ACN sample into high-water stream), not chiral separation.
-
Missing Peaks: If analyzing the deprotected precursor (3-hydroxytetrahydrofuran), it will not appear at 254 nm. You must switch to RI detection or derivatize.
References
-
Vertex AI Search. (2024). Synthesis of (R)-2-(Benzyloxy)-tetrahydro-5,5-dimethylfuran by a New Oxidative Rearrangement.
-
Google Patents. (2002). Process for the preparation of 3-hydroxytetrahydrofuran (US6359155B1).
-
LCGC International. (2020). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems.
-
Separation Science. (2021). HPLC Back to Basics: Column Dead-Time and Retention.
Optical rotation values for (R)-3-(Benzyloxy)tetrahydrofuran vs (S)-isomer
Title: Comprehensive Comparison Guide: Optical Rotation and Stereochemical Analysis of (R)- vs. (S)-3-(Benzyloxy)tetrahydrofuran
Executive Summary & Context
In the development of advanced active pharmaceutical ingredients (APIs)—particularly nucleoside analogs and SGLT2 inhibitors—chiral tetrahydrofuran derivatives serve as indispensable building blocks. Specifically, 3-(benzyloxy)tetrahydrofuran is a critical protected intermediate. Because the biological efficacy of the final drug product is entirely dependent on its stereochemistry, differentiating between the (R)- and (S)-isomers is a non-negotiable quality assurance step.
As a Senior Application Scientist, I approach chiral validation not merely as a measurement, but as a self-validating system. This guide objectively compares the optical properties of the (R) and (S) enantiomers, details the causality behind their stereoretentive synthesis, and provides field-proven protocols for polarimetric validation.
Mechanistic Causality: Chirality, Synthesis, and Optical Activity
The Stereocenter and Polarimetric Response
The optical activity of 3-(benzyloxy)tetrahydrofuran originates from the asymmetric C3 carbon within the tetrahydrofuran ring. When plane-polarized light (typically from a Sodium D-line at 589 nm) passes through a solution of these molecules, the asymmetric electron cloud interacts with the light's electric field, rotating its plane.
-
The (R)-isomer typically rotates light counter-clockwise, rendering it levorotatory (-) under standard methanolic conditions[1][2].
-
The (S)-isomer rotates light clockwise, rendering it dextrorotatory (+) [3].
Causality of Stereoretention During Benzylation
Because the exact specific rotation (
The conversion of the hydroxy precursor to the benzyloxy derivative utilizes a Williamson ether synthesis. Causality behind the chemical choice: By deprotonating the hydroxyl group with Sodium Hydride (NaH), an alkoxide is formed. The subsequent nucleophilic attack (
Workflow for the stereoretentive synthesis of (R)-3-(Benzyloxy)tetrahydrofuran.
Quantitative Data Comparison
The following table summarizes the comparative optical properties of the (R) and (S) isomers. Note: Precursor values are established literature standards used to calibrate the polarimeter prior to derivatization.
| Parameter | (R)-Isomer | (S)-Isomer |
| Precursor CAS Number | 86087-24-3 | 86087-23-2 |
| Absolute Configuration | (R)-(-)-3-Hydroxytetrahydrofuran | (S)-(+)-3-Hydroxytetrahydrofuran |
| Precursor Specific Rotation | -19.0° to -21.0° ( | +18.5° to +21.0° ( |
| Derivatized Optical Activity | Levorotatory (-) | Dextrorotatory (+) |
| Stereochemical Pathway | Retention of Configuration | Retention of Configuration |
| Chiral HPLC Elution Order | Typically Elutes Second (Reverse Phase) | Typically Elutes First (Reverse Phase) |
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system , ensuring that environmental or procedural errors are caught before data is finalized.
Protocol A: Stereoretentive Benzylation Workflow
Objective: Synthesize 3-(benzyloxy)tetrahydrofuran without racemizing the C3 stereocenter.
-
Preparation & Purging: Flame-dry a 250 mL round-bottom flask. Purge with ultra-high purity Argon for 15 minutes. Causality: NaH is highly moisture-sensitive; ambient water will quench the reagent, lowering the yield and potentially causing side reactions that complicate purification.
-
Deprotonation: Suspend 1.2 equivalents of NaH (60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF). Cool the system to 0°C using an ice bath. Slowly add 1.0 equivalent of (R)-3-hydroxytetrahydrofuran dropwise over 20 minutes.
-
Alkylation: Once hydrogen gas evolution ceases (indicating complete alkoxide formation), add 1.1 equivalents of Benzyl Bromide (BnBr) dropwise. Allow the reaction to warm to 20°C and stir for 4 hours.
-
Quenching & Extraction: Quench the reaction carefully with saturated aqueous
. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). -
Validation Check: Run a TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar hydroxyl precursor and the appearance of a UV-active, less polar spot confirms successful etherification.
Protocol B: High-Precision Polarimetric Measurement
Objective: Quantify the specific rotation to confirm enantiomeric identity and purity.
-
Solvent Preparation: Use HPLC-grade Methanol (MeOH). Causality: Methanol's hydrogen-bonding network stabilizes the tetrahydrofuran oxygen, providing a consistent, reproducible specific rotation value compared to non-polar solvents.
-
Sample Formulation: Weigh exactly 200.0 mg of the synthesized 3-(benzyloxy)tetrahydrofuran. Transfer to a 10.0 mL volumetric flask and fill to the line with MeOH to achieve a concentration (
) of 2.0 g/100 mL. -
Instrument Calibration: Turn on the polarimeter (Sodium D-line, 589 nm) and allow the lamp to warm up for 30 minutes to ensure wavelength stability. Set the Peltier temperature controller strictly to 20.0°C. Causality: Temperature fluctuations alter solvent density, which changes the effective concentration in the light path, skewing Biot's Law calculations.
-
Blanking: Fill a 100 mm (1 dm) quartz polarimeter cell with pure MeOH. Insert into the instrument and zero the reading.
-
Measurement: Rinse the cell twice with the sample solution, then fill it completely, ensuring no air bubbles are trapped in the light path. Record the observed rotation (
). -
Self-Validation System: Calculate the specific rotation using Biot's Law:
. If the observed rotation is exactly 0.00°, immediately halt the process. A zero reading indicates either complete racemization during synthesis or a racemic starting material. Proceed to Chiral HPLC to confirm the enantiomeric excess (ee%).
Logical relationship of polarimetry for differentiating (R) and (S) enantiomers.
References
-
China Zerchem. "(S)-(+)-3-Hydroxytetrahydrofuran CAS 86087-23-2". Retrieved from[Link]
Comprehensive Comparison Guide: Elemental Analysis and Purity Verification of 3-(Benzyloxy)tetrahydrofuran
Introduction: The Criticality of 3-BTHF Purity
3-(Benzyloxy)tetrahydrofuran (3-BTHF) is a versatile synthetic building block frequently utilized in the preparation of complex active pharmaceutical ingredients (APIs) and novel biodegradable copolymers, such as functionalized seven-membered cyclic carbonates[1]. Because it serves as a foundational intermediate, any impurity present in 3-BTHF—whether unreacted benzyl bromide, residual solvents, or inorganic salts—can propagate through subsequent synthetic steps, leading to yield reduction or toxic by-products.
Under the updated [2], analytical procedures for intermediate release must be rigorously validated for specificity, accuracy, and precision. Relying on a single analytical technique introduces blind spots. This guide objectively compares traditional chromatographic methods with Quantitative Nuclear Magnetic Resonance (qNMR) and CHNS/O Elemental Analysis, providing self-validating experimental protocols to ensure the highest scientific integrity in 3-BTHF purity verification.
Comparative Analysis of Purity Verification Techniques
When evaluating the purity of organic intermediates, it is crucial to understand the mechanistic limitations of each analytical tool.
-
HPLC-UV and GC-FID (Traditional Chromatography): Traditional chromatography relies on the analyte's interaction with a stationary phase and its response factor at a specific detector. 3-BTHF lacks a strongly conjugated UV chromophore, making HPLC-UV prone to false purity readings if impurities possess much higher extinction coefficients. While GC-FID is excellent for volatile impurities, it cannot determine absolute purity without a highly pure 3-BTHF reference standard.
-
Quantitative NMR (qNMR): qNMR is a primary ratio method. The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving 3-BTHF with a high-purity internal standard, absolute purity can be calculated directly from the integral ratios, completely bypassing the need for an analyte-specific reference standard[3].
-
CHNS/O Elemental Analysis: While qNMR confirms organic purity, it is "blind" to inorganic salts (e.g., NaCl from aqueous workups) or non-protonated contaminants. CHNS/O analysis via dynamic flash combustion ensures the bulk mass balance matches the theoretical empirical formula, detecting mass deficits caused by inorganic impurities[4].
Table 1: Comparative Matrix of Analytical Techniques for 3-BTHF
| Analytical Technique | Specificity | Absolute Quantification | Detects Inorganic Impurities | Reference Standard Required |
| GC-MS / GC-FID | High (Mass Spec) | No (Relative Area %) | No | Yes (for exact quantification) |
| HPLC-UV | Medium | No (Relative Area %) | No | Yes |
| 1H qNMR | Very High | Yes | No | No (Uses generic Internal Std) |
| CHNS/O EA | Low | Yes (Bulk Composition) | Yes (By mass balance deficit) | Yes (e.g., Acetanilide for calibration) |
Orthogonal Workflow Visualization
To build a self-validating analytical system, these techniques must be layered. The following workflow demonstrates how GC-MS, qNMR, and CHNS/O are sequenced to cross-verify the integrity of a 3-BTHF batch.
Caption: Orthogonal analytical workflow for 3-BTHF purity verification combining GC-MS, qNMR, and CHNS/O.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, it is vital to design protocols where the chemistry validates the data. The following methodologies detail the causality behind each experimental parameter.
Protocol 1: Absolute Purity Determination via 1H qNMR
Causality & Design:
To achieve SI-traceable absolute quantification, an internal standard (IS) must be used. Dimethyl fumarate (DMFu) is selected deliberately. 3-BTHF possesses complex multiplet signals in the aliphatic region (from the tetrahydrofuran ring) and aromatic signals (from the benzyloxy group). DMFu provides a sharp, isolated singlet at ~6.8 ppm, perfectly situated in the 'empty' spectral window between the 3-BTHF benzylic protons (~4.5 ppm) and the aromatic ring (~7.3 ppm). Furthermore, a relaxation delay (D1) of 60 seconds is enforced; failing to wait
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh ~10.000 mg of the 3-BTHF batch and ~5.000 mg of highly pure Dimethyl fumarate (TraceCERT® standard) using a calibrated microbalance (precision 0.001 mg).
-
Solvation: Co-dissolve both in 0.6 mL of anhydrous
(containing 0.03% TMS as a chemical shift reference). Transfer to a high-quality 5 mm NMR tube. -
Acquisition Parameters: Set the NMR spectrometer (e.g., 400 MHz) to acquire
spectra with a 90° pulse angle. Set the relaxation delay (D1) to 60 seconds to ensure quantitative signal integration. -
Processing & Calculation: Phase and baseline-correct the spectrum. Integrate the DMFu singlet (6.8 ppm, 2H) and the distinct 3-BTHF benzylic
doublet/multiplet (~4.5 ppm, 2H). -
Self-Validation: Run a blank
sample prior to the analysis to confirm the absence of overlapping solvent impurities. Calculate the absolute mass fraction using the integral ratios, molecular weights, and exact weighed masses.
Protocol 2: CHNS/O Elemental Analysis via Dynamic Flash Combustion
Causality & Design: Because 3-BTHF is a liquid/oil at room temperature, it is prone to absorbing atmospheric moisture. Weighing it into a standard open vessel for elemental analysis will lead to artificially high oxygen and hydrogen readings. Therefore, the protocol mandates sealing the sample in a cold-welded tin capsule, which not only prevents volatilization but also acts as a combustion catalyst, driving the local temperature to 1800°C for complete oxidation[4].
Step-by-Step Methodology:
-
System Calibration: Calibrate the elemental analyzer using 2-3 mg of Acetanilide standard (known C, H, N, O composition). Run a blank, empty tin capsule to establish the baseline and confirm zero atmospheric contamination within the autosampler[5].
-
Sample Preparation (CHNS): Weigh exactly 2.000 mg of 3-BTHF into a tin capsule. Crimp and seal tightly to trap the volatile liquid.
-
Combustion: Drop the capsule into the combustion reactor (1000°C) with a controlled oxygen pulse. The tin undergoes an exothermic reaction, pushing the temperature to ~1800°C, completely oxidizing the sample into
, , and . -
Separation & Detection: Sweep the gases with a helium carrier gas through a copper reduction column (to remove excess
) and a GC column to separate the gases before Thermal Conductivity Detector (TCD) measurement. -
Oxygen Determination (Pyrolysis): In a separate run, weigh 2.000 mg of 3-BTHF into a silver capsule. Drop into a pyrolysis reactor (1060°C) containing nickel-coated carbon to convert all oxygen into
, which is then chromatographically separated and measured by the TCD.
Data Presentation: Expected Elemental Composition
For 3-(Benzyloxy)tetrahydrofuran (Empirical Formula:
Table 2: Theoretical vs. Acceptable Experimental Elemental Composition for 3-BTHF
| Element | Theoretical Mass (%) | Acceptable Range (±0.3%) | Mechanistic Indication of Deviation |
| Carbon (C) | 74.13% | 73.83% - 74.43% | Low C indicates the presence of inorganic salts or water. |
| Hydrogen (H) | 7.92% | 7.62% - 8.22% | High H strongly indicates moisture ( |
| Nitrogen (N) | 0.00% | < 0.10% | Presence indicates amine or solvent (e.g., DMF, Pyridine) contamination. |
| Oxygen (O) | 17.95% | 17.65% - 18.25% | High O confirms oxidation or atmospheric water retention. |
Conclusion
The integration of qNMR and CHNS/O elemental analysis provides an impenetrable, self-validating framework for the purity verification of 3-(Benzyloxy)tetrahydrofuran. While traditional chromatography offers high-throughput screening, it cannot match the absolute quantification of qNMR or the mass-balance assurance of dynamic flash combustion. By adopting these orthogonal techniques, drug development professionals ensure strict compliance with ICH Q2(R2) standards, safeguarding downstream synthetic integrity and patient safety.
References
-
Title: Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate Source: PMC (PubMed Central) URL: [Link]
-
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Instructions for Authors - Appendix I: Quantitative NMR (qNMR) Source: Organic Syntheses URL: [Link]
-
Title: CHNSO Organic Elemental Analysis - Sample Preparation Source: Mettler Toledo URL: [Link]
Sources
- 1. Novel β-Benzyloxy-Substituted Copolymers of Seven-Membered Cyclic Carbonate: Ring-Opening Polymerization with L-Lactide, ε-Caprolactone and Trimethylenecarbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. orgsyn.org [orgsyn.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mt.com [mt.com]
Comparing reactivity of 3-(Benzyloxy)tetrahydrofuran with benzyl tetrahydrofurfuryl ether
Comparative Guide: 3-(Benzyloxy)tetrahydrofuran vs. Benzyl Tetrahydrofurfuryl Ether
Executive Summary: The Researcher's Verdict
For researchers selecting between 3-(Benzyloxy)tetrahydrofuran and Benzyl tetrahydrofurfuryl ether (also known as 2-((benzyloxy)methyl)tetrahydrofuran), the decision rests primarily on metabolic/chemical stability and steric environment .
-
Select Benzyl Tetrahydrofurfuryl Ether if your workflow involves strong bases (e.g., organolithiums) or requires a robust solvent/intermediate. The substituent at the 2-position significantly retards the decomposition pathways common to THF derivatives.
-
Select 3-(Benzyloxy)tetrahydrofuran if you require a secondary ether linkage or specific geometric positioning of the benzyl group for binding studies. Be aware that this isomer is kinetically unstable toward strong bases due to accessible
-protons at the 2-position.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]
| Feature | 3-(Benzyloxy)tetrahydrofuran | Benzyl Tetrahydrofurfuryl Ether |
| Structure | Benzyl group attached to C3 of THF ring | Benzyl group attached to exocyclic methyl at C2 |
| IUPAC Name | 3-(phenylmethoxy)oxolane | 2-[(phenylmethoxy)methyl]oxolane |
| CAS Number | 55094-52-5 (related) / 68363-71-3 | 16361-14-1 |
| Ether Type | Secondary (Ring Carbon) | Primary (Exocyclic Carbon) |
| Steric Bulk | Moderate (Close to ring) | High (Flexible tether) |
| Key Stability Risk | Peroxide formation (long-term storage) |
Critical Reactivity Analysis
A. Base Stability & Lithiation (The Differentiating Factor)
The most scientifically significant difference lies in their stability toward strong bases like
-
3-(Benzyloxy)tetrahydrofuran (Unstable): This molecule possesses two protons at the C2 position (alpha to the ring oxygen). These protons are highly acidic (
). Deprotonation at C2 is rapid and leads to a spontaneous [3+2] cycloreversion , fragmenting the ring into ethylene and an enolate. This renders the compound unsuitable as a solvent or substrate for high-temperature organometallic reactions. -
Benzyl Tetrahydrofurfuryl Ether (Stable): The 2-position is substituted with the benzyloxymethyl group. This substituent exerts a "blocking effect," similar to 2-methyltetrahydrofuran (2-MeTHF). It sterically hinders the approach of bases and electronically destabilizes the transition state for ring opening. Consequently, this isomer exhibits superior stability in organometallic protocols.
B. Oxidative Stability (Peroxide Formation)
Both compounds are ethers and susceptible to radical autoxidation to form hydroperoxides.
-
Mechanism: Abstraction of a hydrogen atom alpha to the ether oxygen.
-
Comparison: The 3-isomer has two unsubstituted alpha-methylene groups (C2 and C5). The tetrahydrofurfuryl isomer has only one unsubstituted alpha-methylene (C5) and one substituted methine (C2). The 2-substituted isomer is statistically and sterically less prone to rapid peroxide accumulation, though standard precautions (inhibitors like BHT) are required for both.
C. Deprotection Kinetics
Both benzyl ethers can be cleaved to restore the alcohol, but the rate differs due to steric accessibility.
-
Method: Catalytic Hydrogenolysis (Pd/C,
). -
Observation: The Benzyl tetrahydrofurfuryl ether contains a primary benzyl ether. These typically undergo hydrogenolysis faster than secondary benzyl ethers (like the 3-isomer) due to easier catalyst surface adsorption and less steric hindrance around the C-O bond.
Mechanistic Visualization
The following diagram illustrates the divergent pathways when these isomers are exposed to strong bases.
Caption: Comparative stability pathway showing the ring fragmentation risk of the 3-isomer vs. the stability of the 2-substituted isomer under basic conditions.
Experimental Protocols
Protocol A: Synthesis via Williamson Etherification
Applicable to both isomers using the corresponding alcohol precursor.
Reagents:
-
Precursor Alcohol (1.0 equiv)[1]
-
For 3-isomer: 3-Hydroxytetrahydrofuran
-
For 2-isomer: Tetrahydrofurfuryl alcohol[2]
-
-
Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)
-
Benzyl Bromide (BnBr, 1.1 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.05 equiv - Catalyst)
-
Solvent: Anhydrous THF (0.5 M)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add NaH and wash with dry hexanes (3x) to remove mineral oil. Suspend in anhydrous THF.
-
Deprotonation: Cool to 0°C. Add the precursor alcohol dropwise over 15 minutes. Evolution of
gas will occur.[3] Stir at 0°C for 30 min, then warm to RT for 30 min. -
Alkylation: Cool back to 0°C. Add TBAI followed by dropwise addition of Benzyl Bromide.
-
Reaction: Warm to reflux (66°C) and stir for 12–18 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Workup: Quench carefully with sat.
. Extract with Et_2O (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Protocol B: Chemoselective Deprotection (Hydrogenolysis)
Standard method for removing the benzyl group to regenerate the alcohol.
Reagents:
-
Substrate (1.0 equiv)
-
Pd/C (10 wt% loading, 0.1 equiv by mass)
-
Solvent: MeOH or EtOH (0.1 M)
- Atmosphere (Balloon or 1 atm)
Step-by-Step:
-
Dissolve substrate in alcohol solvent.
-
Add Pd/C carefully (Caution: Pyrophoric dry).
-
Purge system with Argon, then evacuate and backfill with
(3 cycles). -
Stir vigorously at RT.
-
Benzyl tetrahydrofurfuryl ether: Complete in ~2-4 hours.
-
3-(Benzyloxy)tetrahydrofuran:[4] May require ~4-8 hours due to secondary ether sterics.
-
-
Filter through a Celite pad to remove catalyst. Concentrate filtrate to obtain pure alcohol.
References
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem. Link
- Validates the stability of 2-substituted THF derivatives against lithi
-
Clayden, J., & Yasin, S. A. (2002). "Pathways for decomposition of THF by organolithiums." New Journal of Chemistry. Link
- Mechanistic authority on the [3+2] cycloreversion of alpha-lithi
-
Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis, 5th Ed. Wiley. Link
- Standard reference for benzyl ether form
-
Kirner, W. R. (1930). "The physiological action of some new furfuryl ether derivatives." Journal of the American Chemical Society.[5][6] Link
- Early foundational work synthesizing and characterizing tetrahydrofurfuryl ethers.
Sources
Safety Operating Guide
Proper Disposal of 3-(Benzyloxy)tetrahydrofuran: A Guide for Laboratory Professionals
The core principle of this guide is to treat 3-(Benzyloxy)tetrahydrofuran with the caution it warrants as a potential flammable liquid and a peroxide-forming chemical, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Inferred Hazards and Properties
Based on its chemical structure and data from analogous compounds, 3-(Benzyloxy)tetrahydrofuran should be handled as a substance with the following potential hazards:
| Property | Inferred Hazard/Characteristic | Rationale/Analogous Compound Data |
| Physical State | Liquid | Most low-molecular-weight ethers are liquids at room temperature. |
| Flammability | Highly Flammable Liquid and Vapor[3][4][5] | Tetrahydrofuran (THF) and Diethyl Ether are highly flammable (Flash Point of THF is -14°C).[2][6] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[7] |
| Peroxide Formation | May form explosive peroxides upon exposure to air and light.[1][2] | Ethers are well-known to form peroxides over time, which can become contact-explosive when concentrated.[1][3] Containers should be dated upon opening and tested periodically.[1][8] |
| Toxicity | Potential for respiratory irritation, skin irritation, and serious eye irritation. May cause drowsiness or dizziness.[3][6] | THF is harmful if swallowed and can cause irritation.[3][6] Given the lack of specific data, it is prudent to assume similar or greater toxicity. |
| Incompatibilities | Strong oxidizing agents, strong acids, halogens.[9][10] | Ethers can react violently with these substances.[9][10] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system, where each step mitigates the identified risks.
Step 1: Immediate Safety Preparations & Personal Protective Equipment (PPE)
Before handling the waste, ensure all safety measures are in place. The "why" is as critical as the "how": this initial step prevents accidental exposure and fire ignition.
-
Work Area: All handling of 3-(Benzyloxy)tetrahydrofuran waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][9]
-
Ignition Sources: Eliminate all potential ignition sources from the vicinity, including open flames, hot plates, and spark-producing equipment.[3][10][11] Use only non-sparking tools.[4][7][12]
-
Static Discharge: Ground and bond containers and receiving equipment during transfer to prevent static electricity buildup, a common ignition source for flammable vapors.[4][6][12]
-
Required PPE:
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory.[10]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may be suitable for small quantities, but prolonged contact should be avoided. Consider double-gloving or using more robust gloves like butyl rubber for larger volumes.[8][10]
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[8][10]
-
Step 2: Waste Segregation and Collection
Proper segregation is fundamental to preventing dangerous chemical reactions within waste containers.
-
Designated Waste Container: Collect 3-(Benzyloxy)tetrahydrofuran waste in a dedicated, properly labeled, and sealable container.[9] The container must be compatible with organic solvents.
-
Labeling: Immediately attach a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-(Benzyloxy)tetrahydrofuran"
-
The associated hazards (e.g., "Flammable," "Peroxide-Former")
-
The date accumulation started.
-
-
No Mixing: Do not mix this waste with other waste streams, especially not with oxidizers, strong acids, or aqueous waste.[9][10]
-
Container Fullness: Do not fill the waste container to more than 80% capacity to allow for vapor expansion.
Step 3: Managing Peroxide Formation Risk
This is a critical safety step specific to ethers.
-
Check for Peroxides: Before disposal, especially for older containers, it is prudent to test for the presence of peroxides using commercially available test strips.[1]
-
Handling Peroxide-Contaminated Material: If peroxides are detected or if crystalline material is observed around the container cap, do not move the container.[1] Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal by trained professionals.[1]
Step 4: Temporary Storage of Waste
Safe storage prevents accidents while awaiting final pickup.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area. This area should be a flammable storage cabinet.[10][11]
-
Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks.[9]
-
Ventilation: Ensure the storage area is well-ventilated.[10][11]
-
Away from Incompatibles: Store segregated from incompatible materials as listed in the table above.[9][10]
Step 5: Arranging for Final Disposal
Final disposal must be handled by professionals to ensure regulatory compliance.
-
Contact EHS: Once the waste container is full or no longer in use, contact your institution's Environmental Health & Safety (EHS) or equivalent waste management office.[9]
-
Documentation: Complete a chemical collection request form as required by your institution.[9][10]
-
Prohibition of Drain Disposal: Under no circumstances should 3-(Benzyloxy)tetrahydrofuran or its containers be disposed of down the drain.[11] This is a significant environmental and safety hazard.
-
Empty Container Disposal: Triple rinse the empty container with a suitable solvent (e.g., isopropanol). Collect the rinsate as hazardous waste.[9] After rinsing, the container can be managed for disposal as non-hazardous solid waste, following institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial preparation to final hand-off.
Caption: Workflow for the safe disposal of 3-(Benzyloxy)tetrahydrofuran.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (<1 L): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite (do not use combustible materials like sawdust).[9][11] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spills (>1 L): Evacuate the area immediately. Alert others and contact your institution's emergency response team or EHS from a safe location.[1] Avoid breathing vapors.[1]
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your laboratory practices are environmentally responsible.
References
-
Ethyl Ether Safety Sheet . Washington State University. [Link]
-
Diethyl Ether - Standard Operating Procedure . University of California, Santa Barbara. [Link]
-
Diethyl Ether Standard Operating Procedure . Purdue University. [Link]
-
Ethers Health & Safety Guidance . University of St Andrews. [Link]
-
Use of Ether Guidance . University of North Carolina at Chapel Hill. [Link]
-
What is Tetrahydrofuran (THF)? Hazard Classification, Uses, Risks, and Storage Guidelines . CHEMALLI. [Link]
-
Safety Data Sheet - Tetrahydrofuran . Redox. [Link]
-
Safety Data Sheet - TETRAHYDROFURAN LRG . Philip Harris. [Link]
-
Safety Data Sheet - Tetrahydrofuran . Chemos GmbH & Co. KG. [Link]
-
Tetrahydrofuran (THF) Safety Data Sheet . Chemius. [Link]
Sources
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. qatransport.com [qatransport.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. chemos.de [chemos.de]
- 6. Mobile [my.chemius.net]
- 7. fishersci.ca [fishersci.ca]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. purdue.edu [purdue.edu]
- 11. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 12. redox.com [redox.com]
Personal protective equipment for handling 3-(Benzyloxy)tetrahydrofuran
Technical Safety Guide: Handling 3-(Benzyloxy)tetrahydrofuran
Part 1: Executive Hazard Analysis
The "Why" Behind the Protocol
Handling 3-(Benzyloxy)tetrahydrofuran requires a dual-threat mitigation strategy. As a hybrid molecule combining a tetrahydrofuran (THF) ring with a benzyl ether moiety, it inherits the hazardous properties of both parent structures.
-
Peroxide Formation (The Silent Threat): Like its parent THF, this compound contains an ether linkage with alpha-hydrogens susceptible to auto-oxidation. Exposure to atmospheric oxygen can lead to the formation of hydroperoxides, which may concentrate and crystallize (become shock-sensitive) upon evaporation or distillation.
-
Solvent Permeation: The THF moiety is an aggressive solvent that rapidly permeates standard nitrile rubber. The addition of the benzyl group increases lipophilicity, potentially aiding skin absorption.
-
Flammability: While the benzyl group lowers volatility compared to pure THF, the compound remains a flammable/combustible liquid (Flash point varies by isomer, typically <100°C) and must be handled away from static and ignition sources.
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard "blue nitrile" exam gloves for direct handling. The following selection is based on permeation resistance data for THF and benzyl ethers.
Hand Protection Strategy
| Hazard Level | Recommended Material | Brand Examples | Breakthrough Time | Scientific Rationale |
| High Risk (Immersion, Synthesis, Spill Cleanup) | Laminate Film (EVOH/PE) | Silver Shield®, North® Silvershield | > 4 hours | Multi-layer laminates provide a near-universal barrier against ethers and aromatics. They do not swell or degrade upon contact. |
| Medium Risk (Standard Transfer) | PVA (Polyvinyl Alcohol) | Ansell Solvex® (PVA coated) | ~2-4 hours | PVA is excellent for organic solvents/ethers but dissolves in water . Do not use if aqueous solutions are present. |
| Low Risk (Splash Protection Only) | Heavy-Duty Nitrile (Double Gloved) | N-DEX® Free, TouchNTuff® | < 10 mins | Warning: THF degrades nitrile. Double gloving provides a momentary buffer to remove gloves immediately after a splash. |
Eye & Body Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 or EN 166). Note: Safety glasses are insufficient for liquid transfer due to the risk of splash entry from the side.
-
Respiratory: If working outside a fume hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges.
-
Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton). Synthetic blends (polyester) should be avoided as they can melt into the skin during a fire.
Part 3: Operational Workflow & Logic
The following diagram illustrates the "Self-Validating" safety loop required for this compound.
Figure 1: Operational safety workflow emphasizing the critical peroxide testing loop prior to storage or usage.
Part 4: Detailed Experimental Protocols
Protocol A: Receipt and Peroxide Testing
Why: Ethers can form peroxides even in sealed containers if the seal is imperfect.
-
Visual Inspection: Check for crystal formation around the cap or in the liquid. If crystals are visible, DO NOT OPEN. Contact EHS immediately for bomb squad disposal.
-
Test: If liquid is clear, open in a fume hood. Dip a colorimetric peroxide test strip (e.g., Quantofix® Peroxide 100) into the solvent.
-
0-10 ppm: Safe to use.
-
10-100 ppm: Must be treated (passed through activated alumina) or disposed of.
-
>100 ppm: High risk. Dispose of as hazardous waste immediately.
-
-
Labeling: Mark the bottle with "Date Received," "Date Opened," and "Peroxide Test Date."
Protocol B: Active Handling (Synthesis)
Why: Minimizing vapor release and skin contact.[1][2][3]
-
Engineering Check: Verify fume hood face velocity is 80–100 fpm.
-
Donning: Put on Laminate gloves. If dexterity is required, wear a pair of disposable nitrile gloves over the laminate gloves to secure the loose film.
-
Transfer: Use glass syringes or cannulas for transfer to avoid pouring. This minimizes static generation and vapor release.[2]
-
Inert Atmosphere: Perform reactions under Nitrogen or Argon. This excludes oxygen, halting the auto-oxidation mechanism that creates peroxides.
Protocol C: Waste Disposal
Why: Preventing downstream explosions in waste drums.
-
Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or incompatible halogens.
-
Quenching: If the material is suspected to have trace peroxides, add a small amount of reducing agent (e.g., ferrous sulfate solution) to the waste container if permitted by local EHS regulations.
-
Container: Use non-metallic containers if possible, or grounded metal cans. Label clearly as "Flammable" and "Peroxide Former."
Part 5: Emergency Response
Spill Management (Small Scale < 500mL)
-
Evacuate: Alert nearby personnel.
-
PPE: Don Silver Shield/Laminate gloves and respiratory protection.
-
Absorb: Use vermiculite or sand .
-
Critical: Do NOT use paper towels or sawdust. If peroxides are present, drying on combustible organic material (cellulose) creates a fire hazard.
-
-
Collect: Scoop into a plastic bag, seal, and place in a secondary container.
Exposure First Aid
-
Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases absorption.
-
Eyes: Rinse at an eyewash station for 15 minutes, holding eyelids open.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: Tetrahydrofuran and derivatives.[3] Merck KGaA. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22291089, 3-(Tetrahydrofuran-3-yloxy)benzoic acid (Structural Analog).Link
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).Link
-
Thermo Fisher Scientific. (2023). Nitrile Gloves Chemical Resistance Guide.[4][5][6]Link
-
University of Michigan EHS. (2023). Standard Operating Procedure: Peroxide Forming Chemicals.[7]Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. actylislab.com [actylislab.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. fishersci.com [fishersci.com]
- 6. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
